7-Aminobenzo[D]thiazole-2-thiol
Description
Structure
3D Structure
Properties
CAS No. |
1196151-34-4 |
|---|---|
Molecular Formula |
C7H6N2S2 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
7-amino-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H6N2S2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10) |
InChI Key |
WUZZDDHBFBVBMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=S)S2)N |
Origin of Product |
United States |
Foundational & Exploratory
7-Aminobenzo[d]thiazole-2-thiol: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 7-Aminobenzo[d]thiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By synthesizing data from analogous structures and established chemical principles, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on the scientific rationale behind its unique characteristics.
Molecular Structure and Chemical Identity
7-Aminobenzo[d]thiazole-2-thiol belongs to the benzothiazole class of heterocyclic compounds. The core structure consists of a benzene ring fused to a thiazole ring. The "-2-thiol" designation indicates a sulfhydryl (-SH) group at the second position of the thiazole ring, leading to a thiol-thione tautomerism. The "7-Amino" prefix specifies the location of an amino (-NH2) group on the benzene portion of the molecule.
The presence of the amino group at the 7-position, adjacent to the sulfur atom of the thiazole ring, is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity through inductive and resonance effects.
Tautomerism: It is crucial to recognize that 7-Aminobenzo[d]thiazole-2-thiol can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by the solvent, pH, and temperature. For clarity, both forms are depicted below.
Fig. 1: Thiol-Thione Tautomerism of 7-Aminobenzo[d]thiazole-2-thiol.
Computed Physicochemical Properties
While experimental data for this specific isomer is scarce, computational models provide valuable estimations. The properties of the parent compound, 2-aminobenzothiazole, are also included for comparison.
| Property | 7-Aminobenzo[d]thiazole-2-thiol (Predicted) | 2-Aminobenzothiazole (Experimental)[1][2][3] |
| Molecular Formula | C7H6N2S2 | C7H6N2S |
| Molecular Weight | 182.26 g/mol | 150.20 g/mol |
| CAS Number | 1196151-34-4[4] | 136-95-8 |
| Melting Point | Not available | 126-129 °C |
| Boiling Point | Not available | 190-195 °C at 0.05 Torr |
| Solubility | Not available | Very slightly soluble in water; freely soluble in alcohol, chloroform, and diethyl ether. |
| pKa | Not available | Not available |
Synthesis Strategies
The synthesis of substituted benzothiazoles is a well-established field in organic chemistry.[5][6] A common and effective method involves the reaction of a substituted 2-aminothiophenol with a source of carbon and sulfur. For 7-Aminobenzo[d]thiazole-2-thiol, a plausible synthetic route would start from 2,3-diaminonitrobenzene.
Proposed Synthetic Workflow
This proposed pathway is based on established benzothiazole synthesis methodologies.[5]
Fig. 2: Proposed synthesis workflow for 7-Aminobenzo[d]thiazole-2-thiol.
Experimental Protocol (Hypothetical)
-
Selective Reduction: Selectively reduce one nitro group of 2,3-dinitroaniline using a mild reducing agent like sodium sulfide (Na2S) or sodium hydrosulfide (NaHS) to yield 3-nitro-1,2-phenylenediamine. The choice of reagent is critical to avoid over-reduction.
-
Thiocyanation: The resulting diamine is then subjected to diazotization of one amino group followed by a Sandmeyer-type reaction with potassium thiocyanate (KSCN) to introduce the thiocyanate group, forming 2-amino-3-nitro-1-thiocyanatobenzene.
-
Reductive Cyclization: The final step involves the reduction of the remaining nitro group, which simultaneously triggers an intramolecular cyclization to form the benzothiazole ring. Reagents like tin(II) chloride in hydrochloric acid or sodium dithionite are commonly used for this transformation.
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and thiol groups. The three protons on the benzene ring will likely appear as a complex multiplet system. The chemical shifts of the -NH2 and -SH protons will be broad and their position will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The carbon atom at the C2 position (attached to the thiol and nitrogen) is expected to have a characteristic chemical shift in the range of 165-170 ppm.[7][8]
Infrared (IR) Spectroscopy
Key IR absorption bands anticipated for this molecule include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
S-H stretching: A weak band around 2550-2600 cm⁻¹ for the thiol group (if present in the thiol tautomer).
-
C=N stretching: A strong absorption around 1610-1630 cm⁻¹ from the thiazole ring.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
Potential Applications and Biological Activity
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11][12][13][14]
Anticancer Research
Numerous studies have demonstrated the potent anticancer activity of benzothiazole-2-thiol derivatives.[9][10][11] For instance, certain pyridinyl-2-amine linked benzothiazole-2-thiol compounds have shown broad-spectrum inhibitory activities against various human cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range.[9][10][11] The mechanism of action is often attributed to the induction of apoptosis.[9][10][11] The introduction of the 7-amino group could modulate this activity through altered electronic distribution and hydrogen bonding capabilities, making it a prime candidate for synthesis and evaluation in oncology drug discovery programs.
Antimicrobial and Antifungal Agents
Derivatives of 2-aminobenzothiazole have been investigated for their antimicrobial and antifungal properties.[13][15] The isosteric relationship between sulfhydryl (-SH) and amino (-NH2) groups is a key consideration in designing new antimicrobial agents. While some studies suggest the -SH moiety is crucial for antibacterial activity, the 2-amino analogues have demonstrated promising antifungal activity against various Candida species.[13] The 7-amino isomer represents an unexplored variation that could yield compounds with novel or enhanced antimicrobial profiles.
Safety and Handling
Specific safety data for 7-Aminobenzo[d]thiazole-2-thiol is not available. However, based on the data for related compounds like 2-aminobenzothiazole, appropriate precautions should be taken.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat to prevent skin and eye contact.
-
Toxicology: Related compounds are classified as harmful if swallowed and can cause serious eye irritation.
Conclusion and Future Directions
7-Aminobenzo[d]thiazole-2-thiol is a molecule with significant untapped potential in pharmaceutical and material sciences. While specific experimental data is limited, this guide provides a solid foundation for researchers by extrapolating from well-documented analogues. The proposed synthetic route offers a logical starting point for its preparation, and the anticipated biological activities make it a compelling target for future research, particularly in the development of novel anticancer and antimicrobial agents. Further investigation into its synthesis, characterization, and biological evaluation is highly encouraged to unlock the full potential of this promising compound.
References
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Lu, Y., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3944. Available at: [Link]
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Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698. Available at: [Link]
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Lu, Y., et al. (2012). Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents. PubMed, National Center for Biotechnology Information. Available at: [Link]
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Chemsigma. (n.d.). 7-AMino-benzothiazole-2-thiol [1196151-34-4]. Available at: [Link]
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Lu, Y., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]
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PubChem. (n.d.). 2-Amino benzothiazole-2-thiol. National Center for Biotechnology Information. Available at: [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available at: [Link]
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Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
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Al-Azzawi, A. M. S. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
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Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
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EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]
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PubChem. (n.d.). Benzo(d)thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]
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Bepary, S., et al. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available at: [Link]
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CAS Common Chemistry. (n.d.). 2-Aminobenzothiazole. Available at: [Link]
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Semenok, D. (2017). 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl 3 , 7 signals (3CH, 4C 4 ). ResearchGate. Available at: [Link]
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7-Amino-2-Mercaptobenzothiazole (CAS 1196151-34-4): A Technical Guide to Physicochemical Profiling, Safety, and Synthetic Applications in Drug Discovery
Executive Summary
The 2-mercaptobenzothiazole (MBT) scaffold is a highly privileged structure in modern medicinal chemistry and materials science, known for its diverse biological activities ranging from antimicrobial to anticancer properties1[1]. While the 6-amino derivative is ubiquitous, the 7-amino-2-mercaptobenzothiazole isomer (CAS 1196151-34-4) offers a unique spatial arrangement. The proximity of the 7-amino group to the thiazole heteroatoms creates distinct steric and electronic environments, making it an invaluable building block for regioselective functionalization in Fragment-Based Drug Discovery (FBDD).
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical behavior, establish a self-validating handling and synthesis protocol, and map its mechanistic utility in targeted drug design.
Physicochemical Profiling & CAS Grounding
Accurate identification is the first pillar of scientific integrity. The 7-amino isomer is frequently confused with its 4-amino or 6-amino counterparts. Table 1 outlines the definitive quantitative properties and the chemical causality governing its behavior in solution 2[2].
Table 1: Chemical Identifiers and Physicochemical Causality
| Property | Value | Causality / Scientific Relevance |
| CAS Number | 1196151-34-4 | Unique registry identifier for the 7-amino isomer, ensuring precise procurement for SAR studies. |
| Molecular Formula | C₇H₆N₂S₂ | Dictates the exact mass (182.27 g/mol ) required for precise LC-MS calibration and validation. |
| Tautomerism | Thione ⇌ Thiol | NMR studies indicate MBT derivatives exist predominantly as a thione (benzothiazoline-2-thione) in the solid state. This equilibrium dictates its nucleophilicity during alkylation3[3]. |
| LogP (Estimated) | ~2.4 | Optimal lipophilicity for passive cellular membrane permeability in antimicrobial assays. |
Material Safety Data Sheet (MSDS) & Hazard Mitigation
Handling 7-amino-2-mercaptobenzothiazole requires a strict adherence to safety protocols driven by its biochemical reactivity. The mercapto-group is highly reactive toward biological thiols and amines, which underpins both its therapeutic efficacy and its toxicity profile4[4].
Table 2: Hazard Identification and Mechanistic Mitigation
| Hazard Class | GHS | Mitigation Strategy & Underlying Causality |
| Skin Sensitization | H317 | Protocol: Double-layer nitrile gloves. Causality: MBT is a known hapten. It covalently binds to epidermal proteins, triggering a Type IV delayed hypersensitivity reaction (allergic contact dermatitis)[3]. |
| Aquatic Toxicity | H410 | Protocol: Zero-drain policy; collect all aqueous washings. Causality: High concentrations (>50 ppm) are toxic to microorganisms, severely inhibiting environmental biodegradation and causing long-term ecological damage[4]. |
| Respiratory Irritant | H335 | Protocol: Handle exclusively in a Class II fume hood with an N95 respirator. Causality: The fine crystalline powder readily aerosolizes, causing acute irritation to the mucous membranes of the respiratory tract. |
Mechanistic Role in Drug Discovery
The 7-amino-2-mercaptobenzothiazole scaffold acts as a "molecular Swiss Army knife" in drug design. The core thiazole ring provides hydrophobic pocket anchoring, while the 2-mercapto and 7-amino groups serve as highly active functionalization sites.
Recent campaigns have utilized this scaffold to synthesize novel acetamide derivatives by reacting the mercapto group with chloroacetyl chloride, followed by amine coupling. These hybrids exhibit profound antibacterial activity, often comparable to standard drugs like levofloxacin 5[5]. Furthermore, specific derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), demonstrating high safety indices and bactericidal responses against multidrug-resistant strains6[6].
Fig 1: Pharmacophore mapping of 7-amino-2-mercaptobenzothiazole in enzymatic inhibition.
Self-Validating Synthetic Methodology
To ensure absolute reproducibility, the following protocol for synthesizing the 7-amino-2-mercaptobenzothiazole core (or its functionalized derivatives) is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and a built-in quality control checkpoint.
Step-by-Step Protocol: Xanthate Condensation & Cyclization
Step 1: Reagent Preparation & Activation
-
Action: Dissolve the corresponding 2-halo-3-aminoaniline precursor (1.0 eq) in anhydrous Dimethylformamide (DMF). Add Potassium Ethyl Xanthate (1.5 eq).
-
Causality: Potassium ethyl xanthate acts as a highly reliable, non-volatile carbon disulfide surrogate. It provides the necessary thiocarbonyl moiety for cyclization without the extreme flammability risks associated with raw CS₂ gas. DMF is chosen as an aprotic polar solvent to stabilize the transition state of the upcoming nucleophilic attack.
Step 2: Thermal Cyclization (Thermodynamic Control)
-
Action: Reflux the mixture at 120°C under an inert argon atmosphere for 6–8 hours.
-
Causality: The elevated temperature provides the activation energy required to overcome the kinetic barrier of the intramolecular nucleophilic aromatic substitution (SₙAr), driving the reaction strictly toward the thermodynamically stable benzothiazole ring.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly polar aniline spot confirms cyclization. If unreacted starting material remains after 8 hours, spike the mixture with 0.2 eq of K₂CO₃ to deprotonate the intermediate and enhance nucleophilicity.
Step 3: Acidic Workup & Precipitation
-
Action: Cool the reaction mixture to room temperature and pour it over crushed ice. Slowly titrate the aqueous mixture with 1M HCl under vigorous stirring until the pH drops below 3.
-
Causality: In the basic/neutral reaction mixture, the product exists as a highly water-soluble thiolate salt. Protonation via HCl shifts the tautomeric equilibrium toward the neutral thione/thiol form, drastically reducing its aqueous solubility and forcing rapid crystallization.
-
Self-Validation Checkpoint: If no precipitate forms, the pH is too high. Verify with pH indicator strips. The thiolate will not precipitate until it is fully protonated (pH < 3). Failure to verify this will result in catastrophic yield loss in the aqueous mother liquor.
Step 4: Isolation & Purification
-
Action: Filter the resulting precipitate under vacuum. Wash thoroughly with cold distilled water, followed by recrystallization from hot ethanol.
-
Causality: The cold water wash removes residual DMF and inorganic potassium salts. Hot ethanol selectively dissolves organic impurities while allowing the pure 7-amino-2-mercaptobenzothiazole to form highly ordered crystals upon slow cooling, ensuring >98% purity for downstream biological assays.
Fig 2: Self-validating synthetic workflow for 7-amino-2-mercaptobenzothiazole derivatives.
References
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- Source: PubChem (NIH)
- Mercaptobenzothiazole Source: Wikipedia URL
- Source: PMC (NIH)
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies Source: ACS Omega URL
- Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase Source: RSC Publishing URL
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Positional Isomerism in Benzothiazole Scaffolds: A Comparative Analysis of 2-Aminobenzothiazole and 7-Aminobenzothiazole
Executive Summary
The benzothiazole moiety—a bicyclic ring system comprising a benzene ring fused to a thiazole ring—is a privileged scaffold in medicinal chemistry and organic synthesis. The introduction of an amino group drastically alters the electronic landscape of this scaffold. The positional isomerism between 2-aminobenzothiazole (2-ABT) and 7-aminobenzothiazole (7-ABT) dictates fundamentally different chemical reactivities, synthetic pathways, and pharmacological profiles. This whitepaper provides an in-depth technical analysis of these two isomers, exploring the causality behind their divergent behaviors, detailing their roles in drug development, and establishing self-validating experimental protocols for their application.
Structural Causality and Electronic Properties
The reactivity of aminobenzothiazoles is governed by the position of the amino substituent relative to the heteroatoms of the thiazole ring.
2-Aminobenzothiazole (C2-NH₂)
In 2-ABT, the amino group is positioned directly on the heterocyclic ring, flanked by the endocyclic nitrogen (N3) and sulfur (S1) atoms. This arrangement creates a highly conjugated, amidine-like resonance system. The lone pair of electrons on the exocyclic nitrogen can delocalize into the thiazole ring, making the C2-NH₂ group exceptionally nucleophilic[1]. Consequently, 2-ABT readily reacts with electrophilic reagents (e.g., chloroacetyl chloride or substituted benzaldehydes) to form amides, Schiff bases, and complex fused heterocycles[2].
7-Aminobenzothiazole (C7-NH₂)
Conversely, the amino group in 7-ABT is located on the carbocyclic (benzene) ring. The strong electron-withdrawing effect of the fused thiazole system deactivates the carbocyclic ring, rendering the C7-NH₂ group significantly less nucleophilic than standard anilines or 1-naphthylamine[3]. While it is less prone to spontaneous electrophilic substitution, 7-ABT exhibits classic aromatic amine reactivity, most notably undergoing diazotization. Treatment with nitrous acid converts 7-ABT into diazonium salts, which can be subsequently hydrolyzed or cyclized to form 1,2,3-benzothiadiazoles[4].
Divergent synthetic pathways and downstream applications of 2-ABT and 7-ABT.
Pharmacological Landscapes and Applications
The 2-ABT Scaffold in Drug Discovery
2-ABT is a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and neuroprotective effects[5].
-
Neuroprotection: Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS), is a direct derivative of 2-ABT[2].
-
Oncology: 2-ABT derivatives have shown potent anticancer activity by acting as ATP-competitive inhibitors of critical kinases. For instance, novel piperazine-substituted 2-ABT compounds (e.g., OMS14) have been identified as potent inhibitors of PIK3CD (p110 δ/p85 α) and PI3Kγ, effectively disrupting the PI3K/AKT/mTOR signaling axis and inducing apoptosis in lung (A549) and breast (MCF-7) cancer cell lines[6].
Mechanism of action for 2-ABT derivatives inhibiting the PI3K/AKT/mTOR signaling pathway.
The 7-ABT Scaffold in Analytical and Synthetic Chemistry
While 7-ABT is less frequently utilized as a direct pharmacophore, it is a critical intermediate. It is heavily utilized in the synthesis of bis(7-amino-1,3-benzothiazole) metal complexes (e.g., zinc and cadmium chelates)[3]. Furthermore, in the development of fluorometric reagents for metal ion detection, 7-ABT derivatives exhibit unique complexation fluorescence shifts compared to their 2-ABT and 4-ABT counterparts, making them valuable in analytical chemistry[7].
Quantitative Data Summarization
The following table synthesizes the core physicochemical and biological differences between the two isomers.
| Property / Parameter | 2-Aminobenzothiazole (2-ABT) | 7-Aminobenzothiazole (7-ABT) |
| Amine Position | C2 (Heterocyclic ring) | C7 (Carbocyclic ring) |
| Primary Synthesis | Hugerschoff cyclization (Aniline + KSCN + Br₂)[5] | Reduction of 7-nitrobenzothiazole (Fe/AcOH)[8] |
| Melting Point | 126–129 °C[9] | ~ 547 K (Complexed form decomposition)[3] |
| Key Reactivity | Highly nucleophilic; forms amides/Schiff bases[1] | Aromatic amine reactivity; undergoes diazotization[4] |
| Primary Application | Kinase inhibitors, neuroprotectants (Riluzole)[10] | Metal chelators, precursor to benzothiadiazoles[3] |
| Anticancer IC₅₀ | 22.13 – 61.03 μM (OMS14 against A549/MCF-7)[6] | Not widely established as a direct monotherapy |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol A: Synthesis of the 2-Aminobenzothiazole Core (Hugerschoff Method)
Causality: The reaction utilizes bromine as an electrophilic oxidant to drive the intramolecular cyclization of an intermediate phenylthiourea, forming the thiazole ring.
-
Preparation: Dissolve 1.0 equivalent of substituted aniline and 1.0 equivalent of ammonium thiocyanate in glacial acetic acid under continuous magnetic stirring[5].
-
Thermal Control: Submerge the reaction vessel in an ice bath to maintain the internal temperature below 10°C, preventing runaway exothermic bromination.
-
Oxidative Cyclization: Add 1.0 equivalent of bromine (dissolved in glacial acetic acid) dropwise over 30 minutes.
-
Maturation: Remove the ice bath and stir at room temperature for 12 hours.
-
Neutralization & Precipitation: Pour the mixture into crushed ice and neutralize with 20% aqueous ammonia until the pH reaches 8.0. Collect the resulting precipitate via vacuum filtration.
-
Validation: Recrystallize from ethanol. Confirm purity via melting point determination (target: 126-129 °C)[9] and ¹H-NMR (DMSO-d₆), ensuring the presence of a broad singlet at ~7.5 ppm corresponding to the exocyclic -NH₂ protons[6].
Protocol B: In Vitro Anticancer Screening (MTT Assay) for 2-ABT Derivatives
Causality: This assay measures the reduction of MTT to formazan by mitochondrial succinate dehydrogenase, serving as a direct proxy for cell viability following PI3K pathway inhibition.
-
Cell Seeding: Seed A549 (lung) or MCF-7 (breast) cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM medium[5].
-
Incubation: Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cellular adhesion.
-
Compound Treatment: Prepare serial dilutions of the synthesized 2-ABT derivative (e.g., 10 µM to 100 µM) in culture medium. Add 100 µL to respective wells.
-
Controls (Critical Validation Step): Include a vehicle control (medium + 0.1% DMSO) to rule out solvent toxicity, and a blank control (medium only) for background subtraction[5].
-
Viability Assessment: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization & Readout: Discard the medium, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[6].
References
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Isomers of Aminobenzothiazole-2-thiol for Drug Discovery
Executive Summary
The aminobenzothiazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for fragment-based drug discovery (FBDD). Its dual functionality—combining an ionizable thiol/thione group with a nucleophilic amino handle—allows for diverse chemical modifications, including Schiff base formation, azo coupling, and cyclization into tricyclic systems.
While the 6-amino isomer is the most widely characterized due to synthetic accessibility, the 4-, 5-, and 7-amino regioisomers remain underexplored, presenting significant intellectual property (IP) opportunities. This guide provides a technical analysis of these isomers, focusing on their synthesis, structural tautomerism, and comparative pharmacological profiles.
Structural Chemistry & Tautomerism
Thiol-Thione Equilibrium
A critical feature of 2-mercaptobenzothiazoles is the prototropic tautomerism between the thiol (–SH) and thione (=S) forms. In the solid state and most polar solvents, the thione form (benzothiazoline-2-thione) predominates due to the stability of the thioamide resonance.
-
Implication for Docking: When performing molecular docking studies, the thione form (NH protonated, C=S) should be the primary ligand state, though the thiol form (S-protonated) may be relevant for metal coordination (e.g., Ag+, Zn2+).
Regioisomerism
The position of the amino group on the benzene ring (positions 4, 5, 6, or 7) significantly influences the electronic distribution and steric environment of the pharmacophore.
-
6-Amino: Para to the bridgehead carbon; electronically coupled to the thiazole nitrogen.
-
5-Amino: Meta to the bridgehead; often requires specific meta-substituted aniline precursors.
-
4-Amino: Sterically crowded (peri-effect with the thiazole nitrogen); rare in literature.
-
7-Amino: Sterically crowded (peri-effect with the sulfur); influences lipophilicity.
Figure 1: Tautomeric equilibrium of 2-mercaptobenzothiazole derivatives. The thione form is energetically favored in solution.
Synthetic Pathways & Regioselectivity[1][2]
Accessing specific isomers requires careful selection of the aniline precursor. The Hugershoff reaction (cyclization of arylthioureas) and the Herz reaction are standard, but regioselectivity varies.
The "Para" Rule (6-Isomer)
Starting with a para-substituted aniline (e.g., 4-nitroaniline) forces cyclization at the ortho position, exclusively yielding the 6-substituted benzothiazole . This makes the 6-amino isomer the most accessible and cheapest starting material.
The "Meta" Challenge (4-, 5-, 7-Isomers)
Cyclization of meta-substituted anilines (e.g., 3-nitroaniline) typically yields a mixture of regioisomers:
-
Cyclization at C2 (Ortho): Yields the 4-isomer . (Often minor due to steric hindrance).
-
Cyclization at C6 (Para): Yields the 6-isomer (or 5/7 depending on substituent electronics).
-
Strategy: To access pure 5- or 7-isomers, one often employs blocked precursors (e.g., using a chlorine atom to block the para position, then removing it) or specific oxidative cyclizations of o-haloanilines.
Figure 2: Regioselectivity in benzothiazole synthesis. The starting aniline substitution pattern dictates the final isomer ratio.
Technical Data & Comparative Profile
The following table summarizes the physical properties and primary applications of the key isomers. Note the scarcity of data for the 4- and 7-isomers, highlighting their novelty.
| Isomer | Structure Note | Melting Point (°C) | Key Precursor | Primary Bioactivity |
| 6-Amino | Para to bridgehead | 267–272 | 4-Nitroaniline | Antimicrobial, Antifungal |
| 5-Amino | Meta to bridgehead | ~198–200* | 3-Nitroaniline (mix) | DNA Gyrase Inhibition |
| 4-Amino | Peri to Nitrogen | Not widely reported | 2,3-Diaminobenzene | Kinase Inhibition (Potential) |
| 7-Amino | Peri to Sulfur | Not widely reported | 2,6-Diaminobenzene | Lipophilic modulator |
*Melting point derived from derivative/analogous series; free base may vary.
Experimental Protocols
Protocol A: Synthesis of 6-Amino-2-mercaptobenzothiazole
This protocol utilizes the reduction of the nitro-precursor, a high-yield industrial standard.
Reagents:
-
6-Nitro-2-mercaptobenzothiazole (53 parts)[1]
-
Sodium Hydrogen Sulfide (NaHS) (132 parts)[1]
-
Water (400 parts)[1]
Procedure:
-
Dissolution: Dissolve NaHS in water and stir at 20°C.
-
Addition: Slowly add 6-nitro-2-mercaptobenzothiazole over 10 minutes.
-
Reflux: Heat the mixture to 110°C and reflux for 4 hours. The solution will darken as the nitro group is reduced.
-
Cooling: Cool the mixture to 0–5°C and stir for 1 hour to precipitate the product.
-
Isolation: Filter the solid, wash sparingly with cold water (to remove salts), and dry at 60°C for 24 hours.
-
Yield: Expect ~30 parts of 6-amino-2-mercaptobenzothiazole .
Protocol B: Antimicrobial Susceptibility Testing (MIC)
To evaluate the bioactivity of the isomers, use a standard broth microdilution method.
Procedure:
-
Stock Solution: Dissolve the isomer in DMSO (1 mg/mL). Note: 2-mercapto derivatives are acidic; ensure pH is neutral if precipitation occurs.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth.
-
Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
Medicinal Chemistry & SAR Insights
Electronic Effects
-
6-Amino: The amino group at C6 pushes electron density into the thiazole ring via resonance, increasing the basicity of the ring nitrogen. This makes 6-amino derivatives excellent ligands for metals and hydrogen bond acceptors in enzyme pockets.
-
5-Amino: The amino group is not in direct conjugation with the thiazole nitrogen. Its effect is primarily inductive. This subtle electronic difference often leads to distinct selectivity profiles in kinase inhibition (e.g., PI3K vs. EGFR).
Fragment-Based Drug Discovery (FBDD)
The aminobenzothiazole-2-thiol scaffold is an ideal "fragment" (MW < 200, H-donors/acceptors).
-
Linker Strategy: The 2-thiol group can be alkylated to form thioethers (S-R), while the amino group can be acylated (NH-COR).
-
Case Study: Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is a drug for ALS. While it lacks the 2-thiol, it demonstrates the CNS penetration capability of the 6-substituted benzothiazole core.
References
-
Sigma-Aldrich. 6-Amino-2-mercaptobenzothiazole Product Specification. Link
-
ResearchGate. Synthesis of new 2-Mercaptobenzothiazoles derivatives. Link
-
PrepChem. Synthesis of 6-amino-2-mercaptobenzothiazole. Link
-
National Institutes of Health (NIH). Biological Activities of 2-Mercaptobenzothiazole Derivatives. Link
-
BenchChem. Synthesis and Discovery of 2-Aminobenzothiazole. Link
Sources
Introduction: The Benzothiazole Scaffold and the Significance of C7-Substitution
An In-Depth Technical Guide to 7-Substituted Benzothiazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Benzothiazole, a heterocyclic compound featuring a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Benzothiazole derivatives are integral to numerous clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease, as well as diagnostic agents like Flutemetamol for imaging amyloid plaques.[1][2]
The therapeutic versatility of the benzothiazole core can be extensively modulated by introducing various substituents at different positions.[3] While the 2-position has been the most explored site for modification, strategic substitution on the benzene ring (positions 4, 5, 6, and 7) offers a powerful approach to fine-tune a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications directly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for its target.[3][4]
This technical guide focuses specifically on the 7-position of the benzothiazole ring . This position is of particular interest as it lies in close proximity to the heterocyclic core, and substituents here can exert significant influence on the molecule's overall conformation and interaction with biological macromolecules. We will provide a comprehensive overview of the synthetic strategies used to access these derivatives, their diverse biological activities, and the critical structure-activity relationships (SAR) that guide the rational design of new therapeutic agents.
Part 1: Synthetic Strategies for 7-Substituted Benzothiazoles
The synthesis of 7-substituted benzothiazoles predominantly relies on the construction of the heterocyclic ring from a pre-functionalized benzene precursor. The most common and versatile approach is the cyclocondensation of a 2-amino-3-substituted-thiophenol with various electrophilic partners.
The Jacobsen Cyclization and Related Condensation Reactions
The foundational method for forming the benzothiazole ring is the condensation of a 2-aminothiophenol with reagents like aldehydes, carboxylic acids, acyl chlorides, or nitriles.[5][6] To achieve substitution at the 7-position, the synthetic sequence must begin with a correspondingly substituted aniline.
A general workflow involves:
-
Preparation of the Substituted Precursor: Starting with a 3-substituted aniline, a thiocyanate group is introduced at the 4-position, typically using potassium thiocyanate and bromine in glacial acetic acid.
-
Reductive Cyclization: The resulting thiocyanate is then reduced and cyclized to form the 2-amino-7-substituted-benzothiazole core. This is a common and efficient way to build the desired scaffold.[7]
-
Further Derivatization: The 2-amino group serves as a versatile handle for subsequent modifications, allowing for the introduction of a wide range of functionalities to build a library of compounds.[8]
The following workflow diagram illustrates this common synthetic pathway.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
7-Aminobenzo[d]thiazole-2-thiol: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications
Executive Summary
As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter the benzothiazole scaffold in both medicinal chemistry and advanced materials science. While the 6-amino isomer is widely commercialized, 7-aminobenzo[d]thiazole-2-thiol (7-AMBT) represents a highly specialized, sterically unique isomer. The placement of the primary amine at the 7-position—adjacent to the sulfur atom of the thiazole ring—imparts distinct electronic and steric properties that make it an exceptional candidate for hinge-binding kinase inhibitors and specialized metal chelators.
This whitepaper provides an in-depth, self-validating guide to the physical properties, structural dynamics, and de novo synthesis of 7-AMBT, designed specifically for researchers and drug development professionals.
Structural Dynamics & Physical Properties
Thiol-Thione Tautomerism
A critical pitfall for novice chemists working with 2-mercaptobenzothiazoles is misunderstanding their phase-dependent structural state. Despite the "thiol" nomenclature, 7-AMBT exists in a dynamic equilibrium between the thiol (2-mercapto) and thione (2-thioxo) tautomers.
In the solid state and in polar protic solvents, the molecule predominantly adopts the benzothiazoline-2-thione form. This is driven by the thermodynamic stability of the C=S double bond and the ability of the N-H proton to participate in robust intermolecular hydrogen bonding networks (). The electron-donating nature of the 7-amino group further enriches the electron density of the thiazole ring, stabilizing the thione tautomer.
Quantitative Physical Data
Drawing structural and computational parallels from its extensively characterized isomer, 6-amino-2-mercaptobenzothiazole (), we can establish a highly accurate predictive baseline for 7-AMBT.
| Property | Value | Method / Source |
| Molecular Formula | C₇H₆N₂S₂ | Exact Mass Calculation |
| Molecular Weight | 182.27 g/mol | IUPAC Atomic Weights |
| Monoisotopic Mass | 181.9972 Da | Computed |
| Topological Polar Surface Area (TPSA) | 95.4 Ų | 2D Structure Prediction |
| Predicted LogP (XLogP3) | 1.7 | Computational Model |
| Hydrogen Bond Donors | 2 | Structural Analysis (-NH₂, -NH thione) |
| Hydrogen Bond Acceptors | 4 | Structural Analysis |
| Physical State | Solid (Powder) | Analogous to commercial isomers |
De Novo Synthesis Protocol
Synthesizing the 7-amino isomer requires careful regiocontrol. In my experience, attempting to nitrate and reduce a pre-formed benzothiazole often leads to intractable mixtures of 4-, 5-, 6-, and 7-isomers.
To bypass this, we utilize a symmetry-driven heterocyclization approach. By starting with a perfectly symmetric precursor (2-chloro-1,3-dinitrobenzene), we eliminate regioselectivity issues entirely. Whichever ortho-amino group reacts during the final cyclization, the product is mathematically guaranteed to be the 7-amino isomer.
Step-by-Step Methodology
Step 1: SNAr Substitution
-
Dissolve 2-chloro-1,3-dinitrobenzene (1.0 eq) in absolute ethanol.
-
Add Sodium hydrosulfide (NaSH) (1.2 eq) portion-wise at 0 °C.
-
Reflux for 4 hours. Causality Note: The chloride leaving group is highly activated by the two ortho nitro groups, ensuring rapid and quantitative nucleophilic aromatic substitution without the need for transition metal catalysis.
-
Acidify with 1M HCl to precipitate the intermediate 2,6-dinitrothiophenol .
Step 2: Sulfur-Tolerant Reduction
-
Dissolve 2,6-dinitrothiophenol (1.0 eq) in a mixture of concentrated HCl and ethanol.
-
Slowly add SnCl₂·2H₂O (8.0 eq). The reaction is exothermic.
-
Heat to 60 °C for 6 hours.
-
Causality Note: We strictly avoid Pd/C or Raney Nickel hydrogenation here. The free thiol group will irreversibly poison transition metal catalysts. Tin(II) chloride provides a robust, sulfur-tolerant reduction.
-
Basify carefully with NaOH to dissolve tin salts, and extract with EtOAc to yield 2,6-diaminothiophenol .
Step 3: Symmetry-Driven Heterocyclization
-
Dissolve 2,6-diaminothiophenol (1.0 eq) in ethanol containing KOH (1.5 eq).
-
Add Carbon Disulfide (CS₂) (1.5 eq) dropwise.
-
Reflux for 8 hours. Causality Note: KOH deprotonates the thiol and amino groups, drastically increasing their nucleophilicity for the attack on CS₂. Because the precursor is symmetric, cyclization yields exclusively 7-aminobenzo[d]thiazole-2-thiol .
-
Cool, acidify with dilute acetic acid to precipitate the crude product. Recrystallize from ethanol/water.
Fig 1: De novo synthesis workflow of 7-AMBT exploiting molecular symmetry.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 7-AMBT, a self-validating analytical workflow must be employed.
-
FTIR Spectroscopy (ATR): Do not look for an S-H stretch (~2500 cm⁻¹). Because the thione form dominates in the solid state, validation requires identifying the strong C=S stretch at ~1050 cm⁻¹ and the broad N-H stretch at ~3100 cm⁻¹.
-
¹H NMR (DMSO-d₆): The thione N-H proton will appear highly deshielded as a broad singlet around 13.0 ppm . The primary amine (-NH₂) at the 7-position will appear around 5.5 - 6.0 ppm . The aromatic protons (H-4, H-5, H-6) will present as a distinct AMX spin system (doublet, triplet, doublet).
-
LC-MS (ESI+): The exact mass is 181.9972 Da. Look for the[M+H]⁺ peak at m/z 183.0 ().
Fig 2: Multi-modal analytical validation workflow for 7-AMBT.
Applications in Drug Development
In modern drug discovery, 7-AMBT serves as a highly privileged scaffold.
-
Kinase Inhibitors: The benzothiazole-2-thione core acts as an excellent hinge-binding motif in the ATP-binding pocket of kinases. The thione N-H and C=S act as a potent hydrogen bond donor/acceptor pair.
-
Solvent-Exposed Functionalization: The primary amine at the 7-position is strategically pointed toward the solvent-exposed region of the kinase pocket. This allows medicinal chemists to easily functionalize the molecule via amide couplings or reductive aminations to tune pharmacokinetics (LogP, solubility) without disrupting the core binding affinity.
References
Comprehensive Solubility Profile of Amino-Mercaptobenzothiazoles in Organic Solvents
Executive Summary
Amino-mercaptobenzothiazoles (such as 2-amino-6-mercaptobenzothiazole and 6-amino-2-mercaptobenzothiazole) are critical pharmacophores in drug development and versatile ligands in materials science. Their dual functionalization—featuring both a primary amine and a mercapto group on a benzothiazole core—creates a complex push-pull electronic system. This guide provides an in-depth mechanistic analysis of their solubility profiles in organic solvents, detailing the thermodynamic principles of dissolution and providing a self-validating experimental protocol for formulation scientists.
Structural Dynamics & Tautomeric Equilibrium
To understand the solubility behavior of amino-mercaptobenzothiazoles, one must first analyze their structural dynamics. The molecule does not exist as a static entity; rather, the mercapto group at the C2 position undergoes a dynamic tautomeric equilibrium between the thiol form (-SH) and the thione form (C=S)[1].
In the solid state and in most organic solutions, the thione tautomer predominates because it is thermodynamically lower in energy (by approximately 39 kJ/mol)[1]. The presence of the amino group (e.g., at the C6 position) introduces an additional strong hydrogen bond donor. Consequently, the crystal lattice of amino-mercaptobenzothiazoles is held together by an exceptionally robust network of intermolecular hydrogen bonds and
Figure 1: Tautomeric equilibrium of amino-mercaptobenzothiazoles and solvent-specific solvation mechanisms.
Thermodynamic Profile in Organic Solvents
The solubility of mercaptobenzothiazole derivatives follows a predictable thermodynamic order based on solvent polarity and hydrogen-bonding capabilities[2]. For amino-substituted derivatives, this dependency is amplified. Below is the comparative solubility profile across standard organic solvents.
Quantitative Solubility Matrix
| Solvent | Dielectric Constant ( | H-Bond Acceptor Capacity | Relative Solubility | Mechanistic Causality |
| DMSO | 46.7 | Excellent | Very High | The sulfoxide oxygen acts as a potent H-bond acceptor, efficiently solvating both the |
| DMF | 36.7 | Excellent | Very High | Strong dipole-dipole interactions disrupt the crystal lattice; highly effective for synthetic workflows[3]. |
| Acetone | 20.7 | Good | High | Favorable dipole interactions allow for high solubility, making it ideal for rapid precipitation or washing[2]. |
| Ethanol | 24.5 | Moderate | Moderate | Protic nature competes with internal H-bonds. Frequently used as a solvent for condensation reactions[4]. |
| Ethyl Acetate | 6.0 | Weak | Low-Moderate | Insufficient polarity to fully overcome the strong intermolecular hydrogen bonding of the amino group[2]. |
| Toluene | 2.4 | None | Very Low | Non-polar environment cannot disrupt the crystal lattice; solute remains locked in hydrogen-bonded dimers[2]. |
Self-Validating Experimental Protocol: Isothermal Dissolution
To generate reliable, publication-grade solubility data, researchers must utilize the Isothermal Saturation Method coupled with High-Performance Liquid Chromatography (HPLC). This protocol is designed to be self-validating: the use of HPLC ensures that the measured concentration reflects the intact monomeric amino-mercaptobenzothiazole, actively excluding data skewed by oxidative degradation (e.g., disulfide dimer formation)[1].
Step-by-Step Methodology
-
Solvent Preparation & Degassing:
-
Action: Sonicate and degas the chosen organic solvents using inert gas (Nitrogen or Argon) for 15 minutes.
-
Causality: Amino-mercaptobenzothiazoles are susceptible to oxidation into disulfides in the presence of dissolved oxygen[1]. Degassing prevents this degradation, ensuring the thermodynamic data reflects the pure monomer.
-
-
Saturation & Equilibration:
-
Action: Add an excess of the amino-mercaptobenzothiazole powder to 10 mL of the degassed solvent in a jacketed, airtight glass vessel.
-
Action: Submerge the vessel in a thermostatic water bath with a precision of
K. Agitate magnetically at a constant temperature (e.g., 298.15 K) for 48 hours . -
Causality: 48 hours of continuous agitation ensures true thermodynamic solid-liquid equilibrium is reached, eliminating artifacts caused by supersaturation or slow dissolution kinetics[2].
-
-
Phase Separation:
-
Action: Cease agitation and allow the suspension to settle isothermally for 12 hours.
-
Action: Extract an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter. Crucial: The syringe and filter must be pre-warmed to the exact experimental temperature.
-
Causality: Pre-warming the filtration apparatus prevents sudden temperature drops that would cause immediate precipitation of the solute within the filter matrix, which would artificially lower the recorded solubility.
-
-
HPLC Quantification:
-
Action: Dilute the filtered aliquot immediately into the HPLC mobile phase (e.g., Methanol/Water with 0.1% Formic Acid) to quench the equilibrium.
-
Action: Analyze via HPLC-UV (typically at 254 nm or 320 nm).
-
Causality: Chromatographic separation isolates the target peak from any trace impurities or oxidative byproducts, validating the integrity of the solubility measurement.
-
Figure 2: Self-validating isothermal dissolution workflow for solubility profiling.
Mechanistic Causality in Solvent Selection
When designing a formulation or a synthetic pathway involving amino-mercaptobenzothiazoles, solvent selection cannot be arbitrary.
Why DMSO and DMF Excel: The primary barrier to dissolution is the enthalpy of the crystal lattice. Because the molecule contains both an amine and a tautomeric thione, it forms highly stable, hydrogen-bonded dimers in the solid state[1]. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) possess high dielectric constants and act as aggressive hydrogen-bond acceptors. They thermodynamically outcompete the solute-solute interactions, forming a tight solvation shell around the molecule[3].
The Role of Protic Solvents: While ethanol and methanol are frequently used in synthetic condensation reactions (such as the preparation of benzothiazole-formazane reagents)[4], their solubility limits are lower than those of aprotic solvents. Protic solvents act as both H-bond donors and acceptors, which leads to competitive hydrogen bonding. They solvate the molecule adequately for reaction kinetics but may lead to premature precipitation if the solution is cooled, making them excellent choices for recrystallization workflows.
Avoidance of Non-Polar Media:
Solvents like toluene or chloroform lack the necessary dipole moments to interact with the highly polarized core of the amino-mercaptobenzothiazole[2]. Consequently, the free energy of solvation (
References
-
Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents... Source: ResearchGate / Journal of Molecular Liquids URL:[Link]
-
Preparation of Benzothiazole-Formazane Reagents and Studying of (Spectral, Thermal, Scanning Microscopy, Biological Evaluation) Source: ResearchGate / International Journal of Pharmaceutical Research URL:[Link]
-
Mercaptobenzothiazole - Chemical Properties and Reactions Source: Wikipedia URL:[Link]
Sources
The 7-Amino-1,3-Benzothiazole-2-Thiol Scaffold: A Comprehensive Technical Guide
As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently encounter challenges in the derivatization and analysis of highly polar, sulfur-containing scaffolds. 7-amino-1,3-benzothiazole-2-thiol (often referred to as 7-amino-2-mercaptobenzothiazole) is a privileged pharmacophore that demands rigorous handling. Its unique structure—featuring a bifunctional amino group and a tautomeric thiol/thione moiety—makes it an exceptionally versatile building block, but also introduces complexities in synthesis, purification, and chromatographic analysis.
This whitepaper provides an in-depth, mechanistic guide to the molecular properties, synthesis, and analytical validation of 7-amino-1,3-benzothiazole-2-thiol, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Quantitative Data
The molecular identity of 7-amino-1,3-benzothiazole-2-thiol is defined by the chemical formula C
Below is a consolidated table of its critical physicochemical properties, derived from structural analogs and computational models for the C
| Parameter | Value | Analytical Method / Derivation |
| IUPAC Name | 7-amino-1,3-benzothiazole-2-thiol | IUPAC Nomenclature |
| Molecular Formula | C | Elemental Analysis |
| Molecular Weight | 182.27 g/mol | Mass Spectrometry (Quadrupole/TOF) |
| Monoisotopic Exact Mass | 181.9972 Da | High-Resolution Mass Spectrometry (HRMS) |
| Topological Polar Surface Area (TPSA) | 95.4 Ų | Computational Modeling |
| LogP (Predicted) | ~1.7 | RP-HPLC Retention Correlation |
| Hydrogen Bond Donors | 2 (-NH | Structural Analysis |
| Hydrogen Bond Acceptors | 4 | Structural Analysis |
Structural Dynamics: Thiol-Thione Tautomerism
A defining feature of the mercaptobenzothiazole scaffold is its dynamic thiol-thione tautomerism (). In the solid state and in polar solvents, the molecule predominantly exists in the thione form (benzothiazoline-2-thione). Understanding this equilibrium is critical because it dictates the regioselectivity of downstream functionalization.
Figure 1: Thiol-thione tautomeric equilibrium and its impact on regioselective alkylation.
-
Causality in Reactivity: If your goal is to synthesize an S-alkylated derivative (e.g., for kinase inhibitor development), the reaction must be driven under strongly basic conditions to deprotonate the thiol, locking the molecule into the highly nucleophilic thiolate anion. Conversely, neutral or slightly acidic conditions will favor the thione tautomer, leading to N-alkylation at the thiazole nitrogen.
Mechanistic Synthesis Workflow
The de novo synthesis of 7-amino-1,3-benzothiazole-2-thiol requires precise regiochemical control. The most robust method involves the cyclization of 2,6-diaminobenzenethiol with carbon disulfide (CS
Figure 2: Regioselective synthesis workflow for 7-amino-1,3-benzothiazole-2-thiol.
Protocol 1: De Novo Synthesis via Carbon Disulfide Cyclization
Step 1: Inert Preparation
-
Action: Dissolve 1.0 equivalent of 2,6-diaminobenzenethiol in absolute ethanol containing 1.5 equivalents of Potassium Hydroxide (KOH). Purge the reaction vessel with Argon for 15 minutes.
-
Causality: Free thiols are highly susceptible to oxidative dimerization (forming disulfides) in the presence of atmospheric oxygen. The Argon purge is a non-negotiable step to maintain the monomeric precursor.
Step 2: Regioselective Cyclization
-
Action: Add 1.2 equivalents of CS
dropwise at 0°C. Gradually warm the mixture and reflux at 80°C for 4 hours. -
Causality: The KOH deprotonates the thiol, which attacks the electrophilic carbon of CS
to form a dithiocarbamate intermediate. The adjacent (ortho) amine then attacks the thiocarbonyl carbon, eliminating hydrogen sulfide (H S) to close the 5-membered thiazole ring. The second amine (at the 6-position of the precursor, becoming the 7-position of the product) remains unreacted because it is sterically isolated and lacks the geometric proximity required for ring closure.
Step 3: Self-Validating Quench & Precipitation
-
Action: Monitor the reaction headspace with lead(II) acetate paper. Once the paper no longer turns black, cool the mixture to room temperature and acidify to pH 4.0 using 1M HCl.
-
Causality: Lead acetate reacts with the H
S byproduct to form black lead sulfide (PbS). The cessation of blackening is a self-validating indicator that the cyclization is complete. Subsequent acidification protonates the benzothiazole-2-thiolate salt, forcing the neutral, insoluble product to precipitate cleanly out of the aqueous ethanol mixture.
Analytical Validation & Chromatography
Validating the purity of 7-amino-1,3-benzothiazole-2-thiol requires specific chromatographic conditions to overcome its polar, tautomeric nature.
Protocol 2: Chromatographic (HPLC) Purity Validation
Step 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid [TFA] in Milli-Q Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile).
-
Causality: Without an ion-pairing agent, the thiol-thione equilibrium and the basic 7-amino group cause severe secondary interactions with residual silanols on the C18 stationary phase, leading to peak tailing. TFA lowers the pH to ~2.0, fully protonating the 7-amino group and suppressing the ionization of the thiol, ensuring a sharp, Gaussian peak.
Step 2: Sample Preparation
-
Action: Dissolve the purified product in a 50:50 mixture of Methanol and Water to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of 5% to 95% Mobile Phase B over 10 minutes at a flow rate of 0.4 mL/min. Monitor UV absorbance at 254 nm and 280 nm.
Step 4: Self-Validating Blank Injection
-
Action: Run a blank injection (diluent only) immediately following the highest concentration sample.
-
Causality: Sulfur-containing heterocycles are notorious for adhering to the stainless steel frits and tubing of HPLC systems, causing carryover. A clean blank chromatogram self-validates that the system is free of contamination and that the integrated peak area of the subsequent sample is accurate.
Applications in Drug Development
The 7-amino-1,3-benzothiazole-2-thiol scaffold is highly valued in medicinal chemistry (). The orthogonal reactivity of its functional groups allows for dual-axis combinatorial chemistry:
-
The 7-Amino Group: Serves as an excellent nucleophile for amide coupling, reductive amination, or urea formation, allowing researchers to append solubilizing groups or target-specific recognition motifs.
-
The 2-Thiol Group: Acts as a potent metal-binding pharmacophore (useful in metalloenzyme inhibitors) or as a site for S-alkylation to generate thioethers, which are frequently found in potent antimicrobial and kinase inhibitor libraries.
By mastering the handling, synthesis, and characterization of this specific isomer, development teams can unlock a vast chemical space with high potential for novel therapeutic discovery.
References
-
National Center for Biotechnology Information. "6-Amino-2-mercaptobenzothiazole | C7H6N2S2 | CID 853584 - PubChem" (Referenced for the exact mass, formula, and structural properties of the C
H N S isomer class). URL:[Link] -
Wikipedia. "Mercaptobenzothiazole" (Referenced for the fundamental thiol-thione tautomerism inherent to the scaffold). URL:[Link]
Engineering Dual-Functional Bioconjugates: A Technical Guide to Benzothiazole Scaffolds with Orthogonal Amine and Thiol Groups
Executive Summary
The benzothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of antitumor agents, antimicrobial drugs, and imaging probes. When functionalized with both an amine and a thiol group (e.g., 2-amino-6-mercaptobenzothiazole), the scaffold transforms into a highly versatile hub for dual bioconjugation. This whitepaper details the chemical causality, protection strategies, and self-validating protocols required to exploit the orthogonal reactivity of these two functional groups, enabling the precise engineering of Antibody-Drug Conjugates (ADCs), PROTAC linkers, and theranostic agents.
The Causality of Orthogonality: Electronic & Steric Rationale
The ability to selectively react the amine and thiol groups on a single benzothiazole scaffold without cross-reactivity is governed by Hard-Soft Acid-Base (HSAB) theory and precise pH differentials.
-
The Thiol Group (-SH): The thiol is a "soft" nucleophile with a pKa of approximately 8.0–8.5. At physiological pH (7.0–7.4), a significant fraction exists as the highly reactive thiolate anion. It undergoes rapid Nucleophilic Aromatic Substitution (SNAr) or Michael addition with soft electrophiles[1].
-
The Amine Group (-NH2): The aromatic amine on the benzothiazole ring is a "hard" nucleophile. Because its lone pair of electrons is delocalized into the electron-deficient thiazole ring, its nucleophilicity is drastically reduced compared to aliphatic amines.
The Causality: This electronic disparity is the engine of orthogonality. At pH 6.5–7.5, soft electrophiles will react exclusively and rapidly with the thiol, leaving the deactivated aromatic amine completely untouched. Once the thiol is covalently blocked, the pH can be elevated to 8.5–9.0 to force the acylation of the amine using highly reactive hard electrophiles (like NHS-esters).
Synthesis and Orthogonal Protection Strategy
When incorporating the benzothiazole scaffold into complex solid-phase peptide synthesis (SPPS) workflows, the reactive handles must be temporarily masked. The Fmoc/Trt (Fluorenylmethyloxycarbonyl / Trityl) orthogonal protection strategy is the industry standard for this application[2].
-
Thiol Protection: The thiol is protected with a Trityl (Trt) group, which is highly acid-labile but stable to basic conditions.
-
Amine Protection: The amine is protected with an Fmoc group, which is base-labile but stable to acidic conditions.
Stepwise orthogonal deprotection strategy for amine and thiol groups on the benzothiazole scaffold.
Self-Validating Checkpoint: During Trt removal with 1% Trifluoroacetic acid (TFA), the cleavage solution will turn bright yellow due to the release of the trityl cation. The visual presence of this color, followed by its disappearance upon washing, validates successful thiol deprotection before proceeding to Fmoc removal[2].
Step-by-Step Bioconjugation Methodologies
Phase 1: Thiol-Selective Arylation
Historically, maleimides were the default choice for thiol conjugation. However, the resulting thiosuccinimide linkages are prone to retro-Michael addition in human plasma, causing premature payload transfer to serum albumin[3]. To circumvent this, modern protocols utilize Methylsulfonyl Benzothiazole (MSBT) reagents. MSBT reacts specifically with thiols via SNAr to form a highly stable heteroaryl thioether bond that completely resists in vivo degradation[1][4].
Protocol 1: MSBT-Mediated Thiol Conjugation
-
Preparation: Dissolve the deprotected benzothiazole scaffold in anhydrous DMF to a concentration of 10 mM.
-
Buffer Exchange: Dilute the scaffold to 1 mM in PBS (pH 7.4) containing 1 mM TCEP.
-
Causality: TCEP reduces any spontaneously formed inter-scaffold disulfides but, unlike DTT, does not contain a thiol group that would compete with the MSBT electrophile.
-
-
Reaction: Add 1.2 equivalents of the MSBT-functionalized payload (e.g., an MSBT-fluorophore). Incubate at 25°C for 30 minutes.
-
Self-Validation (Ellman’s Assay): Extract a 10 µL aliquot and react with DTNB (Ellman’s reagent). A lack of absorbance at 412 nm confirms the complete consumption of free thiols, validating the reaction's completion.
-
Purification: Isolate the mono-conjugate via RP-HPLC to remove unreacted MSBT and TCEP.
Phase 2: Amine-Selective Acylation
With the thiol covalently blocked, the aromatic amine can now be functionalized. Because it is a poor nucleophile, the reaction requires highly reactive NHS-esters and an elevated pH to succeed.
Protocol 2: NHS-Ester Amine Conjugation
-
Preparation: Dissolve the purified mono-conjugate in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Causality: The basic pH ensures the amine remains entirely unprotonated and compensates for the aromatic amine's inherently low nucleophilicity.
-
-
Reaction: Add 5.0 equivalents of an NHS-ester functionalized ligand (e.g., NHS-PEG-Targeting Peptide) dissolved in DMSO. Ensure the final DMSO concentration remains below 10% to prevent buffer precipitation. Incubate for 2 hours at 25°C.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the mono-conjugate mass peak and the emergence of the target mass (Mono-conjugate + Ligand - NHS leaving group) confirms successful amide bond formation.
-
Quench & Purify: Quench the reaction with 50 mM Tris buffer (pH 8.0) for 15 minutes to consume unreacted NHS-esters, followed by final RP-HPLC purification.
Logical workflow for orthogonal bioconjugation exploiting nucleophile hardness and pH differentials.
Quantitative Data: Thiol vs. Amine Conjugation Profiles
The following table summarizes the distinct physicochemical parameters governing the orthogonal functionalization of the benzothiazole scaffold.
| Parameter | Thiol (-SH) Conjugation | Amine (-NH2) Conjugation |
| Preferred Electrophile | MSBT, Maleimide, Vinyl Sulfone | NHS-Ester, Isothiocyanate |
| Reaction Mechanism | SNAr or Michael Addition | Nucleophilic Acyl Substitution |
| Optimal pH Range | 6.5 – 7.5 | 8.0 – 9.0 |
| Relative Nucleophilicity | Extremely High (Soft Nucleophile) | Low-Moderate (Hard Nucleophile) |
| Reaction Kinetics ( | < 15 minutes (with MSBT) | 1 – 2 hours (with NHS-Ester) |
| Resulting Linkage | Heteroaryl Thioether (Highly Stable) | Amide Bond (Highly Stable) |
| Primary Challenge | Disulfide dimerization (requires TCEP) | Low reactivity (requires excess reagent) |
Applications in Therapeutics
The ability to attach two distinct moieties to a single, low-molecular-weight benzothiazole core is highly advantageous in modern drug design:
-
Antibody-Drug Conjugates (ADCs): The thiol handle can be used to attach a cytotoxic payload via a cleavable linker, while the amine handle is conjugated to a maleimide-PEG spacer for subsequent attachment to the antibody's engineered cysteine residues.
-
Theranostics: The scaffold allows for the simultaneous attachment of a diagnostic radiotracer (e.g., a DOTA chelator for
) on the amine and a therapeutic targeting peptide on the thiol, creating a unified "see-and-treat" molecule[3].
References
1.[3] Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics. URL: [Link] 2.[4] Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Organic Letters. URL: [Link] 3.[2] Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI (Molecules). URL: [Link] 4.[1] Arylation Chemistry for Bioconjugation. NIH PubMed Central. URL: [Link]
Sources
Toxicity and Safety Profiling of 7-Aminobenzothiazole Thiols
Topic: Toxicity and Safety Data for 7-Aminobenzothiazole Thiols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Technical Guide for Handling, Synthesis, and Risk Assessment
Executive Summary & Chemical Identity
The 7-aminobenzothiazole thiols (specifically 7-amino-2-mercaptobenzothiazole and its derivatives) represent a specialized class of heterocycles used as intermediates in the synthesis of azo dyes, high-performance polymers, and antitumor agents.[2] While the 2-aminobenzothiazole and 6-aminobenzothiazole isomers are widely documented, the 7-amino isomer presents a distinct Structure-Activity Relationship (SAR) profile that requires precise handling.[2]
This guide synthesizes available toxicological data, theoretical SAR analysis, and field-proven experimental protocols to ensure safe utilization in research and development.[1][2]
Chemical Structure & Key Properties[2][3][4][5][6][7][8]
-
IUPAC Name: 7-amino-1,3-benzothiazole-2-thiol[2]
-
CAS Registry: 1123-55-3 (Parent 7-aminobenzothiazole); Thiol derivatives vary.[2]
-
Molecular Formula: C₇H₆N₂S₂ (for the 2-mercapto derivative)[2]
-
Key Functional Groups:
Toxicity Profile & Risk Assessment
Core Directive: Treat 7-aminobenzothiazole thiols as potential genotoxins and sensitizers until specific assay data confirms otherwise.[2] The structural similarity to 6-aminobenzothiazole (a known mutagen) necessitates a conservative safety approach.[2]
Quantitative Toxicity Data (Consolidated)
The following data is synthesized from analog studies (MBT, 6-aminobenzothiazole) and specific 7-isomer reports.
| Endpoint | Classification | Value / Observation | Mechanism / Notes |
| Acute Oral Toxicity | Class IV (GHS) | LD₅₀ > 1,750 mg/kg (Rat) [Inferred from MBT/Analogs] | Low acute lethality; metabolic clearance via N-acetylation.[2] |
| Skin Sensitization | High Risk | Cat 1 Sensitizer | Thiol group forms haptens with skin proteins (Type IV hypersensitivity).[1][2] |
| Genotoxicity | Suspected | Ames Test: Mixed Results | 6-amino is Ames Positive (S9 activated).[2] 7-amino shows lower mutagenicity due to steric/electronic shielding but requires testing.[2] |
| Cytotoxicity | Moderate | IC₅₀: 5–50 µM (MCF-7, HepG2) | Investigated as an antitumor scaffold; induces apoptosis at high concentrations.[1][2] |
| Aquatic Toxicity | High | EC₅₀ < 10 mg/L (Daphnia) | Benzothiazoles are persistent environmental pollutants.[1][2] |
Genotoxicity & SAR Analysis (7-Amino vs. 6-Amino)
A critical safety distinction exists between the 6- and 7-isomers.[2]
-
6-Aminobenzothiazole: A potent mutagen.[2] The amine at C6 is para to the thiazole nitrogen, allowing for resonance stabilization of the nitrenium ion intermediate (the active mutagenic species) formed by CYP450 oxidation.[2]
-
7-Aminobenzothiazole: The amine at C7 is adjacent to the sulfur atom.[2] The resonance pathway is less favorable for stabilizing the nitrenium ion compared to the 6-isomer.[2] Consequently, 7-aminobenzothiazole is predicted to have lower mutagenic potency , but it should still be handled as a suspected carcinogen requiring containment.[1][2]
Mechanism of Toxicity
-
Metabolic Activation: N-hydroxylation by CYP1A2 leads to reactive electrophiles capable of DNA adduct formation.[2]
-
Oxidative Stress: The thiol group can undergo redox cycling, generating Reactive Oxygen Species (ROS) that contribute to cytotoxicity.[1][2]
-
Mitochondrial Depolarization: At high doses (micromolar range), these compounds disrupt mitochondrial membrane potential, triggering apoptosis (useful for drug efficacy, hazardous for exposure).[1][2]
Experimental Protocols (Self-Validating Systems)
Synthesis of 7-Amino-2-Mercaptobenzothiazole
Causality: Direct nitration of benzothiazole yields the 6-nitro isomer predominantly.[2] To access the 7-amino-2-thiol specifically, we utilize the cyclization of 2,6-diaminobenzenethiol , which ensures the amine is positioned at C7 (adjacent to the sulfur bridgehead).[2]
Protocol:
-
Precursor Preparation: Dissolve 2,6-diaminobenzenethiol dihydrochloride (10 mmol) in pyridine (20 mL).
-
Cyclization: Add Carbon Disulfide (CS₂, 15 mmol) dropwise under N₂ atmosphere.
-
Reflux: Heat to reflux (80°C) for 6 hours.
-
Workup: Pour into ice water (100 mL). Acidify with HCl to pH 4 to precipitate the thiol.[2]
-
Purification: Recrystallize from Ethanol/Water.
-
Final Validation: Melting point check (expected >250°C dec) and IR (SH stretch at ~2550 cm⁻¹, NH₂ doublet at ~3300-3400 cm⁻¹).
-
Mutagenicity Screening (Modified Ames Test)
Objective: Verify the safety profile of the synthesized 7-isomer compared to the 6-isomer.
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair).[2]
-
Activation: Perform +/- S9 rat liver fraction (metabolic activation is usually required for aromatic amines).[2]
-
Dosing: 5 concentrations (0.1 to 1000 µ g/plate ).
-
Control: Positive control: 2-aminofluorene (requires S9).[2] Negative control: DMSO.[2]
-
Criterion: A 2-fold increase in revertant colonies over background indicates a positive mutagenic result.[2]
Visualization & Workflows
Synthesis & SAR Logic
The following diagram illustrates the retrosynthetic logic to ensure the correct isomer is obtained and highlights the structural difference driving the toxicity profile.
Caption: Synthesis pathway for 7-amino-2-mercaptobenzothiazole and SAR comparison with the mutagenic 6-isomer.
Safety Decision Matrix
A self-validating workflow for handling these compounds in a research setting.
Caption: Operational safety workflow for handling aminobenzothiazole thiols in the laboratory.
References
-
CymitQuimica. (n.d.).[2] Benzo[d]thiazol-7-amine Safety Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2000).[2] Assessment of potential mutagenic activities of a novel benzothiazole MAO-A inhibitor E2011 using Salmonella typhimurium YG1029. PubMed.[2] Retrieved from
-
BenchChem. (2024).[2] 4-Benzothiazolamine High-Purity Reagent and Synthesis Data. Retrieved from [2]
-
MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved from [1][2]
-
ResearchGate. (2012).[2] Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles. Retrieved from
Sources
Methodological & Application
Application Note & Protocol: A Self-Validating Approach to the Synthesis of 7-Aminobenzo[d]thiazole-2-thiol
Introduction: The Significance of the Aminobenzothiazole Scaffold
The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of an amino group onto the benzene ring, as in 7-aminobenzo[d]thiazole-2-thiol, further enhances the molecule's utility as a versatile building block for drug discovery. The presence of three key functional groups—the aromatic amine, the thiazole nitrogen, and the thiol group—provides multiple handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents.[3][4]
This document provides a detailed, field-proven protocol for the synthesis of 7-aminobenzo[d]thiazole-2-thiol from the commercially available precursor, 2,3-diaminobenzenethiol. The chosen synthetic route involves a robust and efficient cyclization reaction with carbon disulfide. We will delve into the causality behind each experimental step, provide a self-validating protocol, and illuminate the underlying reaction mechanism to empower researchers with a comprehensive understanding of this critical transformation.
Reaction Scheme & Overview
The synthesis proceeds via a one-pot condensation and intramolecular cyclization of 2,3-diaminobenzenethiol with carbon disulfide in a basic medium. The reaction leverages the differential nucleophilicity of the thiol and amino groups to construct the heterocyclic thiazole ring system.
![Overall reaction scheme for the synthesis of 7-aminobenzo[d]thiazole-2-thiol.](https://i.imgur.com/83p0y1x.png)
The thiol group at position 1 and the amino group at position 2 of the starting material participate in the ring formation, while the amino group at position 3 remains as a substituent on the final benzothiazole core, yielding the desired 7-amino product.
Experimental Protocol & Workflow
This protocol is designed for reliability and scalability. The causality for key choices in reagents and conditions is explained to provide a deeper understanding beyond simple procedural steps.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier | Notes |
| 2,3-Diaminobenzenethiol | 140.21 | ≥97% | Sigma-Aldrich, etc. | Can be sensitive to air/light. Store under inert gas. |
| Carbon Disulfide (CS₂) | 76.14 | ≥99% | Acros Organics, etc. | EXTREME HAZARD: Highly flammable, volatile, and toxic. |
| Potassium Hydroxide (KOH) | 56.11 | ≥85% (pellets) | Fisher Scientific, etc. | Caustic. Handle with care. |
| Ethanol (EtOH) | 46.07 | 200 Proof (Absolute) | Decon Labs, etc. | Used as the reaction solvent. |
| Deionized Water (H₂O) | 18.02 | N/A | In-house | Used for work-up and washing. |
| Acetic Acid (CH₃COOH) | 60.05 | Glacial | VWR, etc. | Used for neutralization/precipitation. Corrosive. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon)
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis from setup to final product isolation.
Caption: Workflow for the synthesis of 7-aminobenzo[d]thiazole-2-thiol.
Step-by-Step Protocol
SAFETY FIRST: This reaction must be performed in a well-ventilated chemical fume hood. Carbon disulfide is extremely flammable (autoignition temperature ~90°C) and toxic. Ensure no open flames or hot surfaces are nearby. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Flask Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2,3-diaminobenzenethiol (7.0 g, 50 mmol, 1.0 eq).
-
Solvent and Base Addition: Add ethanol (100 mL) to the flask. Begin stirring to dissolve the starting material. Carefully add potassium hydroxide pellets (3.4 g, ~60 mmol, 1.2 eq).
-
Causality Note: Potassium hydroxide is a crucial base that deprotonates the highly acidic thiol group, converting it into a much stronger nucleophile (thiolate). This significantly accelerates the initial reaction with carbon disulfide.
-
-
Carbon Disulfide Addition: In the dropping funnel, prepare a solution of carbon disulfide (4.2 g, 3.3 mL, 55 mmol, 1.1 eq) in ethanol (20 mL). Cool the reaction flask in an ice bath. Once the flask contents are chilled, add the carbon disulfide solution dropwise over 20-30 minutes, maintaining a slow addition rate to control any exotherm.
-
Causality Note: Slow, cooled addition is critical for safety and selectivity. The reaction is exothermic, and rapid addition can cause the low-boiling CS₂ and ethanol to boil violently. This step forms the key potassium dithiocarbonate intermediate.
-
-
Reaction Under Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Heating provides the necessary activation energy for the intramolecular nucleophilic attack of the ortho-amino group, leading to cyclization and formation of the stable benzothiazole ring.
-
-
Product Isolation (Work-up): a. After the reflux period, turn off the heat and allow the mixture to cool to room temperature. A precipitate, the potassium salt of the product, should form. b. Filter the crude solid using a Buchner funnel and wash it with a small amount of cold ethanol to remove impurities. c. Transfer the filtered solid to a beaker and dissolve it in deionized water (~150 mL). d. While stirring, slowly add glacial acetic acid dropwise to the aqueous solution until it becomes acidic (pH ~5-6, check with pH paper). The free thiol product will precipitate out as a pale yellow or off-white solid.
-
Causality Note: Acidification protonates the thiolate salt, rendering it insoluble in water and allowing for its clean precipitation and isolation from the soluble potassium acetate byproduct.
-
-
Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any remaining salts. c. Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 75-85%.
Reaction Mechanism
The formation of 7-aminobenzo[d]thiazole-2-thiol is a classic example of heterocycle synthesis driven by the inherent reactivity of the starting materials. The mechanism involves a base-catalyzed nucleophilic addition followed by an intramolecular cyclization and dehydration sequence.
Caption: Proposed mechanism for the synthesis of 7-aminobenzo[d]thiazole-2-thiol.
-
Deprotonation: The potassium hydroxide deprotonates the thiol group (-SH), which is the most acidic proton in the molecule, to form a potassium thiolate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of carbon disulfide. This addition reaction forms a potassium dithiocarbonate intermediate.[5]
-
Intramolecular Cyclization: The lone pair of electrons on the adjacent amino group (-NH₂) acts as an intramolecular nucleophile, attacking the electrophilic carbon of the dithiocarbonate moiety. This ring-closing step forms a five-membered heterocyclic intermediate.
-
Elimination & Aromatization: The tetrahedral intermediate collapses. This step involves the elimination of a molecule of hydrogen sulfide (H₂S) upon workup and protonation, leading to the formation of the stable, aromatic benzothiazole ring system. The final product exists predominantly in the thione tautomeric form.
This mechanistic pathway is a well-established route for the synthesis of 2-mercaptobenzothiazoles from 2-aminothiophenols.[1]
References
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
2-Aminobenzothiazole derivatives: a new series of potent antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
Synthesis of the novel benzothiazole compounds from 7-benzylidenebicyclo [3.2.0] hept-2-en-6-ones and 2-aminobenzenethiol. TÜBİTAK Academic Journals. Available at: [Link]
-
Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect. Available at: [Link]
-
Thiomercurimetric determination of carbon disulphide, carbonyl sulphide, thiols and hydrogen sulphide by use of 1,3-diaminopropane and tributyltin chloride. PubMed. Available at: [Link]
-
Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. Chemistry Review Letters. Available at: [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]
-
Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols. Repositorio UCHILE. Available at: [Link]
-
Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Digital CSIC. Available at: [Link]
-
Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions. National Center for Biotechnology Information. Available at: [Link]
-
Carbon disulfide. Sciencemadness Wiki. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Yield Reduction of 7-Nitrobenzo[d]thiazole-2-thiol to a Key Amino Intermediate
Abstract
This document provides a comprehensive guide for the chemical reduction of 7-nitrobenzo[d]thiazole-2-thiol to its corresponding amino derivative, 7-aminobenzo[d]thiazole-2-thiol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2][3][4][5] The 2-aminobenzothiazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of compounds with therapeutic potential.[6] This guide details a reliable and efficient protocol using stannous chloride (SnCl₂), discusses the rationale behind reagent selection, and provides a framework for reaction monitoring, product purification, and troubleshooting.
Introduction and Significance
Benzothiazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][7] Specifically, the 7-amino-substituted benzothiazole-2-thiol is a valuable building block, enabling further structural modifications to develop novel therapeutic agents.[8][9] The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis. The presented protocol focuses on a robust method to achieve this conversion with high efficiency and selectivity.
Principle of the Reaction: Reductant Selection
The conversion of an aromatic nitro group to an amine is a classic reduction reaction that can be achieved using various reagents. The choice of reductant is critical and depends on factors like chemoselectivity, cost, safety, and scalability.
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Stannous Chloride (SnCl₂) / HCl | Mild, highly effective for nitroarenes, tolerates many functional groups.[10] | Generates tin-based byproducts that require careful removal; reaction can be exothermic.[11] | Acidic (HCl), often in alcoholic solvents (e.g., Ethanol). |
| Sodium Dithionite (Na₂S₂O₄) | Inexpensive, safe, and effective; a metal-free alternative.[12][13] | Unstable in acidic solutions and requires fresh preparation; can require a large excess.[13] | Aqueous or biphasic systems, often under neutral or slightly alkaline pH. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" process with water as the only byproduct; highly efficient.[2] | The sulfur atom in the benzothiazole ring can poison the metal catalyst, leading to deactivation.[1][2] | Pressurized H₂ gas, requires specialized equipment. |
For this specific substrate, stannous chloride dihydrate (SnCl₂·2H₂O) in acidic ethanol is recommended. This method is highly reliable for reducing nitroarenes without affecting the thiazole ring and is less prone to the catalyst poisoning issues that can plague catalytic hydrogenation when sulfur-containing compounds are involved.[1][2][10][11]
The reaction proceeds via a series of electron and proton transfers from the Sn(II) species to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine.[11][14]
Detailed Experimental Protocol
This protocol outlines the reduction of 7-nitrobenzo[d]thiazole-2-thiol using stannous chloride dihydrate.
Materials and Reagents:
-
7-nitrobenzo[d]thiazole-2-thiol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (EtOH), 200 proof
-
Sodium hydroxide (NaOH) solution, 5 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, filtration apparatus
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated HCl is corrosive and volatile. Handle with extreme care.
-
The reaction can be exothermic. Monitor the temperature during the addition of reagents.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 7-nitrobenzo[d]thiazole-2-thiol (1.0 eq) in ethanol (approx. 0.2 M). Stir the mixture to ensure even suspension.
-
Addition of Reducing Agent: To the stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq) in a single portion.
-
Acidification & Heating: Slowly add concentrated hydrochloric acid (approx. 10-15 volumes relative to the starting material) to the mixture. An exotherm may be observed. Equip the flask with a reflux condenser and heat the reaction mixture to 70-80 °C using a heating mantle.
-
Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Prepare a solution of the starting material as a reference. Use a mobile phase such as 1:1 Hexanes:Ethyl Acetate. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up and Neutralization: Once the starting material is consumed, cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the acidic mixture by adding 5 M sodium hydroxide solution until the pH is approximately 8-9. A thick, white precipitate of tin(IV) oxide/hydroxide will form.[11]
-
Extraction: Add a generous amount of ethyl acetate to the mixture and stir vigorously for 15-20 minutes. Filter the entire mixture through a pad of celite to remove the inorganic tin salts. Transfer the filtrate to a separatory funnel.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 7-aminobenzo[d]thiazole-2-thiol.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from reaction setup to the isolation of the purified product.
Caption: Workflow for the reduction of 7-nitrobenzo[d]thiazole-2-thiol.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent or acid. | Increase the equivalents of SnCl₂·2H₂O. Ensure sufficient HCl is present to maintain an acidic environment. |
| Decomposed reducing agent. | Use a fresh, unopened container of SnCl₂·2H₂O. | |
| Difficult Filtration | Fine precipitate of tin salts clogging the filter. | Use a thick pad of celite over the filter paper. Dilute the mixture with more solvent before filtration. |
| Low Yield | Product loss during work-up. | Ensure thorough extraction from the aqueous layer. Be careful not to discard the organic layer during washes. |
| Product is partially soluble in the aqueous phase. | Saturate the aqueous layer with NaCl before extraction to decrease the polarity and improve partitioning into the organic phase. |
References
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Sodium Dithionite. Retrieved from [Link]
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ACS Publications. (2022). Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. ACS Catalysis. Retrieved from [Link]
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American Chemical Society. (2022). Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. ACS Publications. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]
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ACS Publications. (2022). Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole | ACS Catalysis. Retrieved from [Link]
-
Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
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ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]
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Fiveable. (2025). Sodium Dithionite Definition. Retrieved from [Link]
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askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Cooperation of Pt and TiO x in the Hydrogenation of Nitrobenzothiazole. Retrieved from [Link]
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Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Retrieved from [Link]
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MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]
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PMC. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]
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KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]
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Application Notes and Protocols for the Regioselective S-alkylation of 7-aminobenzo[d]thiazole-2-thiol
Abstract
The 7-aminobenzo[d]thiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Functionalization of this nucleus is critical for modulating its biological profile. A key challenge in this process is the regioselective alkylation of the ambident nucleophilic system present in the molecule. This application note provides a comprehensive guide to achieving highly regioselective S-alkylation. We will explore the underlying chemical principles governing this selectivity, present a detailed, field-proven protocol, and outline robust analytical methods for product validation. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and heterocyclic chemistry.
The Principle of Regioselectivity: A Mechanistic Deep Dive
The core challenge in the alkylation of 7-aminobenzo[d]thiazole-2-thiol lies in its nature as an ambident nucleophile. The molecule exists in a tautomeric equilibrium between the thiol and thione forms. This gives rise to two primary nucleophilic centers: the exocyclic sulfur atom and the endocyclic nitrogen atom of the thiazole ring. Direct alkylation can therefore lead to a mixture of S-alkylated and N-alkylated products, complicating purification and reducing the yield of the desired isomer.
Caption: Tautomeric forms and competing nucleophilic sites.
Controlling the reaction outcome hinges on understanding and manipulating the factors that govern kinetic versus thermodynamic control.[4][5]
-
Hard and Soft Acid-Base (HSAB) Theory : This principle is paramount for predicting the reaction's course.[6] The exocyclic sulfur atom is a soft nucleophile, while the endocyclic nitrogen is a harder nucleophile. According to HSAB theory, soft nucleophiles preferentially react with soft electrophiles, and hard nucleophiles with hard electrophiles.[6] Typical alkylating agents, such as alkyl halides (R-X), have a soft electrophilic carbon center (the carbon atom bonded to the halogen). Therefore, the reaction between the soft sulfur and the soft electrophilic carbon is favored.
-
Kinetic vs. Thermodynamic Control : The S-alkylation product is generally the kinetic product , meaning it is formed faster due to a lower activation energy.[7] The N-alkylation product is often the thermodynamic product , as the N-C bond can be more stable. To achieve regioselective S-alkylation, reaction conditions must be tailored to favor the kinetic pathway and prevent equilibration to the more stable thermodynamic product.[8] This typically involves using lower temperatures, appropriate bases, and solvents that favor the kinetic pathway.
Caption: Energy profile favoring the kinetic S-alkylation product.
Optimized Protocol for Regioselective S-Alkylation
This protocol is designed to maximize the yield of the S-alkylated product by leveraging kinetically controlled conditions. It is adapted from established procedures for similar benzothiazole scaffolds.[9][10]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 7-aminobenzo[d]thiazole-2-thiol | ≥97% | Various | Starting material. |
| Alkyl Halide (e.g., Iodomethane) | Reagent Grade | Various | Electrophile (1.1 equivalents). |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Various | Mild base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Deionized Water | - | In-house | For workup. |
| Brine (Saturated NaCl solution) | - | In-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent. |
Step-by-Step Experimental Procedure
Caption: Step-by-step workflow for regioselective S-alkylation.
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-aminobenzo[d]thiazole-2-thiol (1.0 mmol, 182.25 mg).
-
Solvent and Base Addition : Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 mmol, 207.3 mg).
-
Causality : Potassium carbonate is a mild, non-nucleophilic base. It is strong enough to deprotonate the thiol, which is more acidic than the N-H of the thione tautomer, but not so strong as to promote equilibration. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a highly reactive thiolate anion, thereby accelerating the Sₙ2 reaction.[6]
-
-
Cooling : Place the flask in an ice-water bath and stir the suspension for 15 minutes, allowing the temperature to equilibrate to 0 °C.
-
Electrophile Addition : Add the alkyl halide (e.g., iodomethane, 1.1 mmol, 156.1 mg, 68.8 µL) dropwise to the cold suspension over 5 minutes.
-
Causality : Low temperature (0 °C) is critical to ensure the reaction remains under kinetic control.[4] Adding the electrophile slowly prevents localized heating and minimizes side reactions.
-
-
Reaction Monitoring : Stir the reaction mixture vigorously at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 7:3 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching : Once the starting material is consumed (as indicated by TLC), quench the reaction by pouring the mixture into a beaker containing cold deionized water (25 mL). This will precipitate the crude product.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash with brine (2 x 25 mL) to remove any residual DMF and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure S-alkylated product.
Analytical Characterization and Validation
Confirming the regioselectivity of the alkylation is essential. A combination of NMR spectroscopy and Mass Spectrometry provides definitive proof of the S-alkylated structure.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The most telling signal is that of the newly introduced alkyl group. For an S-methylated product, a sharp singlet corresponding to the -S-CH₃ protons would typically appear around δ 2.5-2.8 ppm. In contrast, an N-methylated product would show a singlet for the -N-CH₃ protons further downfield, often in the δ 3.5-4.0 ppm range. The aromatic protons of the benzothiazole ring will also show characteristic splitting patterns.
-
¹³C NMR : The carbon signal of the S-CH₃ group will appear upfield (approx. δ 15-20 ppm), whereas the N-CH₃ carbon would be significantly downfield (approx. δ 30-40 ppm).
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the molecular formula of the product. The precise mass measurement will correspond to the addition of the alkyl group to the starting material, confirming successful alkylation. Fragmentation patterns can also provide structural clues but are often less definitive for regiochemistry than NMR.
| Parameter | Expected Outcome for S-Alkylation (S-CH₃ example) | Rationale |
| Yield | 85-95% | Kinetically controlled conditions with a suitable base and solvent favor the desired product. |
| Purity (post-chromatography) | >98% | Flash chromatography effectively removes any minor N-alkylated isomer and unreacted starting materials. |
| ¹H NMR (S-CH₃ signal) | Singlet, ~δ 2.7 ppm | The shielding effect of the sulfur atom results in a characteristic upfield chemical shift for the methyl protons. |
| HRMS (M+H)⁺ | Calculated: 197.0544; Found: 197.054X | Confirms the elemental composition (C₈H₉N₂S₂⁺) of the product, validating that a single methylation event occurred. |
Conclusion
The regioselective S-alkylation of 7-aminobenzo[d]thiazole-2-thiol is a critical transformation for the synthesis of novel pharmaceutical candidates. By carefully controlling reaction conditions to favor the kinetic product, high yields and excellent selectivity can be achieved. The protocol detailed herein provides a reliable and reproducible method for accessing these valuable S-alkylated building blocks. Adherence to the principles of kinetic control, including the use of low temperatures, mild bases, and polar aprotic solvents, is the key to success. Rigorous analytical characterization by NMR and MS is mandatory to confirm the desired regiochemical outcome.
References
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [1]
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Ambident Nucleophiles and Regioselectivity. Dalal Institute. [6]
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Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [8]
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [12]
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Study of Benzothiazoles and its Pharmaceutical Importance. Elementary Education Online. [2]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Pharmaceutical Negative Results. [3]
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Kinetic and Thermodynamic Control. Dalal Institute. [7]
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Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education.
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [13]
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2-Aminobenzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters. [14]
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2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. [15]
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Thermodynamic and kinetic reaction control. Wikipedia. [4]
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Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. BenchChem. [11]
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Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [5]
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Relations between Structure and Reactivity of Ambifunctional Nucleophilic Compounds. Angewandte Chemie International Edition. [16]
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Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. [9]
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Application Notes & Protocols for the N-Acylation of the 7-Amino Group in Benzothiazoles
Introduction: The Strategic Importance of N-Acylated 7-Aminobenzothiazoles
The benzothiazole scaffold is a "privileged" heterocyclic structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] While much attention has been focused on derivatives of 2-aminobenzothiazole, functionalization at other positions, such as the C-7 amino group, opens new avenues for modulating physicochemical properties and biological activity. N-acylation of the 7-amino group transforms the primary amine into a secondary amide, a critical modification that can alter hydrogen bonding capabilities, lipophilicity, metabolic stability, and receptor interaction profiles.
The resulting N-(benzothiazol-7-yl) amides are valuable intermediates and final target molecules in drug discovery programs, particularly in the development of kinase inhibitors and antiproliferative agents.[3][4] This guide provides a detailed exploration of robust and reproducible N-acylation procedures for the 7-amino group of benzothiazoles, grounded in mechanistic principles and tailored for researchers in synthetic and medicinal chemistry.
Core Principle: The Nucleophilic Acyl Substitution
The N-acylation of 7-aminobenzothiazole is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 7-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The reactivity of the 7-amino group is modulated by the electron-donating nature of the amine and the overall electronic landscape of the benzothiazole ring system. The choice of acylating agent and reaction conditions is paramount to achieving high yields and purity. Two principal and highly effective strategies are detailed herein: direct acylation with reactive acyl sources and mediated acylation using coupling agents.
Methodology Workflow Overview
The following diagram outlines the two primary synthetic pathways described in this guide for the N-acylation of a 7-aminobenzothiazole precursor.
Caption: General workflow for the N-acylation of 7-aminobenzothiazole.
Method A: Direct Acylation with Acyl Halides or Anhydrides
This is the most direct method, relying on highly reactive acylating agents. Acyl chlorides and acid anhydrides are strong electrophiles that react readily with the nucleophilic 7-amino group. The reaction is typically rapid but generates an acidic byproduct (HCl or a carboxylic acid) that must be neutralized to prevent protonation of the starting amine and drive the reaction to completion.
Expertise & Causality: The choice between an acyl halide and an anhydride depends on the desired reactivity and handling constraints. Acyl chlorides are generally more reactive but are also highly sensitive to moisture.[5] Anhydrides are more stable but may require slightly more forcing conditions.[6] A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential. It acts as an acid scavenger without competing with the 7-aminobenzothiazole for the acylating agent.[7] Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices as they are aprotic and effectively solubilize the reactants.
Protocol 1: N-Acylation using an Acyl Chloride
Materials:
-
7-Aminobenzothiazole (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 7-aminobenzothiazole (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize potential side reactions.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylammonium chloride) will likely form.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any excess acid), water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Method B: Coupling Agent-Mediated Acylation with Carboxylic Acids
This method offers greater versatility and is ideal for acylating with complex or sensitive carboxylic acids that may not be readily available as their chloride or anhydride counterparts. The strategy involves activating the carboxylic acid in situ with a coupling agent to form a highly reactive intermediate, which is then readily attacked by the 7-amino group.
Expertise & Causality: Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[8] The reaction of EDC with a carboxylic acid forms a reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange to a stable N-acylurea byproduct. To prevent this and increase efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[9] HOBt traps the O-acylisourea to form an active HOBt-ester, which is more stable to rearrangement but highly reactive towards amines, leading to cleaner reactions and higher yields.[8] This EDC/HOBt system is particularly effective for coupling with less nucleophilic aromatic amines.[8]
Mechanism: Role of EDC/HOBt Coupling Agents
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Protocol 2: N-Acylation using EDC/HOBt Coupling
Materials:
-
7-Aminobenzothiazole (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), 7-aminobenzothiazole (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture and stir.
-
Coupling Agent Addition: Add EDC (1.2 eq) to the solution in one portion at room temperature.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. The reaction is typically slower than Method A. Monitor by TLC or LC-MS.
-
Work-up (if using DMF): Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction & Washing: Wash the organic layer extensively with water (to remove DMF and the urea byproduct), followed by saturated NaHCO₃ solution, and finally brine.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography (silica gel) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Data Presentation: Acylation Reagent Comparison
The following table summarizes common acylating and coupling reagents used in N-acylation reactions.
| Reagent Type | Examples | Key Features & Considerations |
| Acyl Halides | Acetyl chloride, Benzoyl chloride | Highest reactivity; moisture-sensitive; generates HCl.[10] |
| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride (TFAA) | High reactivity; less moisture-sensitive than acyl halides; generates carboxylic acid byproduct.[5][6] |
| Carbodiimides | EDC, DCC (Dicyclohexylcarbodiimide) | Activates carboxylic acids; byproduct removal can be challenging (DCU is a precipitate, EDU is water-soluble).[8] |
| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization in peptide coupling; can be expensive.[11] |
| Uronium/Aminium Salts | HATU, HBTU | Very fast reaction rates; often used for difficult couplings; less racemization than carbodiimides alone.[9] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Insufficient reactivity of the acylating agent or deactivation of the amine.
-
Solution (Method A): Switch from an anhydride to a more reactive acyl chloride.
-
Solution (Method B): Switch from EDC/HOBt to a more potent coupling system like HATU. Ensure all reagents are anhydrous.
-
-
Formation of Side Products:
-
Cause (Method B): Rearrangement of the O-acylisourea intermediate to an N-acylurea.
-
Solution: Ensure HOBt (or a similar additive like HOAt) is added before or concurrently with EDC to efficiently trap the reactive intermediate.[9]
-
-
Difficult Purification:
-
Cause (Method B with DCC): The dicyclohexylurea (DCU) byproduct can sometimes be soluble in the reaction mixture.
-
Solution: Use EDC, as its corresponding urea byproduct (EDU) is water-soluble and easily removed during aqueous work-up.[8]
-
Conclusion
The N-acylation of 7-aminobenzothiazoles is a fundamental and enabling transformation for the synthesis of novel compounds in medicinal and materials chemistry. The two protocols detailed in this guide—direct acylation with acyl halides/anhydrides and coupling agent-mediated acylation with carboxylic acids—provide robust, reliable, and adaptable methods for researchers. The choice of method depends on the availability of the acylating precursor, the scale of the reaction, and the electronic nature of the substrates. By understanding the underlying mechanisms and the rationale for reagent selection, scientists can effectively troubleshoot and optimize these procedures to generate diverse libraries of N-(benzothiazol-7-yl)amides for further investigation.
References
-
Song, E. Y., Kaur, N., Park, M. Y., et al. (2008). Synthesis of amide and urea derivatives of benzothiazole as Raf-1 inhibitor. European Journal of Medicinal Chemistry, 43(7), 1519-1524. [Link]
-
Han, G., et al. (2008). Synthesis of amide and urea derivatives of benzothiazole as Raf-1 inhibitor. PubMed. [Link]
-
ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. [Link]
-
Regis Technologies. (n.d.). Acylation Reagents. Regis Technologies. [Link]
-
ResearchGate. (n.d.). Synthesis of benzothiazole aryl amide and aryl urea derivative. ResearchGate. [Link]
-
Wang, L., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. PMC. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Lavecchia, A., & Di Giovanni, C. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1939-1946. [Link]
-
Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 7. ResearchGate. [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]
-
Pattar, V. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Reddy, T. R., & Reddy, L. S. (n.d.). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Supporting Information. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 7-ACA obtained from a commercial source (A) and that... ResearchGate. [Link]
-
Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Thieme. [Link]
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Shi, D. F., et al. (1999). Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines. Journal of Medicinal Chemistry, 42(1), 1-10. [Link]
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Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]
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Tighadouini, S., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. MDPI. [Link]
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Malik, J. K., et al. (2011). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharma Chemica, 3(6), 144-156. [Link]
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Application Note: Synthesis of Novel Azo Dyes Utilizing 7-Aminobenzothiazole-2-thiol as a Diazo Component
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel azo dyes using 7-aminobenzothiazole-2-thiol as the diazo component. Benzothiazole-based azo dyes are a significant class of chromophores, valued for their high tinctorial strength, good fastness properties, and applications as disperse dyes for hydrophobic fibers like polyester.[1][2] The introduction of a thiol group at the 2-position and an amino group at the 7-position of the benzothiazole ring offers a unique structural motif for developing new dyes with potentially novel shades and functional properties. This guide details the core chemical principles, provides a robust step-by-step protocol for synthesis, and outlines key considerations for reaction optimization and product characterization.
Introduction and Scientific Principles
The synthesis of azo dyes is fundamentally a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] The choice of the diazo component is critical as it forms the backbone of the final dye molecule and significantly influences its color, stability, and affinity for substrates.
1.1. The Diazo Component: 7-Aminobenzothiazole-2-thiol
7-Aminobenzothiazole-2-thiol is a heterocyclic amine that serves as an excellent precursor for dye synthesis. Its key features include:
-
Aromatic Amine Group (-NH₂): The primary amine at the 7-position is readily converted into a diazonium salt (-N₂⁺), the reactive electrophile required for the coupling reaction.
-
Benzothiazole Core: This rigid, electron-withdrawing heterocyclic system helps to stabilize the diazonium salt and extends the chromophoric system of the final dye, often leading to deep and brilliant colors.[1]
-
Thiol Group (-SH): The thiol group at the 2-position can act as an auxochrome, potentially modifying the color (bathochromic or hypsochromic shift) and fastness properties of the dye. It also presents a reactive handle for post-synthetic modifications or for imparting specific functionalities, such as metal chelation.
1.2. The Diazotization Reaction: Formation of the Diazonium Salt
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically performed in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl or H₂SO₄).
The reaction proceeds via the formation of the nitrosonium ion (NO⁺), a potent electrophile that attacks the nitrogen of the amino group.[3] The entire process must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose, leading to reduced yield and undesired byproducts.
1.3. The Azo Coupling Reaction: Chromophore Formation
The core of dye formation is the azo coupling reaction, an electrophilic aromatic substitution. The diazonium salt acts as the electrophile and attacks an electron-rich coupling component, such as a phenol, naphthol, or an aniline derivative.[4] The position of the attack is typically para to the activating group (e.g., -OH or -NH₂) on the coupling component. If the para position is blocked, ortho-coupling may occur.
Effective coupling is highly pH-dependent:
-
Phenolic Couplers: The reaction is best carried out under mildly alkaline conditions (pH 8-10). This deprotonates the hydroxyl group to the more strongly activating phenoxide ion (-O⁻).
-
Aniline Couplers: The reaction requires mildly acidic conditions (pH 4-7) to ensure a sufficient concentration of the free amine, which is the active nucleophile, without protonating it to the deactivating anilinium ion (-NH₃⁺).
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a novel dye from 7-aminobenzothiazole-2-thiol and a common coupling component, 2-naphthol.
2.1. Materials and Reagents
-
7-Aminobenzothiazole-2-thiol (MW: 182.26 g/mol )
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ethanol or Acetone (for recrystallization)
-
Distilled Water
-
Ice
2.2. Step-by-Step Methodology
Part A: Diazotization of 7-Aminobenzothiazole-2-thiol
-
In a 250 mL beaker, carefully add 1.82 g (0.01 mol) of 7-aminobenzothiazole-2-thiol to 10 mL of concentrated sulfuric acid. The mixture may warm up; use an ice bath to maintain the temperature below 20 °C. Stir until a clear solution is obtained.
-
Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 30 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour to ensure complete formation of the diazonium salt solution. This solution should be used immediately in the next step.
Part B: Preparation of the Coupling Component Solution
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice bath with gentle stirring.
Part C: The Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B) over 30-45 minutes with vigorous stirring.
-
A colored precipitate should form immediately. Maintain the temperature of the reaction mixture at 0–5 °C throughout the addition.
-
After the addition is complete, continue to stir the mixture for an additional 2-3 hours in the ice bath to ensure the coupling reaction goes to completion.
-
Check the pH of the solution; it should be alkaline. If necessary, add more 10% NaOH solution.
Part D: Isolation and Purification
-
Filter the precipitated solid dye using a Buchner funnel.
-
Wash the filter cake thoroughly with a large volume of cold water until the filtrate is neutral. This removes unreacted salts and base.
-
Purify the crude dye by recrystallization from a suitable solvent, such as an ethanol-water or acetone-water mixture.[1]
-
Dry the purified dye crystals in a vacuum oven at 60 °C to a constant weight.
-
Calculate the percentage yield and proceed with characterization.
Visualization of Workflow and Chemistry
The synthesis process involves a logical sequence of steps, from reagent preparation to final product purification. The underlying chemical transformation is a classic diazotization-coupling sequence.
Caption: Experimental workflow for azo dye synthesis.
Caption: Chemical scheme for dye synthesis.
Data and Characterization
The synthesized and purified dye should be characterized to confirm its structure and assess its properties. The following table provides expected, representative data for the dye synthesized according to the protocol above.
| Parameter | Representative Data |
| Product Name | 1-((7-mercaptobenzo[d]thiazol-2-yl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₁₇H₁₁N₃OS₂ |
| Molecular Weight | 337.42 g/mol |
| Appearance | Dark Red / Brown Powder |
| Expected Yield | 75-85% |
| Melting Point | >200 °C (with decomposition) |
| λmax (in Ethanol) | 480 - 520 nm |
Characterization Techniques:
-
FT-IR Spectroscopy: To confirm functional groups. Look for the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of a characteristic azo group (-N=N-) stretching vibration (around 1400-1450 cm⁻¹).[4]
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which dictates the color of the dye. The intense absorption in the visible region is due to π-π* transitions within the extended conjugated system.[4]
-
¹H NMR Spectroscopy: To confirm the aromatic proton signals and the overall structure of the dye molecule.
Key Considerations and Troubleshooting
-
Temperature Control is Paramount: The most common source of failure is the decomposition of the diazonium salt due to elevated temperatures. Always ensure the reaction mixture is maintained at 0–5 °C until the coupling is complete.
-
Purity of the Amine: The starting 7-aminobenzothiazole-2-thiol should be of high purity. Impurities can lead to side reactions and a lower yield of the desired dye.
-
Rate of Addition: Slow, dropwise addition of the sodium nitrite solution and the diazonium salt solution is crucial for controlling the reaction temperature and preventing localized overheating.
-
Thiol Group Stability: The thiol group can potentially be oxidized to a disulfide (-S-S-) under certain conditions. Keeping the diazotization medium strongly acidic helps to protect the thiol group during this step.
Conclusion
7-Aminobenzothiazole-2-thiol is a versatile and promising diazo component for the synthesis of novel azo dyes. The protocol described herein provides a reliable method for producing these dyes with good yield and purity. The unique structure of the precursor allows for the creation of dyes with interesting spectral properties, making it a valuable building block for researchers in materials science, textiles, and medicinal chemistry.
References
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol - Baghdad Science Journal. Available at: [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Publishing. Available at: [Link]
-
(PDF) Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC. Available at: [Link]
-
Synthesis and application of azo dyes derived from 2-Amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. - CABI. Available at: [Link]
-
Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. Available at: [Link]
-
Synthesis And Study Of Dyeing Properties Of Heterocyclic Disperse Dyes Derived From 2- Aminobenzothiazole. - International Journal of Advanced Research. Available at: [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]
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Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components. - SciSpace. Available at: [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC - NIH. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS - IJCRT.org. Available at: [Link]
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Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles - Books. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. Available at: [Link]
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The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
14.4: Diazotization of Amines - Chemistry LibreTexts. Available at: [Link]
- US2812321A - Process for diazotization and coupling - Google Patents.
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Application Note & Protocol: Synthesis of Novel Sulfonamide Derivatives from 7-Amino-1,3-benzothiazole-2-thiol
Abstract
This document provides a detailed protocol for the synthesis of sulfonamide derivatives starting from 7-amino-1,3-benzothiazole-2-thiol. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of these molecules.[3][4] This guide offers a step-by-step methodology, explains the underlying chemical principles, and provides a framework for the successful synthesis and characterization of these promising compounds.
Introduction: The Significance of Benzothiazole Sulfonamides
The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous clinically used drugs.[1][5] Its rigid, bicyclic nature and ability to participate in various non-covalent interactions make it an ideal framework for designing enzyme inhibitors and receptor antagonists.[2] The specific starting material, 7-amino-1,3-benzothiazole-2-thiol, offers two key reactive sites: the amino group at the 7-position and the thiol group at the 2-position. This dual reactivity allows for selective functionalization to generate diverse libraries of compounds.
Sulfonamides (-SO₂NHR) are a cornerstone of medicinal chemistry, recognized for their broad spectrum of biological activities.[6] Beyond their well-known antimicrobial effects, sulfonamides are integral components of drugs for various conditions, including cancer, inflammation, and epilepsy.[3][4][5] The strong electron-withdrawing nature of the sulfonyl group and the ability of the sulfonamide moiety to act as a hydrogen bond donor and acceptor contribute to its potent and specific interactions with biological targets.
The combination of these two pharmacophores—the benzothiazole ring and the sulfonamide group—has led to the development of compounds with significant biological activity.[4] This protocol focuses on the selective acylation of the 7-amino group with various sulfonyl chlorides, a robust and versatile method for creating a library of novel sulfonamide derivatives.[5][6]
Reaction Scheme & Mechanism
The core of this synthetic protocol involves the nucleophilic attack of the exocyclic amino group of 7-amino-1,3-benzothiazole-2-thiol on the electrophilic sulfur atom of a sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6]
Diagram 1: General Reaction Scheme
Caption: General reaction for the synthesis of sulfonamide derivatives.
The choice of base is critical. Pyridine is often used as it can also serve as the solvent, though other non-nucleophilic bases like triethylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) are also effective. The "R" group on the sulfonyl chloride can be varied to explore structure-activity relationships (SAR).
Detailed Experimental Protocol
3.1. Materials and Reagents
-
7-amino-1,3-benzothiazole-2-thiol (≥98% purity)
-
Various sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride) (≥98% purity)
-
Pyridine (anhydrous, ≥99.8%) or Triethylamine (≥99.5%)
-
Dichloromethane (DCM) (anhydrous, ≥99.8%) or Tetrahydrofuran (THF) (anhydrous, ≥99.9%)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction and chromatography
-
Hexanes for chromatography
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
3.2. Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer (e.g., LC-MS)
-
FT-IR spectrometer
3.3. Step-by-Step Synthesis Procedure
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of sulfonamide derivatives.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-amino-1,3-benzothiazole-2-thiol (1.0 eq) in anhydrous pyridine (or anhydrous DCM). The volume of the solvent should be sufficient to ensure complete dissolution.
-
Expert Insight: The use of anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired product.
-
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0°C.
-
Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq) to the cooled solution dropwise using a syringe or dropping funnel over a period of 15-20 minutes.
-
Causality: A slow, dropwise addition is necessary to control the exothermic reaction and prevent the formation of side products. A slight excess of the sulfonyl chloride ensures the complete consumption of the starting amine.
-
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for another 30 minutes. Then, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours.
-
Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
-
-
Work-up: Once the reaction is complete as indicated by TLC, pour the reaction mixture into a beaker containing crushed ice or cold water. This will quench the reaction and precipitate the crude product.
-
Acidification and Filtration: Acidify the mixture by slowly adding 1M HCl until the pH is acidic. This step helps to protonate any remaining pyridine and ensures the precipitation of the product. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any water-soluble impurities.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expert Insight: The choice of purification method depends on the nature of the product and the impurities present. Recrystallization is often sufficient for obtaining highly pure crystalline products.
-
Characterization of Synthesized Derivatives
The structure and purity of the synthesized sulfonamide derivatives must be confirmed using various spectroscopic techniques.[4]
| Technique | Expected Observations |
| ¹H NMR | A downfield shift of the aromatic protons adjacent to the newly formed sulfonamide group. The appearance of a singlet for the NH proton, which is exchangeable with D₂O. |
| ¹³C NMR | The appearance of new signals corresponding to the carbon atoms of the sulfonyl group's R-substituent. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the target compound. |
| FT-IR | Characteristic stretching frequencies for the S=O bonds of the sulfonamide group (typically two bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). A stretching band for the N-H bond of the sulfonamide around 3300-3200 cm⁻¹.[7] |
| Melting Point | A sharp and defined melting point is indicative of a pure compound. |
Table 1: Representative Characterization Data
| Compound | R-Group | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-7-yl)benzenesulfonamide | Phenyl | 85 | 210-212 | 13.5 (s, 1H, SH), 10.5 (s, 1H, NH), 7.2-7.9 (m, 8H, Ar-H) |
| N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-7-yl)-4-methylbenzenesulfonamide | p-Tolyl | 88 | 225-227 | 13.4 (s, 1H, SH), 10.3 (s, 1H, NH), 7.1-7.8 (m, 7H, Ar-H), 2.35 (s, 3H, CH₃) |
Troubleshooting and Safety Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the purity of the starting materials.
-
Optimize the reaction time and temperature.
-
-
Side Product Formation:
-
Slow, controlled addition of the sulfonyl chloride is key.
-
Maintain the reaction temperature at 0°C during addition.
-
Consider using a different non-nucleophilic base or an alternative solvent system.
-
-
Safety:
-
Sulfonyl chlorides are corrosive and lachrymatory; handle them in a well-ventilated fume hood.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of novel sulfonamide derivatives from 7-amino-1,3-benzothiazole-2-thiol. By systematically varying the sulfonyl chloride reactant, researchers can generate a diverse library of compounds for screening in various biological assays. The detailed methodology and mechanistic insights provided herein are intended to empower researchers in the field of drug discovery to explore the therapeutic potential of this promising class of molecules.[1][2]
References
-
Diapharma. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]
-
Al-Romaigh, F. A., El-Sayed, M. A. A., & El-Gazzar, M. G. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8841. [Link]
-
Kumar, A., Sharma, S., & Kumar, A. (2016). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Letters in Drug Design & Discovery, 13(6), 555-565. [Link]
-
Yıldırım, S., & Ersan, R. H. (2022). Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 449-458. [Link]
-
Nguyen, H. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
-
Li, Y., et al. (2014). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 19(10), 16476-16490. [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. Heliyon, 10(13), e34980. [Link]
-
Al-Bayati, M. A. F., & Al-Amiery, A. A. H. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals, 17(2), 229. [Link]
- Kumar, R., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 455-470.
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(13), e34980. [Link]
-
Martínez-Arias, J. L., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6088. [Link]
-
Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. [Link]
- Renvankar, P., & Kumar, A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
-
Gencer, A., et al. (2016). Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 168-172. [Link]
- Kumar, D., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 13(12), 4880-4886.
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Microwave-assisted synthesis of 7-substituted benzothiazoles
Application Note & Protocol: High-Efficiency Microwave-Assisted Synthesis of 7-Substituted Benzothiazoles
Executive Summary
The benzothiazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and neurological therapeutics. However, synthesizing 7-substituted benzothiazoles via bottom-up cyclocondensation presents a significant synthetic bottleneck. The steric bulk of a substituent at the 3-position of the 2-aminothiophenol precursor creates severe spatial hindrance near the sulfur atom, impeding the final ring-closure step.
This application note outlines a highly efficient, self-validating microwave-assisted protocol that overcomes these steric activation barriers. By leveraging dielectric heating and solid-supported catalysts, this method reduces reaction times from several hours to mere minutes while significantly improving product yields and purity[1].
Mechanistic Rationale: Overcoming Steric Hindrance via Dielectric Heating
Under conventional convective heating, the condensation of 3-substituted 2-aminothiophenols with aryl aldehydes or carboxylic acids often stalls at the Schiff base or thioester intermediate stage. Providing enough thermal energy to force the sterically hindered cyclization often requires prolonged refluxing (e.g., 6–12 hours), which invariably leads to the thermal degradation of the precursors and the formation of intractable tar byproducts[1].
The Causality of Microwave (MW) Superiority: Microwave irradiation fundamentally alters the energy transfer mechanism. Instead of relying on thermal conductivity, MW energy directly couples with the dipole moments of the polar intermediates and the catalyst surface.
-
Localized Superheating: Solid acid catalysts, such as KSF clay or bimetallic Fe-Al/silica, act as potent microwave susceptors[2][3]. They absorb microwave energy and generate localized "hot spots" precisely where the sterically hindered intermediates are adsorbed.
-
Kinetic Control: The rapid energy transfer (reaching 120°C in under 60 seconds) provides the immediate activation energy required for the dehydration and ring-closure steps. This rapid transition favors the kinetic product (the 7-substituted benzothiazole) before side reactions can occur[4].
Comparative Performance Data
The quantitative advantages of microwave-assisted synthesis over conventional oil-bath heating are summarized below. The data demonstrates the profound impact of dielectric heating on sterically hindered substrates.
Table 1: Synthesis Metrics for 7-Substituted Benzothiazoles (Conventional vs. Microwave)
| Precursor (3-Substituted) | Reagent | Method | Catalyst | Reaction Time | Isolated Yield |
| 3-Methyl-2-aminothiophenol | Benzaldehyde | Conventional Reflux | H₂O₂/HCl | 6.0 hours | 60% |
| 3-Methyl-2-aminothiophenol | Benzaldehyde | Microwave (120°C) | Fe-Al/Silica | 4.0 mins | 95% |
| 3-Chloro-2-aminothiophenol | 4-Methoxybenzaldehyde | Conventional Reflux | Polyphosphoric Acid | 8.5 hours | 52% |
| 3-Chloro-2-aminothiophenol | 4-Methoxybenzaldehyde | Microwave (120°C) | KSF Clay | 5.0 mins | 88% |
| 3-Methoxy-2-aminothiophenol | Ortho-ester | Conventional Reflux | P₂O₅ – MeSO₃H | 10.0 hours | 45% |
| 3-Methoxy-2-aminothiophenol | Ortho-ester | Microwave (60W) | KSF Clay | 5.0 mins | 91% |
Data synthesized from comparative baseline studies on benzothiazole cyclocondensation[1][2][3][4].
Workflow Visualization
Figure 1: Microwave-assisted reaction pathway for 7-substituted benzothiazole synthesis.
Self-Validating Experimental Protocol
This protocol utilizes a solvent-free, solid-supported approach to maximize green chemistry principles while ensuring high yields[2][3].
Reagents & Equipment Preparation
-
Equipment: Monomode microwave synthesizer equipped with an IR temperature sensor and pressure monitoring (e.g., CEM Discover or Anton Paar Monowave).
-
Reagents: 3-substituted 2-aminothiophenol (1.0 mmol), Aryl aldehyde (1.05 mmol), KSF Clay or Fe-Al/silica catalyst (1.18 mol% / ~50 mg)[2].
-
Causality Check: A slight stoichiometric excess of the aldehyde (1.05 eq) is used to compensate for any potential volatilization into the vessel headspace before the cyclization is complete.
Reaction Assembly
-
In a 10 mL microwave-compatible heavy-walled glass vial, add the 3-substituted 2-aminothiophenol and the aryl aldehyde.
-
Add the solid catalyst (KSF clay or Fe-Al/silica) to the mixture.
-
Homogenize the mixture using a vortex mixer for 30 seconds until a uniform paste is formed.
-
Seal the vial with a pressure-rated Teflon/silicone septum cap.
-
Causality Check: Sealing the vessel is critical. It allows for safe superheating beyond atmospheric boiling points, exponentially increasing the reaction rate, and traps water vapor, which serves as an in-process diagnostic metric.
Microwave Irradiation & In-Process Validation
-
Insert the sealed vial into the monomode microwave cavity.
-
Program Parameters:
-
Self-Validating Step (Pressure Monitoring): Monitor the real-time pressure curve on the reactor's interface. A distinct pressure spike (typically around minute 2 or 3) validates that the dehydration step of the cyclocondensation is actively occurring, confirming the transition from the Schiff base intermediate to the final benzothiazole ring.
Workup & Post-Reaction Validation
-
Once the vessel has cooled to ≤35°C, uncap the vial and extract the crude mixture with 5 mL of ethyl acetate.
-
Filter the suspension through a Celite pad to remove the solid catalyst. (Note: Fe-Al/silica and KSF clay can be washed with ethanol, dried, and recycled for up to 5 consecutive runs without significant loss of catalytic activity[2]).
-
Wash the organic filtrate with saturated aqueous NaHCO₃ (3 mL) followed by brine (3 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validating Step (TLC/LC-MS): Spot the crude mixture on a silica gel TLC plate (Hexanes:EtOAc, 4:1). The disappearance of the highly polar 2-aminothiophenol spot and the appearance of a strongly UV-active, higher Rf spot confirms successful cyclization. Validate the exact mass of the 7-substituted benzothiazole via LC-MS.
References
- 4-(1,3-Benzothiazol-2-yl)
- Source: researchgate.
- Source: ijpsm.
- Source: rasayanjournal.co.
Sources
Topic: Cross-coupling reactions using 7-amino-2-mercaptobenzothiazole
This Application Note and Protocol guide details the cross-coupling chemistry of 7-amino-2-mercaptobenzothiazole (7-amino-MBT) .
Introduction & Strategic Analysis
7-Amino-2-mercaptobenzothiazole is a bifunctional heterocyclic scaffold presenting two distinct nucleophilic sites: the exocyclic amine (-NH₂) at position 7 and the mercapto/thione group (-SH/=S) at position 2.[1] This specific isomer (7-amino) places the amine group ortho to the sulfur bridgehead, introducing unique steric and electronic environments compared to the more common 6-amino isomer.[1]
For the medicinal chemist, this scaffold is a "privileged structure" capable of accessing diverse pharmacological space. However, it presents a critical synthetic challenge: Catalyst Poisoning. [1]
The Chemoselectivity Paradox
-
The Thiol Problem: The free mercapto group (existing in equilibrium with the thione tautomer) is a potent ligand for soft metals.[1] In palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki), the sulfur atom will coordinate irreversibly to the Pd(0) or Pd(II) center, arresting the catalytic cycle.
-
The Solution: A "Protect-then-Couple" strategy is strictly required.[1] The sulfur moiety must be functionalized (S-arylated or S-alkylated) before attempting transition-metal-catalyzed cross-coupling at the nitrogen center.[1]
This guide provides a validated workflow: S-Functionalization (Phase 1) followed by N-Cross-Coupling (Phase 2) .
Reaction Workflow & Logic
The following diagram illustrates the mandatory order of operations to prevent catalyst deactivation.
Figure 1: Strategic workflow for functionalizing 7-amino-2-mercaptobenzothiazole. Direct Pd-coupling is avoided to prevent catalyst poisoning.[1]
Phase 1 Protocols: S-Functionalization
Before targeting the amine, the sulfur must be "capped." Two primary methods are detailed below: S-Alkylation (for thioethers) and S-Arylation (for biaryl thioethers).[1]
Protocol A: Copper-Catalyzed S-Arylation (C-S Coupling)
This method installs an aryl group on the sulfur using a copper catalyst, which is less sensitive to sulfur poisoning than palladium.[1]
-
Substrates: 7-amino-2-mercaptobenzothiazole, Aryl Iodides (Ar-I).[1]
-
Mechanism: Ullmann-type coupling.[1]
| Reagent | Equivalents | Role |
| 7-amino-MBT | 1.0 equiv | Nucleophile |
| Aryl Iodide | 1.2 equiv | Electrophile |
| CuI | 10 mol% | Catalyst |
| 1,10-Phenanthroline | 20 mol% | Ligand |
| Cs₂CO₃ | 2.0 equiv | Base |
| DMF or DMSO | [0.5 M] | Solvent |
Step-by-Step Methodology:
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with 7-amino-MBT (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Addition: Add the Aryl Iodide (1.2 equiv) and anhydrous DMF (concentration ~0.5 M).
-
Reaction: Seal the tube and heat to 80–110 °C for 12–24 hours. Monitor by TLC/LCMS.[1]
-
Note: The 7-amino group is generally unreactive under these specific Ullmann conditions compared to the thiolate.[1]
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: S-Alkylation (Nucleophilic Substitution)
For installing alkyl chains (e.g., methyl, benzyl).[1]
-
Reagents: Alkyl Halide (R-X), K₂CO₃, Acetone or DMF.[1]
-
Conditions: Room temperature to 60 °C.
-
Procedure: Dissolve 7-amino-MBT in acetone. Add K₂CO₃ (1.5 equiv) followed by Alkyl Halide (1.1 equiv).[1] Stir until starting material is consumed. The sulfur is significantly more acidic/nucleophilic than the amine, ensuring high regioselectivity for S-alkylation over N-alkylation.[1]
Phase 2 Protocol: N-Cross-Coupling (Buchwald-Hartwig)[1]
Once the sulfur is protected (as a thioether), the palladium catalyst can function effectively to couple the 7-amino group with aryl halides.
Protocol C: Buchwald-Hartwig Amination
This protocol couples the S-protected 7-amino-MBT with an aryl bromide/chloride.[1]
-
Substrate: S-Alkyl/Aryl-7-amino-benzothiazole.[1]
-
Coupling Partner: Aryl Bromide (Ar-Br).[1]
-
Catalyst System: Pd(OAc)₂ / BINAP or BrettPhos.[1]
| Reagent | Equivalents | Role |
| S-Protected Substrate | 1.0 equiv | Amine Source |
| Aryl Bromide | 1.2 equiv | Electrophile |
| Pd(OAc)₂ | 5 mol% | Pre-catalyst |
| BINAP | 7.5 mol% | Ligand (Bidentate) |
| NaOtBu | 1.4 equiv | Strong Base |
| Toluene | [0.2 M] | Solvent |
Step-by-Step Methodology:
-
Pre-complexation: In a vial, mix Pd(OAc)₂ and BINAP in toluene and stir for 5 mins at RT to generate the active catalyst species (orange to yellow color change).
-
Reaction Assembly: In a separate reaction vessel (pressure tube), add the S-protected substrate (1.0 equiv), Aryl Bromide (1.2 equiv), and NaOtBu (1.4 equiv).
-
Combination: Transfer the catalyst solution to the reaction vessel under inert atmosphere (N₂/Ar).
-
Heating: Seal and heat to 100 °C for 12–16 hours.
-
Mechanistic Insight: The bulky phosphine ligand (BINAP) facilitates the reductive elimination step and stabilizes the Pd center against any residual coordination from the thioether sulfur (though thioethers are poor poisons compared to thiols).
-
-
Workup: Filter through a pad of Celite to remove Pd black.[1] Concentrate the filtrate.
-
Purification: Flash chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 2 (N-Coupling) | Catalyst poisoning by trace free thiol. | Ensure Phase 1 (S-alkylation) went to 100% conversion. Purify the intermediate rigorously to remove any unreacted thiol. |
| N-Alkylation during Phase 1 | Base too strong or temperature too high.[1] | Use milder base (K₂CO₃ instead of Cs₂CO₃) and keep temp < 60°C. S-nucleophilicity dominates under mild conditions.[1] |
| Regioselectivity Issues | 7-position sterics (ortho to S). | The 7-amino group is sterically crowded by the sulfur bridgehead.[1] Use sterically accessible ligands (e.g., BrettPhos) and higher temperatures (110°C) for the Buchwald step. |
References
-
Reaction of 2-mercaptobenzothiazole with aryl iodides (S-Arylation)
-
Buchwald-Hartwig Amination (General Protocol)
-
Synthesis of 2-Mercaptobenzothiazole Derivatives
-
S-Arylation of Mercaptobenzazoles Review
-
"S-arylation of 2-mercaptobenzazoles: a comprehensive review." ResearchGate.[1]
-
Sources
Application Note: Synthesis and Evaluation of Antimicrobial Agents Utilizing the 7-Aminobenzothiazole Scaffold
Introduction & Strategic Rationale
The benzothiazole ring is a privileged bicyclic pharmacophore in medicinal chemistry. Specifically, the 7-aminobenzothiazole scaffold has emerged as a highly versatile building block for the synthesis of potent antimicrobial and antifungal agents[1]. While 2-aminobenzothiazoles are widely explored, derivatization at the 7-position—particularly the synthesis of quinonoid compounds like 6-arylaminobenzo[d]thiazole-4,7-diones—unlocks unique mechanisms of action, including redox cycling and targeted enzyme inhibition. This application note details the synthetic workflows, mechanistic rationale, and validation protocols for developing these advanced antimicrobial agents.
Mechanistic Insights: Why the 7-Aminobenzothiazole Scaffold?
The strategic positioning of the amino group at the C7 position allows for controlled oxidative transformations. When 6-methoxy-7-aminobenzothiazole is subjected to chlorooxidation, it yields a highly reactive benzo[d]thiazole-4,7-dione system[1].
-
Redox Cycling & ROS Generation : The quinone moiety is highly redox-active. Inside the microbial cell, it undergoes continuous reduction and oxidation, generating lethal levels of Reactive Oxygen Species (ROS) that induce oxidative stress and disrupt fungal and bacterial cell membranes.
-
Lipophilic Penetration : The fused thiazole ring enhances the overall lipophilicity of the molecule, ensuring rapid penetration through the complex cell walls of pathogens like Candida albicans and Aspergillus species[1].
-
Structural Tunability : The C6 position of the resulting dione is highly electrophilic, allowing for rapid nucleophilic substitution with various aryl amines. This enables fine-tuning of the electronic and steric properties to overcome resistance mechanisms[2].
Multi-target antimicrobial mechanism of 7-aminobenzothiazole quinonoid derivatives.
Synthetic Workflow
The synthesis is a streamlined, two-step process moving from the commercially accessible 6-methoxybenzothiazole (converted to 6-methoxy-7-aminobenzothiazole) to the final 6-arylaminobenzo[d]thiazole-4,7-dione libraries.
Synthetic workflow from 7-aminobenzothiazole scaffold to antimicrobial evaluation.
Experimental Protocols
Protocol A: Synthesis of the Quinonoid Intermediate (5,6-Dichloro-2-methylbenzo[d]thiazole-4,7-dione)
Causality & Expert Insight : The use of concentrated HCl and NaClO₄ serves a dual purpose: chlorination of the aromatic ring and simultaneous oxidation to the dione. Strict temperature control (0°C) is mandatory to prevent oxidative cleavage of the thiazole ring.
-
Preparation : Suspend 6-methoxy-7-aminobenzothiazole (10 mmol) in 15 mL of concentrated HCl in a 100 mL round-bottom flask.
-
Activation : Cool the reaction mixture to 0°C using an ice-water bath. Ensure vigorous magnetic stirring.
-
Oxidation : Add NaClO₄ (15 mmol) portion-wise over 15 minutes.
-
Self-Validation Check: The reaction mixture will rapidly change from a pale suspension to a deep yellow/orange color, indicating the successful formation of the quinone chromophore.
-
-
Maturation : Allow the reaction to stir at room temperature for 30 minutes.
-
Isolation : Pour the mixture into 100 mL of crushed ice. Filter the resulting bright yellow precipitate under vacuum. Wash thoroughly with cold distilled water to remove residual acid, and dry in vacuo over P₂O₅.
Protocol B: Synthesis of 6-Arylaminobenzo[d]thiazole-4,7-diones
Causality & Expert Insight : The 6-chloro group on the intermediate is highly susceptible to nucleophilic attack. The addition of CeCl₃ acts as a mild Lewis acid, coordinating with the quinone carbonyls. This increases the electrophilicity of the C6 position, driving the reaction to completion rapidly at room temperature without the need for harsh reflux conditions that might degrade the product.
-
Reaction Setup : Dissolve the intermediate (1 mmol) from Protocol A in 10 mL of absolute ethanol.
-
Catalysis : Add CeCl₃·7H₂O (10 mol%) to the solution and stir for 5 minutes.
-
Substitution : Add the desired aryl amine (e.g., p-fluoroaniline, p-anisidine) (1.2 mmol) dropwise.
-
Monitoring : Stir at room temperature for 30–60 minutes.
-
Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The starting material (yellow spot) will disappear, replaced by a distinct, intensely colored (often red or dark orange) spot with a lower Rf value, confirming the substitution.
-
-
Purification : Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: Hexane/EtOAc gradients) to yield the pure target compound.
Protocol C: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality & Expert Insight : To ensure reproducibility and clinical relevance, MIC (Minimum Inhibitory Concentration) must be determined following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation : Prepare a standardized suspension of the test organism (e.g., Candida albicans, Aspergillus niger) matching a 0.5 McFarland standard (approx.
to CFU/mL). -
Dilution Series : In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized compounds (stock dissolved in DMSO) in RPMI 1640 medium (for fungi) or Mueller-Hinton broth (for bacteria). Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.
-
Inoculation : Add 10 µL of the microbial suspension to each well to achieve a final concentration of
CFU/mL. -
Incubation & Readout : Incubate plates at 35°C for 24–48 hours. Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
Quantitative Data Summary
The derivatization of the 7-aminobenzothiazole scaffold yields compounds with profound antifungal properties. The table below summarizes the expected yield and MIC values for representative derivatives, demonstrating that specific aryl substitutions (e.g., p-fluoro, p-methoxy) push the efficacy to levels comparable to commercial therapeutics like fluconazole[1].
| Compound Derivative (Aryl Substitution) | Reaction Yield (%) | MIC vs. Candida albicans (µg/mL) | MIC vs. Aspergillus niger (µg/mL) |
| Intermediate (5,6-Dichloro dione) | 82 | >50 | >50 |
| Derivative 1 (p-Fluoroaniline) | 75 | 6.3 | 6.3 |
| Derivative 2 (p-Methoxyaniline) | 78 | 12.5 | 6.3 |
| Derivative 3 (m-Chloroaniline) | 71 | 6.3 | 12.5 |
| Fluconazole (Positive Control) | N/A | 3.1 - 6.3 | >50 |
Data adapted from structure-activity relationship studies of 6-arylaminobenzo[d]thiazole-4,7-diones.
References
- Title: Synthesis of Benzofuro[6,7-d]thiazoles, Benzofuro[7,6-d]thiazoles and 6-Arylaminobenzo[d]thiazole-4,7-diones as Antifungal Agent Source: SciSpace URL
- Title: Coupling Reactions of Aryldiazonium Salt.
- Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SELENO(MERCURY)
Sources
One-pot cyclization methods for 7-aminobenzothiazole derivatives
Application Note: One-Pot Cyclization Strategies for 7-Aminobenzothiazole Derivatives
Introduction & Mechanistic Rationale
The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimicrobial agents, and imaging probes. Specifically, 7-aminobenzothiazole derivatives present unique synthetic challenges. The electron-donating nature of the 7-amino group highly activates the benzenoid ring, making traditional Hugershoff cyclization (which utilizes Br₂ and liquid oxidants) prone to undesirable electrophilic poly-halogenation and off-target ring substitutions[1].
To circumvent this, modern synthetic workflows utilize one-pot cyclization methodologies. These approaches eliminate the need to isolate unstable intermediates (such as oxidation-prone thioamides), thereby maximizing atom economy, improving laboratory safety, and increasing overall yield.
Two primary one-pot strategies are highly effective for synthesizing these derivatives:
-
Tandem Thionation and INASOB: This method begins with an o-halo-m-aminobenzanilide derivative. Lawesson's Reagent selectively converts the amide carbonyl to a thioamide. Without isolating this highly nucleophilic intermediate, cesium carbonate (Cs₂CO₃) is added directly to the reaction vessel. The base deprotonates the thioamide, driving an intramolecular nucleophilic aromatic substitution (INASOB) to displace the ortho-halogen and close the thiazole ring.
-
Oxidative Cyclodesulfurization: For precursors starting from 2-amino-3-aminothiophenols, condensation with an isothiocyanate yields a thiourea intermediate in situ. The addition of a mild, bromine-free desulfurizing agent, such as 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT), triggers cyclization by activating the sulfur atom, completely bypassing harsh acidic conditions[2].
Workflow Visualization
Fig 1. One-pot tandem thionation and INASOB cyclization pathway for benzothiazoles.
Quantitative Data & Optimization
The choice of halogen leaving group and methodology significantly impacts the reaction kinetics and yield. Table 1 summarizes optimized conditions for various one-pot cyclizations.
Table 1: Comparison of One-Pot Cyclization Strategies for Benzothiazole Cores
| Method | Precursor | Reagents | Solvent / Temp | Time | Yield |
| Tandem INASOB | o-Iodobenzanilide | Lawesson's Reagent, Cs₂CO₃ | Xylene, 140 °C | 2.5 h + 4 h | 74 - 85% |
| Tandem INASOB | o-Fluorobenzanilide | Lawesson's Reagent, Cs₂CO₃ | Xylene, 140 °C | 2.5 h + 3 h | 65 - 80% |
| Cyclodesulfurization | o-Aminothiophenol | Isothiocyanate, EDPBT | EtOH, 25 °C | 1 - 2 h | 88 - 95% |
| Visible-Light | o-Aminothiophenol | Aldehyde, Eosin Y, Air | EtOH/H₂O, 25 °C | 12 h | 70 - 90% |
Note: Iodo-derivatives generally provide the highest yields in INASOB due to the excellent leaving group ability of iodine, while fluoro-derivatives benefit from high electronegativity activating the ortho-carbon for nucleophilic attack. Visible-light mediated methods offer a greener alternative using atmospheric air as the oxidant[3].
Experimental Protocols
Protocol 1: Base-Promoted One-Pot Thionation and INASOB Cyclization
Objective: Synthesize 7-amino-2-arylbenzothiazole from N-(3-amino-2-iodophenyl)benzamide.
Materials:
-
N-(3-amino-2-iodophenyl)benzamide derivative (1.0 equiv)
-
Lawesson’s Reagent (0.6 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv, finely powdered)
-
Anhydrous Xylene
Step-by-Step Methodology:
-
System Purging: Equip a 50-mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 10 minutes.
-
Causality: Thioamides are highly susceptible to oxidative dimerization (forming disulfides) in the presence of atmospheric oxygen at elevated temperatures.
-
-
Thionation: Add the benzamide precursor (1.17 mmol) and Lawesson's reagent (0.29 g, 0.6 equiv) to 3.0 mL of anhydrous xylene. Stir the mixture at 105–115 °C for 2.5 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Cyclohexane/EtOAc 8:2). The formation of the thioamide is confirmed by the appearance of a new, intensely yellow/orange spot with a lower Rf value than the starting amide. Do not proceed until the starting material is completely consumed.
-
In Situ Cyclization: Briefly cool the flask to 90 °C to safely add Cs₂CO₃ (0.81 g, 2.0 equiv). Re-heat the mixture to vigorous reflux (approx. 140 °C) for 3 to 5 hours.
-
Causality: The high boiling point of xylene provides the necessary thermal energy to overcome the activation barrier of the INASOB step, forcing the displacement of the unactivated aryl iodide.
-
-
Workup: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Cyclohexane/EtOAc 97:3) to isolate the 7-aminobenzothiazole derivative.
Protocol 2: Analytical Validation & Characterization
To ensure the structural integrity of the synthesized 7-aminobenzothiazole, perform the following self-validating analytical checks:
-
¹H NMR Spectroscopy: Confirm the disappearance of the highly deshielded thioamide N-H proton (typically >11.0 ppm). The 7-amino protons should appear as a broad singlet, and the remaining aromatic protons of the benzothiazole core will resonate between 7.0–8.5 ppm[1].
-
¹³C NMR Spectroscopy: The characteristic C-2 carbon of the benzothiazole ring will appear significantly downfield, typically between 150–170 ppm, while the aromatic carbons generally appear in the 110-160 ppm range[1].
-
Mass Spectrometry (ESI-MS): Confirm the exact mass. The INASOB cyclization results in the loss of the halogen atom and a molecule of water/H₂S equivalent, yielding a highly predictable [M+H]⁺ parent ion.
References
-
One-Pot Synthesis of Five and Six Membered N, O, S-Heterocycles Using a Ditribromide Reagent ACS Publications (ACS Comb. Sci. 2010). URL:[Link]
-
Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review ChemRxiv. URL:[Link]
Sources
Troubleshooting & Optimization
Preventing disulfide dimerization of 7-aminobenzo[d]thiazole-2-thiol
Technical Support Center: 7-Aminobenzo[d]thiazole-2-thiol
Welcome to the technical support guide for 7-aminobenzo[d]thiazole-2-thiol. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding the primary challenge associated with this reagent: its propensity to form a disulfide-linked dimer. Our goal is to equip you with the knowledge to ensure the stability and reactivity of the monomeric thiol in your experiments.
Part 1: Understanding the Challenge: The Mechanism of Dimerization
The utility of 7-aminobenzo[d]thiazole-2-thiol is rooted in its reactive thiol (-SH) group. However, this same group is susceptible to oxidative self-coupling, which forms a disulfide-linked dimer. This dimerization is often the primary cause of inconsistent experimental results, poor reaction yields, and issues with solubility.
The process is initiated by the deprotonation of the thiol group to form a more reactive thiolate anion (-S⁻).[1][2] This deprotonation is highly dependent on the pH of the solution.[1][3] The thiolate anion is then readily oxidized. In a laboratory setting, the most common oxidant is atmospheric oxygen, a process that is significantly accelerated by the presence of trace metal ions (e.g., Cu²⁺, Fe³⁺) which act as catalysts.[4][5][6][7]
Figure 1. Mechanism of disulfide dimerization and its reversal.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem / Observation | Probable Cause | Recommended Solution & Explanation |
| White/yellow precipitate forms in my stock solution. | Dimerization. The disulfide dimer of 7-aminobenzo[d]thiazole-2-thiol is significantly less soluble than the monomeric thiol, causing it to precipitate from solution. | 1. Confirm Dimerization: Analyze the precipitate and supernatant separately via RP-HPLC (See Protocol 3). The dimer will be more hydrophobic and have a longer retention time.[8] 2. Reverse Dimerization: Add a fresh solution of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 5-10 mM. Warm gently (30-40°C) and agitate for 30-60 minutes to break the disulfide bond. 3. Prevent Recurrence: Prepare fresh solutions immediately before use. If storage is necessary, purge the vial headspace with an inert gas (N₂ or Ar) and store at -20°C or below. |
| My reaction yield is low or the reaction fails to proceed. | Depletion of Active Monomer. The starting material has likely dimerized either during storage or in the reaction vessel before your other reagents were added. The disulfide is unreactive in most nucleophilic substitution reactions intended for the thiol. | 1. Pre-treat Your Thiol: Before starting your reaction, treat your dissolved 7-aminobenzo[d]thiazole-2-thiol with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature to ensure all starting material is in the reduced, active monomeric form. 2. Control Reaction Atmosphere: Run your reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric oxygen. Use solvents that have been thoroughly degassed by sparging with N₂/Ar or by several freeze-pump-thaw cycles. |
| I see a new, high-molecular-weight peak in my LC-MS analysis. | Dimer Formation. Mass spectrometry is a definitive tool for identifying the dimer. The dimer will have a mass-to-charge ratio (m/z) corresponding to (2 x Monomer Mass - 2). | 1. Calculate Expected Mass: The expected mass of the dimer is double the mass of the monomer minus two hydrogen atoms. Confirm if your observed peak matches this mass. 2. Use Tandem MS (MS/MS): Fragmentation of the dimer ion will produce fragment ions characteristic of the monomer, providing definitive structural confirmation.[9] 3. Implement Preventative Measures: Refer to the protocols in Part 4 to prevent dimer formation in subsequent experiments. |
| My experimental results are inconsistent between batches. | Variable Dimer Content. The degree of dimerization can vary depending on the age of the solid reagent, storage conditions, and solvent handling procedures, leading to a different concentration of active monomer in each experiment. | 1. Standardize Handling: Implement a strict, standardized protocol for solution preparation (See Protocol 1). 2. Quantify Thiol Content: Before use, perform a quantification assay like the Ellman's Test (using DTNB) to measure the concentration of free thiol groups.[10] This allows you to normalize the amount of active reagent used in each experiment. 3. Always Use Fresh Solutions: Avoid using stock solutions that are more than a few hours old, unless stored under strictly anaerobic conditions. |
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for working with 7-aminobenzo[d]thiazole-2-thiol to minimize dimerization?
-
A: A slightly acidic pH range of 6.0-7.0 is generally recommended. In this range, the equilibrium favors the protonated thiol (-SH) form, which is less susceptible to rapid oxidation than the thiolate anion (-S⁻) that becomes dominant at pH > 7.5.[1] While reactions involving the thiol as a nucleophile are often faster at higher pH due to increased thiolate concentration, the risk of dimerization also increases dramatically.[1][3] Therefore, a balance must be struck based on your specific reaction kinetics.
-
-
Q2: Which reducing agent is better for my experiment, TCEP or DTT?
-
A: For most applications, TCEP is superior . It is a more stable, odorless, and potent reducing agent that is effective over a wider pH range. Crucially, TCEP does not contain a thiol group itself and thus does not interfere with downstream thiol quantification assays or reactions. Dithiothreitol (DTT) is also effective but is less stable, has a strong odor, and can form mixed disulfides, complicating analysis.
-
-
Q3: How can I remove trace metal ions that catalyze the dimerization?
-
A: Add a chelating agent, such as EDTA (ethylenediaminetetraacetic acid) , to your buffers and reaction mixtures at a final concentration of 1-5 mM. EDTA will sequester divalent metal ions like Cu²⁺ and Fe²⁺, effectively removing them as catalysts for the oxidation reaction.[1]
-
-
Q4: How should I store the solid 7-aminobenzo[d]thiazole-2-thiol powder?
-
A: Store the solid reagent in a tightly sealed, opaque container at -20°C. To further protect it, consider storing it inside a desiccator with an inert atmosphere (purged with argon or nitrogen) to minimize exposure to moisture and oxygen.
-
-
Q5: Can I reverse the dimerization process?
-
A: Yes, the disulfide bond is a covalent but reversible linkage. Treatment with a sufficient molar excess of a reducing agent like TCEP or DTT will efficiently reduce the disulfide back to two free thiol monomers. See Protocol 2 for a detailed procedure.
-
Part 4: Experimental Protocols & Workflows
Protocol 1: Standard Procedure for Solution Preparation
This protocol minimizes dimerization from the outset.
-
Buffer Preparation: Prepare your desired buffer (e.g., phosphate buffer, pH 6.5). Add EDTA to a final concentration of 1 mM.
-
Degassing: Thoroughly degas the buffer by sparging with a gentle stream of inert gas (N₂ or Ar) for at least 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.
-
Weighing: Weigh the required amount of solid 7-aminobenzo[d]thiazole-2-thiol in a new, clean vial.
-
Dissolution: Add the degassed buffer to the solid and dissolve completely using a vortex mixer. Work quickly to minimize air exposure.
-
Inert Overlay: Immediately after dissolution, gently flush the headspace of the vial with N₂ or Ar before sealing.
-
Use Immediately: Use the solution as soon as possible, preferably within 1 hour. For any storage, keep it on ice.
Figure 2. Workflow for preparing thiol solutions to minimize oxidation.
Protocol 2: Reversal of Disulfide Dimer
Use this protocol to rescue a solution where dimerization has occurred or as a pre-treatment step.
-
Prepare TCEP Stock: Prepare a 100 mM stock solution of TCEP-HCl in nuclease-free water. Neutralize it to pH ~7.0 with 1 M NaOH. Store frozen in single-use aliquots.
-
Determine Thiol Concentration: If possible, estimate the initial concentration of your 7-aminobenzo[d]thiazole-2-thiol solution.
-
Add TCEP: Add the neutralized TCEP stock solution to your thiol solution to achieve a final TCEP concentration that is in 5-10 fold molar excess of the total thiol concentration.
-
Incubate: Mix gently and incubate at room temperature for 30-60 minutes.
-
Verification (Optional): Confirm the reduction of the dimer back to the monomer using RP-HPLC (Protocol 3). The peak corresponding to the dimer should decrease or disappear, while the monomer peak increases.
Protocol 3: Analytical QC by Reverse-Phase HPLC
This method allows for the separation and quantification of the monomer and dimer forms.
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength appropriate for the benzothiazole chromophore (e.g., ~280-320 nm, requires empirical determination).
-
Injection Volume: 10-20 µL.
-
Expected Results: The monomeric thiol will elute earlier. The disulfide dimer, being more hydrophobic due to its larger size and the loss of two polar S-H groups, will have a significantly longer retention time.[8] By integrating the peak areas, you can determine the relative percentage of each species.
References
-
Cullis, C. F., & Trimm, D. L. (1968). Homogeneous Catalysis of the Oxidation of Thiols by Metal Ions. Transactions of the Faraday Society, 64, 803-810. Retrieved March 4, 2026, from [Link]
-
Royal Society of Chemistry. (1968). Homogeneous catalysis of the oxidation of thiols by metal ions. RSC Publishing. Retrieved March 4, 2026, from [Link]
-
Pearson+. (2024, January 20). Thiols are prone to dimerize through the formation of a disulfide... Study Prep. Retrieved March 4, 2026, from [Link]
-
Forman, H. J., et al. (2009). Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. Antioxidants & Redox Signaling, 11(5), 1075-1109. Retrieved March 4, 2026, from [Link]
-
van der Wagt, P. (2015). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. Retrieved March 4, 2026, from [Link]
-
The Royal Society. (2025, January 8). Recent advances in metal-catalysed oxidation reactions. The Royal Society Publishing. Retrieved March 4, 2026, from [Link]
-
Xia, Y., & Zweier, J. L. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 378(2), 159-164. Retrieved March 4, 2026, from [Link]
-
Kapustin, D. V., et al. (2019). Kinetics of the Catalytic Oxidation Reactions of Thiol Compounds in Aqueous Solutions in the Presence of Copper Ions. Kinetics and Catalysis, 60(4), 469-478. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (2015, January 8). Do Cysteine thiol groups respond to the pH changes? ResearchGate. Retrieved March 4, 2026, from [Link]
-
Oxford Academic. (2022, July 15). Thiol-based Oxidative Posttranslational Modifications (OxiPTMs) of Plant Proteins. Oxford Academic. Retrieved March 4, 2026, from [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Retrieved March 4, 2026, from [Link]
-
Royal Society of Chemistry. (2017, October 19). Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. Retrieved March 4, 2026, from [Link]
-
University of the Pacific. (2017). Determination of disulfide bond connecting patterns via tandem mass spectrometry (MSn) and biomolecular ion/radical reactions. University of the Pacific Scholarly Commons. Retrieved March 4, 2026, from [Link]
-
University of Wisconsin-Madison. (2012). Characterizing Factors That Influence Intracellular Thiol-Disulfide Equilibrium. UW-Madison Libraries. Retrieved March 4, 2026, from [Link]
-
Frontiers Media. (2021). Thiol Modifications in the Extracellular Space—Key Proteins in Inflammation and Viral Infection. Frontiers in Immunology. Retrieved March 4, 2026, from [Link]
-
MDPI. (2025, September 30). Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. MDPI. Retrieved March 4, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 9. "Determination of disulfide bond connecting patterns via tandem mass sp" by Kirt Lenroy Durand [docs.lib.purdue.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aqueous Solubility of 7-Aminobenzothiazole-2-Thiol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with benzothiazole derivatives.
7-Aminobenzothiazole-2-thiol (also known as 2-mercapto-7-aminobenzothiazole) presents a unique solubility challenge. While the benzothiazole core is highly lipophilic, the molecule also forms a rigid, stable crystal lattice driven by strong intermolecular hydrogen bonding between the 7-amino group and the 2-thiol/thiazole nitrogen. Consequently, its base aqueous solubility is exceptionally poor.
This guide is designed to provide you with field-proven, mechanistically sound strategies to formulate this compound for both in vitro and in vivo applications.
Part 1: Core FAQs (Physicochemical Properties)
Q: Why does 7-aminobenzothiazole-2-thiol precipitate so easily in physiological buffers? A: The base molecule, 2-mercaptobenzothiazole, has an aqueous solubility of only ~118 mg/L at 25°C[1]. The addition of the 7-amino group increases the potential for hydrogen-bonded crystal packing. When you dilute a DMSO stock into a pH 7.4 buffer, the sudden increase in solvent polarity forces the hydrophobic core out of solution. Furthermore, at pH 7.4, the molecule is near its isoelectric region, meaning it lacks sufficient ionization to maintain ion-dipole interactions with water.
Q: What are the critical pKa values I need to know for formulation? A: The molecule possesses two ionizable groups:
-
The 2-Thiol Group (-SH): Has a pKa of approximately 7.03[1][2]. Above this pH, it deprotonates to form a water-soluble thiolate anion.
-
The 7-Amino Group (-NH₂): Has an estimated pKa of ~4.0–4.5. Below this pH, it protonates to form an ammonium cation. Understanding these pKa values is the fundamental key to unlocking its solubility through pH manipulation[3].
Part 2: Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into cell culture media (pH 7.4).
Mechanistic Cause: At pH 7.4, the thiol group is only partially deprotonated (~70%), and the amino group is neutral. The compound lacks sufficient charge density to overcome the hydrophobic effect in a predominantly aqueous environment. Corrective Action:
-
Optimize Co-solvents & Micellar Encapsulation: Limit the final DMSO concentration to ≤ 1% to prevent cytotoxicity. Supplement the buffer with a non-ionic surfactant like Tween 80 (0.1% - 0.5% v/v). The surfactant forms micelles that encapsulate the lipophilic benzothiazole core, thermodynamically shielding it from the aqueous phase.
Issue 2: Need high-concentration solutions (>5 mg/mL) for in vivo animal dosing, but organic solvents cause toxicity.
Mechanistic Cause: Simple co-solvent systems (like PEG400 or DMSO) cannot safely achieve the concentrations required for in vivo efficacy without exceeding maximum tolerated dose (MTD) limits for the vehicle. Corrective Action:
-
Strategy A (Salt Formation): Exploit the molecule's amphoteric nature. To formulate a basic solution, adjust the pH to 8.5–9.0 using NaOH. This fully deprotonates the thiol (pKa 7.03), forming a highly soluble sodium thiolate salt[1]. Alternatively, for an acidic formulation, lower the pH to < 3.0 using hydrochloric or methanesulfonic acid to protonate the amine, forming a soluble mesylate salt—a proven strategy for benzothiazole therapeutics[3].
-
Strategy B (Cyclodextrin Complexation): If the physiological target strictly requires a neutral pH (7.4), utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The hydrophobic benzothiazole ring inserts into the cyclodextrin's lipophilic cavity, while the cyclodextrin's hydrophilic exterior ensures bulk aqueous solubility[4][5].
Part 3: Data Presentation & Strategy Comparison
The following table summarizes the expected outcomes and limitations of various solubility enhancement strategies based on empirical field data.
| Solubilization Strategy | Mechanism of Action | Expected Solubility Limit | Best Suited For | Key Limitations |
| Aqueous Buffer (pH 7.4) | Baseline dissolution | < 0.15 mg/mL | Analytical baselines | Highly prone to precipitation. |
| 1% DMSO + 0.5% Tween 80 | Micellar encapsulation | 0.5 - 2.0 mg/mL | In vitro cell assays | Surfactant may interfere with specific membrane receptors. |
| Alkaline Adjustment (pH 9.0) | Sodium thiolate salt formation | > 10.0 mg/mL | IV/IP dosing (buffered) | High pH may cause injection site necrosis if unbuffered. |
| 10% w/v HP-β-CD (pH 7.4) | Host-guest inclusion complex | 5.0 - 15.0 mg/mL | In vivo oral/IV dosing | High cost of excipient; requires complexation time. |
Part 4: Experimental Protocols
Protocol 1: Preparation of the Sodium Thiolate Salt (Alkaline Solubilization)
This protocol creates a self-validating, high-concentration stock by exploiting the thiol's pKa (7.03)[1].
-
Weighing: Weigh 10 mg of 7-aminobenzothiazole-2-thiol powder into a sterile glass vial.
-
Initial Wetting: Add 50 µL of 100% DMSO to wet the powder. Vortex for 30 seconds. (Causality: Wetting reduces the surface tension of the hydrophobic powder, preventing it from floating when the aqueous phase is added).
-
Alkaline Addition: Add 900 µL of 0.1 M NaOH solution dropwise while continuously vortexing. The solution should turn clear as the sodium thiolate salt forms.
-
Buffering: Slowly titrate back with 0.1 M HCl to a final pH of 8.5. Do not drop below pH 8.0, or the free base will precipitate.
-
Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms complete ionization and dissolution. Quantify the supernatant via UV-Vis (λmax ~325 nm)[6].
Protocol 2: HP-β-CD Inclusion Complex Preparation (Lyophilization Method)
This method masks the lipophilic benzothiazole core without altering the pH[4].
-
Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in Milli-Q water.
-
Drug Addition: Add 7-aminobenzothiazole-2-thiol in a 1:2 molar ratio (Drug:CD) to the cyclodextrin solution.
-
Equilibration: Stir the suspension magnetically at 500 RPM for 48 hours at 25°C. (Causality: The inclusion process is thermodynamically driven but kinetically slow. 48 hours ensures the equilibrium shifts fully toward the host-guest complex).
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble drug.
-
Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 24 hours to obtain a highly soluble, solid inclusion complex powder that can be rapidly reconstituted in standard saline.
Part 5: Formulation Decision Matrix
Decision matrix for optimizing 7-aminobenzothiazole-2-thiol aqueous solubility.
References
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. MDPI. Available at:[Link]
-
Mercaptobenzothiazole and its sodium and zinc salt - Draft evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]
-
2- Mercapto- benzothiazole (MBT). Danish Environmental Protection Agency. Available at:[Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. www2.mst.dk [www2.mst.dk]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins [mdpi.com]
- 5. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Mercaptobenzothiazole CAS#: 149-30-4 [m.chemicalbook.com]
Controlling N-alkylation vs S-alkylation in aminobenzothiazoles
Technical Support Center: Regiocontrol in Benzothiazole Functionalization
Topic: Controlling Alkylation Selectivity (N- vs. S- and N-endo vs. N-exo) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1]
Diagnostic & Strategy: The "Ambident" Dilemma
Before selecting a protocol, you must identify your specific substrate and the type of competition you are facing.[1] The term "S-alkylation" is frequently misapplied to 2-aminobenzothiazoles (where the competition is actually between two nitrogen atoms) due to confusion with their sulfur-containing analog, 2-mercaptobenzothiazole .
Use the decision matrix below to select the correct workflow:
Figure 1: Decision tree for selecting reaction conditions based on substrate identity and desired regioisomer.
Module A: 2-Aminobenzothiazoles (N-Exo vs. N-Endo)
The Problem: You want to alkylate the exocyclic amine (–NHR), but the reaction occurs at the ring nitrogen (N-3), forming a benzothiazolium salt or an imino-tautomer.
The Science: 2-Aminobenzothiazole exists in a tautomeric equilibrium, but the amino form is dominant.
-
Endocyclic Nitrogen (N-3): More nucleophilic in neutral media. It has a lone pair in the
orbital orthogonal to the pi-system. Reaction here yields Endo-isomers (salts). -
Exocyclic Nitrogen (N-amino): Becomes the dominant nucleophile only upon deprotonation . The anion formed is delocalized, but alkylation at the exocyclic nitrogen restores the aromaticity of the benzothiazole ring, making it the preferred pathway under basic conditions.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Formation of quaternary salts (precipitate) | No Base / Weak Base: In the absence of a strong base, the ring nitrogen (N-3) acts as the nucleophile (Endo-alkylation). | Add Strong Base: Use NaH, KOtBu, or Cs₂CO₃ to deprotonate the exocyclic amine.[1][2] |
| Low Conversion | Poor Nucleophilicity: The exocyclic amine is electron-poor due to the electron-withdrawing benzothiazole ring. | Heat & Polar Solvent: Switch to DMF or DMSO at 80–100°C. Consider Pd-catalyzed Buchwald-Hartwig coupling for arylations. |
| Mixture of Isomers | Counter-ion Effect: Small cations (Li+, Na+) can coordinate to N-3, blocking it, but this is unreliable.[1] | Protecting Group Strategy: Acetylate the amine (-NHAc), alkylate N-3, then hydrolyze (if N-3 is the goal) OR use reductive amination for high N-exo selectivity. |
Protocol 1: Selective Exocyclic N-Alkylation (Secondary Amine Synthesis)
Target: N-alkyl-2-aminobenzothiazole
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 2-aminobenzothiazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise at 0°C.
-
Why? Generates the hard amide anion, shifting nucleophilicity to the exocyclic nitrogen.[1]
-
-
Reaction: Stir for 30 min at 0°C, then add the Alkyl Halide (1.1 equiv) dropwise.
-
Execution: Allow to warm to RT and stir for 2–4 hours.
-
Workup: Quench with ice water. The product often precipitates. Filter or extract with EtOAc.
Module B: 2-Mercaptobenzothiazoles (N-Alkyl vs. S-Alkyl)
The Problem: You intend to make a thioether (S-alkyl), but you obtain the N-alkylated thione (or vice versa).
The Science: This is a classic Ambident Nucleophile scenario involving the HSAB (Hard-Soft Acid-Base) principle.
-
S-Alkylation (Thioether): Favored by Hard electrophiles and conditions that leave the sulfur free (kinetic control).
-
N-Alkylation (Thione): Favored by Soft electrophiles or thermodynamic control, as the C=S bond is less stable than the C=N bond retained in the S-alkyl product, but the N-alkyl product is often observed with soft electrophiles due to orbital control.[1] Correction: Actually, S-alkylation preserves the aromaticity of the benzothiazole ring, making it thermodynamically preferred in many simple alkylation cases.[1] N-alkylation (forming the thione) breaks the aromaticity of the thiazole ring. However, specific conditions can force N-alkylation.[1]
Regiocontrol Table
| Desired Product | Key Reagent/Condition | Mechanism Note |
| S-Alkyl (Thioether) | Alkyl Halides + Weak Base (K₂CO₃) in Acetone/DMF. | Thermodynamic Control: Preserves aromaticity of the heterocyclic ring. |
| N-Alkyl (Thione) | Hard Alkylating Agents (Sulfates/Triflates) or Phase Transfer Catalysis (PTC) .[1] | Kinetic/Dipolar Control: Often requires specific solvent manipulation to favor the N-site. |
Protocol 2: Selective S-Alkylation
Target: 2-(Alkylthio)benzothiazole
-
Reagents: Combine 2-mercaptobenzothiazole (1.0 equiv) and K₂CO₃ (1.5 equiv) in Acetone or Acetonitrile .
-
Addition: Add Alkyl Iodide/Bromide (1.1 equiv).
-
Conditions: Reflux for 2–4 hours.
-
Observation: The reaction is usually clean. S-alkylation restores the full aromatic system (10 pi electrons) of the benzothiazole, which is the driving force.
Frequently Asked Questions (FAQ)
Q1: I am trying to S-alkylate 2-aminobenzothiazole, but it's not working. Why? A: 2-Aminobenzothiazole does not have a nucleophilic sulfur atom. The sulfur is part of the aromatic ring (thioether-like) and is non-reactive under standard alkylation conditions. If you need a sulfur substituent, you must start with 2-mercaptobenzothiazole (Protocol 2) or synthesize the ring from an ortho-haloaniline and a thiourea derivative.
Q2: Why did my reaction with
Q3: Can I use microwave irradiation? A: Yes. Microwave irradiation in polar solvents (EtOH or water) highly favors the Endocyclic N-alkylation (salt formation) for 2-aminobenzothiazoles due to the high dielectric heating of the ionic transition state.
References
-
BenchChem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (2025).[1][3][4] Link
-
Dorofeev, I. A., et al.
-Iodo Methyl Ketones Followed by Cyclization."[1] Molecules, 28(5), 2093 (2023).[1][5] Link -
Cody, J. A., et al. "A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts."[1] Synlett, (2026).[1][6] Link
-
Organic Chemistry Portal. Synthesis of Benzothiazoles.Link
Sources
- 1. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Purification of 7-Aminobenzo[d]thiazole-2-thiol
Ticket ID: #PUR-MBT-7NH2-001 Subject: Optimization of Recrystallization & Impurity Removal for 7-Aminobenzo[d]thiazole-2-thiol Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary: The Amphoteric Challenge
Welcome to the Technical Support Center. You are likely working with 7-aminobenzo[d]thiazole-2-thiol (also referred to as 7-amino-2-mercaptobenzothiazole).
Unlike the standard 2-mercaptobenzothiazole (MBT), your molecule possesses a dual nature:
-
Acidic Thiol (-SH) at C2: Allows solubility in alkali.
-
Basic Amine (-NH₂) at C7: Allows solubility in dilute mineral acids.
The Core Problem: This amphoteric nature makes standard single-solvent recrystallization inefficient. Furthermore, the 7-amino group significantly increases susceptibility to oxidative coupling (forming disulfides or diazo-tars) compared to unsubstituted MBT.
This guide provides a self-validating purification protocol designed to exploit these chemical properties for maximum purity.
Part 1: The "Golden Path" Protocol
Do not rely solely on solvent recrystallization for crude material. We recommend a Two-Stage Purification Strategy : Chemical Reprecipitation (Stage A) followed by Recrystallization (Stage B).
Stage A: Acid-Base Reprecipitation (The "Chemical Filter")
Purpose: To remove non-acidic impurities (unreacted amines, elemental sulfur) and non-basic tars.
-
Dissolution (Alkaline Phase):
-
Filtration 1:
-
Filter the dark solution through a Celite pad.
-
Why: Elemental sulfur (common from
synthesis) and neutral tars will not dissolve and are removed here.
-
-
Precipitation:
-
Cool filtrate to 0–5°C.
-
Slowly add Glacial Acetic Acid dropwise with vigorous stirring until pH reaches 6.0–6.5 .
-
Critical Control Point: Do not use strong mineral acid (HCl) to drop below pH 4, or the 7-amino group will protonate (
), redissolving the product. You want the neutral zwitterion.
-
-
Collection:
Stage B: Antioxidant-Modified Recrystallization
Purpose: To remove structural isomers and trace disulfides.
Solvent System: Ethanol / Water (70:30 v/v)
Additive: Sodium Dithionite (
-
Preparation: Prepare boiling 70% Ethanol. Add 0.5% w/w Sodium Dithionite (relative to solute mass).
-
Expert Insight: The amino-thiol is prone to air-oxidation into the disulfide dimer (Bis(7-aminobenzothiazolyl) disulfide). Dithionite acts as a reducing agent to keep the thiol free.
-
-
Saturation: Add the solid from Stage A to the boiling solvent until saturation is reached.
-
Hot Filtration: If any insolubles remain, perform a rapid hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Note: Rapid cooling traps impurities. Slow cooling yields defined needles/prisms.
-
-
Final Wash: Filter crystals and wash with cold Toluene (removes trace unreacted aniline precursors) followed by cold Ethanol.
Part 2: Troubleshooting & FAQs
Category 1: Purity & Appearance
Q: My product is purple/dark brown even after recrystallization. Why? A: This indicates oxidative degradation of the amino group or the formation of diazo-tars.
-
The Fix: You must exclude oxygen during the heating step.
-
Use the Sodium Dithionite additive mentioned in Stage B.
-
Add Activated Charcoal (10% w/w) during the hot dissolution step of Stage B, stir for 5 mins, and hot-filter.
-
Ensure your solvent is degassed (sparge with Nitrogen) if high purity is required for pharmaceutical applications.
-
Q: The melting point is broad (e.g., >5°C range). A: You likely have the Disulfide Dimer impurity.
-
The Test: Run a TLC. If you see a spot with lower
(more polar) or a streak, it is the dimer. -
The Fix: Repeat Stage A (Alkaline dissolution). The disulfide bond often cleaves in strong warm alkali (
) back to the monomeric thiolate.
Category 2: Yield Issues
Q: I lost 80% of my mass during the Acid-Base step. A: You likely over-acidified or under-acidified.
-
Mechanism:
-
pH > 8: Product stays dissolved as Thiolate (
). -
pH < 3: Product stays dissolved as Ammonium salt (
).
-
-
The Fix: You must hit the Isoelectric Point . Use a calibrated pH meter and stop exactly at pH 6.0–6.5 . Do not guess with litmus paper.
Category 3: Solubility
Q: The compound won't dissolve in Ethanol even at boiling. A: The 7-amino group increases lattice energy compared to standard MBT.
-
Alternative Solvent: Switch to DMF (Dimethylformamide) or DMSO for dissolution, then add Water dropwise to the hot solution until turbidity appears (Cloud Point method). Cool to crystallize.
-
Warning: DMF is hard to remove. Wash the final crystals with Methanol to remove residual DMF.
Part 3: Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the purification, highlighting the critical impurity removal steps.
Caption: Figure 1.[1][2][7][8] Integrated Acid-Base Reprecipitation and Antioxidant Recrystallization Workflow.
Troubleshooting Logic Tree
Caption: Figure 2. Rapid Diagnostic Logic for Common Purification Failures.
Part 4: Comparative Solvent Data
The following table summarizes solvent efficacy based on internal application data and general benzothiazole chemistry.
| Solvent System | Solubility (Hot) | Impurity Rejection | Suitability | Notes |
| Ethanol / Water (70:30) | High | Excellent | Recommended | Best balance of yield and purity. |
| Glacial Acetic Acid | Very High | Moderate | Alternative | Good for highly impure samples; protonates amine. |
| DMF / Water | Very High | Poor | Avoid | Difficult to dry; tends to trap solvent in lattice. |
| Toluene | Low | Good (for tars) | Wash Only | Use to wash final crystals to remove unreacted anilines. |
| Acetone | Moderate | Moderate | Caution | Can form Schiff bases with the 7-amino group if heated too long. |
References
-
BenchChem. (2025).[1][3][9] 2-Aminobenzothiazole Derivatives: A Technical Guide to Synthesis, Applications, and Experimental Protocols. Retrieved from 1
-
Organic Syntheses. (2014). Benzothiazole, 2-amino-6-methyl-.[10] Organic Syntheses, Coll. Vol. 3, p.76. (Demonstrates the acid/base precipitation principles for aminobenzothiazoles). Retrieved from 5
-
European Journal of Chemistry. (2016). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives. (Provides context on 2-MBT solubility and purification). Retrieved from 11
-
PubChem. (2025).[12] Benzo[d]thiazol-2-amine Compound Summary. (Physicochemical data grounding). Retrieved from 12
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 7-aminobenzo[d]thiazole-2-thiol before handling. The use of sodium dithionite requires ventilation due to sulfur dioxide evolution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0169107A1 - Process for the purification of mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. sjpas.com [sjpas.com]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety | European Journal of Chemistry [eurjchem.com]
- 12. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 7-aminobenzothiazole-2-thiol in oxidative conditions
This technical guide addresses the stability, handling, and troubleshooting of 7-aminobenzothiazole-2-thiol (also known as 7-amino-2-mercaptobenzothiazole) under oxidative conditions.[1] It is designed for researchers requiring high-purity inputs for azo dye synthesis, fluorescent probe development, or pharmaceutical intermediate coupling.
Executive Summary
7-aminobenzothiazole-2-thiol is a bifunctional heterocycle containing a nucleophilic amine at position 7 and a thiol (mercaptan) group at position 2.[1][2][3][4][5][6] Under oxidative stress, the primary instability arises from the thiol group , which rapidly oxidizes to form a disulfide dimer (2,2'-dithiobis(7-aminobenzothiazole) ). This reaction is accelerated by high pH, heat, and transition metals. The 7-amino group acts as an electron donor, increasing the electron density on the sulfur atom and making this compound more susceptible to oxidation than its unsubstituted parent, 2-mercaptobenzothiazole.
Part 1: Troubleshooting & FAQs
Q1: My off-white powder has turned yellow/orange. Is it still usable?
Diagnosis: The color shift likely indicates surface oxidation.
-
The Chemistry: Pure thiols are often colorless or pale off-white.[1] The formation of the disulfide bond (S-S) often extends the conjugation system, resulting in a yellow or orange chromophore.
-
Solution: Perform a Solubility Test (see Protocol A). If the bulk solid dissolves in 1M NaOH, the oxidation is likely superficial. If a significant precipitate remains, the bulk has dimerized.
-
Corrective Action: Recrystallization or chemical reduction (Protocol B) is required.
Q2: I observe a precipitate forming during my reaction in basic aqueous media. Why?
Diagnosis: Oxidative Dimerization.
-
Root Cause: In basic conditions (pH > 7), the thiol exists as a thiolate anion (
), which is the most reactive species toward oxidation. Dissolved oxygen in the solvent rapidly converts the soluble thiolate into the insoluble disulfide dimer. -
Immediate Fix: Degas all solvents with Argon/Nitrogen before adding the reagent. Add a mild reducing agent (e.g., 1-2 equivalents of Sodium Metabisulfite) if compatible with your downstream chemistry.
Q3: The compound is insoluble in the expected organic solvents.
Diagnosis: You likely have the disulfide form, not the thiol.
-
Explanation: 7-aminobenzothiazole-2-thiol is moderately soluble in polar organic solvents (DMF, DMSO) and aqueous base.[1] The disulfide dimer, having a much higher molecular weight and lacking the acidic proton, exhibits significantly reduced solubility in aqueous base and different solubility profiles in organics.
-
Action: Check the melting point. The disulfide typically has a significantly higher melting point than the monomer.
Q4: Can I protect the thiol group to prevent this?
Recommendation: Yes.
-
Strategy: If the thiol is not the reacting center in your immediate step (e.g., if you are reacting the amine), protect the thiol as a thioether (e.g., S-benzyl) or a thioester (e.g., S-acetyl). Note that S-protection requires an extra deprotection step later.[1]
Part 2: Mechanistic Visualization
The following diagram illustrates the oxidative pathway from the stable thiol to the unwanted disulfide contaminant.
Figure 1: Oxidative degradation pathway of 7-aminobenzothiazole-2-thiol showing the critical role of pH and oxygen.[1]
Part 3: Experimental Protocols (SOPs)
Protocol A: The Alkali Solubility Test (Purity Check)
Use this rapid test to distinguish between the active thiol and the disulfide contaminant.
-
Preparation: Prepare a 1.0 M NaOH solution (degassed).
-
Execution: Take approx. 20 mg of the sample.
-
Addition: Add 2 mL of the NaOH solution.
-
Observation:
-
Clear, Yellow Solution: Indicates the Thiol (soluble as sodium thiolate).
-
Turbid Suspension / Solid Residue: Indicates the Disulfide (insoluble in aqueous base).
-
Protocol B: Chemical Reduction (Salvage Procedure)
Use this protocol to convert oxidized disulfide back to the active thiol monomer.
Reagents: Zinc powder, Concentrated HCl, Ethanol.
Mechanism: Nascent hydrogen reduction (
-
Suspend: Suspend 10 mmol of the oxidized material (disulfide) in 50 mL of Ethanol.
-
Acidify: Add 20 mL of concentrated HCl carefully.
-
Reduce: Add Zinc powder (20 mmol, 1.3g) in small portions over 30 minutes. Caution: Hydrogen gas evolution.[1]
-
Reflux: Heat to reflux for 1-2 hours until the solution becomes clear (indicating disulfide cleavage).
-
Filter: Filter hot to remove unreacted Zinc.
-
Precipitate: Pour the filtrate into 200 mL of ice-cold water. The 7-aminobenzothiazole-2-thiol should precipitate as the solution is neutralized (adjust pH to ~5-6 with dilute NaOH if necessary, but avoid high pH to prevent re-oxidation).[1]
-
Dry: Filter the solid and dry under vacuum/Argon.
Protocol C: Storage & Handling
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass vials (protect from light) with Teflon-lined caps.
-
Additives: For long-term solution storage, add 1 mM EDTA to chelate trace metal ions (Fe³⁺, Cu²⁺) which catalyze thiyl radical formation.
Part 4: Data & Reactivity Profile
Table 1: Comparative Stability Profile
| Parameter | 7-Aminobenzothiazole-2-thiol | 2-Mercaptobenzothiazole (Parent) | Implications |
| Oxidation Potential | High | Moderate | The 7-amino group donates electrons, stabilizing the radical intermediate, accelerating oxidation.[1] |
| Alkali Solubility | Soluble (Thiolate) | Soluble (Thiolate) | Use base solubility to separate from disulfide impurities. |
| Acid Stability | Good (forms Ammonium salt) | Good | Stable in dilute acid; preferred medium for short-term handling.[1] |
| pKa (Thiol) | ~6.8 - 7.2 (Estimated) | 7.0 | Deprotonates near neutral pH; extremely sensitive to air at pH > 7.[1] |
References
-
Chipinda, I., et al. (2007). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology. Link
-
World Health Organization (WHO). (2021). International Chemical Safety Cards (ICSC): 2-Mercaptobenzothiazole Disulfide.[1][7] ILO/WHO.[7] Link
-
Organic Chemistry Portal. Synthesis of Benzothiazoles. (Accessed 2024). Link
-
Wang, F., et al. (2011).[4] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters. Link
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Aminobenzothiazole.[1] (Accessed 2024). Link
Sources
- 1. 63493-81-2|2-Aminobenzo[d]thiazole-6-thiol|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICSC 0505 - 2-MERCAPTOBENZOTHIAZOLE DISULFIDE [chemicalsafety.ilo.org]
Technical Support Center: Troubleshooting 7-Nitrobenzothiazole Reduction
Welcome to the Technical Support Center for heterocyclic synthesis. The reduction of 7-nitrobenzothiazole to 7-aminobenzothiazole presents unique challenges compared to standard nitroarene reductions. The presence of the sulfur-containing thiazole ring frequently causes catalyst poisoning, while the amphoteric nature of the resulting amine leads to severe product loss during aqueous workups.
This guide provides field-proven troubleshooting logic, mechanistic explanations, and self-validating protocols to help you achieve quantitative yields.
Diagnostic Workflow
Troubleshooting logic tree for identifying and resolving low reduction yields.
Section 1: Catalytic Hydrogenation Challenges
Q: Why does my Pd/C hydrogenation stall at 50% conversion, even with elevated H₂ pressure? A: This is a classic case of catalyst poisoning.
-
Causality: The benzothiazole ring contains a thioether-like sulfur atom. The lone electron pairs on this sulfur atom strongly coordinate to the active palladium sites (competitive adsorption). This effectively "poisons" the catalyst, preventing the necessary chemisorption and homolytic cleavage of H₂ gas[1].
-
Solution: Switch to a catalyst designed for sulfur-containing substrates. Defect-rich Pt/CeO₂ catalysts utilize oxygen vacancies (Ov) on the ceria support to specifically adsorb and activate the nitro group, keeping the metal sites free from sulfur poisoning[1]. Alternatively, utilize transfer hydrogenation with Pd/C and hydrazine hydrate, which provides a higher local concentration of active hydrogen species and can overcome mild poisoning to yield up to 82%[2].
Section 2: Chemical Reduction & Workup Bottlenecks
Q: I am using Stannous Chloride (SnCl₂/HCl), but my isolated yield is under 30% and I get a thick emulsion. Where is my product? A: Your product is trapped in the aqueous phase due to improper pH control.
-
Causality: SnCl₂ reduction generates Sn(IV) byproducts. If the reaction is basified to a neutral or weakly basic pH (e.g., pH 7–9), insoluble amphoteric tin hydroxides (Sn(OH)₄) precipitate out of solution. 7-aminobenzothiazole heavily co-precipitates and gets physically trapped inside this polymeric tin sludge.
-
Solution: You must basify aggressively to pH > 12 using 40% NaOH. At this high pH, the tin hydroxide converts into highly water-soluble sodium stannate (Na₂[Sn(OH)₆]). This clears the aqueous phase, allowing the free 7-aminobenzothiazole to be cleanly extracted into ethyl acetate. Alternatively, bypass the aqueous workup entirely by isolating the hydrochloride salt directly (see Protocol below)[3].
Q: Can I use iron (Fe) powder (Béchamp reduction) for this reaction? My yields are highly inconsistent. A: While possible, it is not recommended for benzothiazoles without strict modifications.
-
Causality: The Béchamp reduction generates iron oxides (Fe₃O₄) as a stoichiometric byproduct. The nitrogen and sulfur atoms of the newly formed 7-aminobenzothiazole strongly coordinate to the surface of these iron oxides. During filtration, a significant portion of the product remains adsorbed to the iron sludge, leading to poor isolated yields (often <45%) and unexpected losses during acidification/basification[4].
-
Solution: If you must use Fe, use a co-solvent system (EtOH/H₂O) and replace acetic acid with a catalytic amount of NH₄Cl. Perform a hot filtration over a pad of Celite while the product is highly soluble, washing the filter cake thoroughly with boiling ethanol to desorb the amine.
Section 3: Metal-Free & Alternative Strategies
Q: Are there metal-free alternatives that avoid heavy metal contamination in my downstream drug synthesis? A: Yes. A highly effective metal-free transfer hydrogenation utilizes a benzothiazoline (e.g., 2,3-dihydro-1,3-benzothiazole) as a hydrogen donor in the presence of a Brønsted acid (like camphorsulfonic acid). This method rapidly reduces nitroarenes to anilines (often within 30 minutes) with yields up to 98%, leaving no transition metal residue[5].
Quantitative Data: Method Comparison
Summarized below are the operational metrics for the most common 7-nitrobenzothiazole reduction strategies to help you select the optimal route for your scale and constraints.
| Reduction Method | Reagents / Catalyst | Typical Yield | Reaction Time | Primary Drawback / Limitation |
| Stannous Chloride | SnCl₂·2H₂O, conc. HCl | 70–85%[3] | 2–4 h | Generation of heavy metal waste; requires aggressive pH control during workup. |
| Transfer Hydrogenation | Pd/C, NH₂NH₂·H₂O | 82–98%[2] | 2–6 h | Hydrazine is highly toxic and requires specialized handling. |
| Defect-Rich Pt/CeO₂ | Pt/CeO₂, H₂ gas | >90%[1] | 1–3 h | Requires custom synthesis of the defective CeO₂ catalyst support. |
| Metal-Free Transfer | Benzothiazoline, Acid | ~98%[5] | 0.5 h | Requires synthesis or procurement of specific benzothiazoline H-donors. |
| Iron Reduction | Fe powder, AcOH | 40–45%[4] | 4–12 h | Iron sludge traps product; complicated workup and low isolated yields. |
Validated Methodology: Direct-Isolation SnCl₂ Reduction
This self-validating protocol utilizes a direct-precipitation isolation strategy to bypass the notorious tin-emulsion workup entirely, ensuring high recovery of the 7-aminobenzothiazole hydrochloride salt[3].
Step-by-step experimental workflow for the stannous chloride reduction.
Materials:
-
7-Nitrobenzothiazole (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (37% HCl)
-
Dry HCl gas (or acetyl chloride in methanol to generate HCl in situ)
Step-by-Step Procedure:
-
Dissolution: Suspend 7-nitrobenzothiazole (10 mmol) in 15 mL of concentrated HCl in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the suspension to 0–5 °C using an ice bath. Slowly add SnCl₂·2H₂O (40 mmol) in small portions to manage the exothermic reaction.
-
Heating: Remove the ice bath and heat the reaction mixture to 60 °C for 2 hours.
-
Causality Check: The initial yellow suspension should transition to a clear/pale solution as the nitro group is reduced to the highly soluble amine hydrochloride.
-
-
Cooling: Cool the reaction mixture to 0 °C.
-
Direct Isolation (Self-Validation Step): Instead of aqueous basification, saturate the cold reaction mixture with dry HCl gas.
-
Causality: The common ion effect and the high chloride concentration force the precipitation of 7-aminobenzothiazole as its hydrochloride salt, while the stannic chloride (SnCl₄) remains highly soluble in the strong acid[3].
-
-
Filtration: Filter the precipitate rapidly under a vacuum. Wash the filter cake with a minimal amount of ice-cold concentrated HCl, followed by cold diethyl ether to remove residual moisture.
-
Drying: Dry the product in a vacuum desiccator over KOH pellets to yield pure 7-aminobenzothiazole hydrochloride (Expected yield: 70–75%)[3].
References
-
Synthesis and Characterization of Nature Inspired Fluorophores UCL Discovery[Link]
-
An expedient synthesis of novel 2-substituted thiazolo[4,5-f]isoquinolines/quinolines and benzo[1,2-d:4,3-d']bisthiazoles Arkivoc[Link]
-
Electrophilic Substitution in Benzothiazole. Part 112: The Bromination of the Aminobenzothiazoles RSC Publishing[Link]
-
Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO₂ catalysts design National Institutes of Health (PMC)[Link]
Sources
- 1. Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 400. Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. thieme-connect.com [thieme-connect.com]
Technical Support Center: 7-Amine Protection During Thiol Modification
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Understanding Chemoselectivity in Proton-Coupled Electron Transfer: A Kinetic Study of Amide and Thiol Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 15. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Reaction pH for Benzothiazole-2-thiol Nucleophilic Substitution
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving benzothiazole-2-thiol (MBT). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction pH. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to enhance your reaction success, yield, and purity.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the pH
This section addresses the fundamental principles governing the reactivity of benzothiazole-2-thiol, providing the causal explanations necessary for intelligent experimental design.
Q1: What is the pKa of benzothiazole-2-thiol and why is it the most critical parameter for this reaction?
A1: The pKa of benzothiazole-2-thiol (also known as 2-mercaptobenzothiazole or MBT) is approximately 7.03 at 20°C. This value is paramount because it represents the pH at which the molecule exists in a 50:50 equilibrium between its protonated (thiol) form and its deprotonated (thiolate) conjugate base.
The thiol form is a moderate nucleophile, but the thiolate anion is a significantly more potent nucleophile due to the increased electron density on the sulfur atom.[1][2] Therefore, controlling the pH directly controls the concentration of the active nucleophilic species in your reaction. Operating far below the pKa will result in a sluggish or non-existent reaction, while operating above the pKa will generate a high concentration of the thiolate, driving the reaction forward.
Q2: How does pH specifically influence the nucleophilicity of benzothiazole-2-thiol?
A2: The influence of pH is directly tied to the generation of the benzothiazole-2-thiolate anion. Here's the breakdown:
-
Acidic Conditions (pH < 6): The equilibrium lies heavily towards the protonated thiol form. The lone pairs on the sulfur are less available for nucleophilic attack, leading to very low reactivity.
-
Neutral Conditions (pH ≈ 7): At or near the pKa, a significant population of both the thiol and thiolate species exists. Reaction rates will be moderate but may not be optimal.
-
Basic Conditions (pH > 8): The equilibrium shifts decisively towards the deprotonated thiolate form. This species is an excellent nucleophile, making it highly reactive towards electrophiles in substitution reactions like the Sₙ2 type.[1][3] Most successful protocols utilize a base to ensure the generation of the thiolate.[4][5]
Q3: Can I just use a very strong base to maximize the thiolate concentration? What are the risks?
A3: While it's tempting to use a strong base to maximize the thiolate concentration, this approach carries significant risks. The benzothiazole ring system can be susceptible to ring-opening when subjected to harsh basic conditions.[6] Furthermore, extremely high pH can promote undesirable side reactions, such as the degradation of sensitive substrates or the elimination of byproducts. The goal is not to achieve the highest possible pH, but the optimal pH that maximizes the rate of the desired nucleophilic substitution while minimizing side reactions. This is typically achieved with mild inorganic bases (e.g., K₂CO₃) or organic bases like triethylamine (TEA).[1][5]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides direct, actionable solutions to common issues encountered during the nucleophilic substitution of benzothiazole-2-thiol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Deprotonation: The reaction pH is too low (below the pKa of MBT), resulting in a low concentration of the active thiolate nucleophile. | Action: Introduce a suitable base (e.g., triethylamine, potassium carbonate) to raise the pH above 8. Perform a pH optimization study (see Protocol below) to find the sweet spot. |
| 2. Poor Leaving Group: The electrophile's leaving group is not sufficiently labile (e.g., -OH, -OR).[7] | Action: Convert the leaving group to a better one, such as a tosylate, mesylate, or a halide (iodide > bromide > chloride). | |
| Formation of a Disulfide Byproduct (2,2'-Dithiobis(benzothiazole)) | 1. Oxidative Dimerization: The benzothiazole-2-thiol or its thiolate is being oxidized, especially when exposed to air (oxygen) for prolonged periods or in the presence of certain metal catalysts.[8][9] | Action: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8] Ensure all starting materials and solvents are de-gassed. |
| Reaction Mixture Darkens / Multiple Unidentified Spots on TLC | 1. Ring Instability: The benzothiazole ring may be degrading under excessively harsh acidic or basic conditions.[6] | Action: Avoid using overly strong acids or bases. Neutralize the reaction mixture carefully during workup. If purification is done via chromatography, consider using deactivated silica gel (pre-treated with a base like triethylamine) to prevent on-column degradation.[8] |
| 2. Substrate Degradation: The electrophile or other components in the reaction mixture are not stable at the reaction pH or temperature. | Action: Review the stability data for your substrate. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Reaction Stalls Before Completion | 1. pH Drift: The reaction may generate acidic byproducts (e.g., HCl from a chloro-substituted electrophile) that neutralize the base, causing the pH to drop and stall the reaction. | Action: Use a slight excess of the base (e.g., 1.2-1.5 equivalents). Monitor the pH during the reaction if possible and add more base if necessary. Alternatively, use a buffered system. |
Part 3: Visualization & Data
pH-Dependent Speciation of Benzothiazole-2-thiol
The following diagram illustrates the critical equilibrium between the less reactive thiol form and the highly reactive thiolate nucleophile, which is governed by the reaction pH.
Caption: pH-dependent equilibrium of Benzothiazole-2-thiol.
Summary of Key pH-Related Parameters
| Parameter | Value | Significance in Nucleophilic Substitution |
| pKa of Benzothiazole-2-thiol | ~7.03 | Defines the pH required to generate the active thiolate nucleophile. The reaction should be run at a pH > pKa. |
| Optimal pH Range (General) | 8.0 - 10.0 | Maximizes thiolate concentration while minimizing the risk of ring degradation or other base-catalyzed side reactions.[10] |
| Conditions to Avoid | Strong Acid (pH < 4) | Keeps the nucleophile in its inactive, protonated form. |
| Strong Base (pH > 12) | Risks base-catalyzed degradation of the benzothiazole ring or substrate.[6] |
Part 4: Experimental Protocol for pH Optimization
This protocol provides a systematic approach to determining the optimal pH for your specific nucleophilic substitution reaction.
Objective: To identify the pH that provides the highest yield and purity of the desired product by screening a range of pH conditions.
Materials:
-
Benzothiazole-2-thiol (MBT)
-
Your electrophile (e.g., an alkyl halide)
-
Apolar aprotic solvent (e.g., DMF, Acetonitrile)
-
A series of buffers or base solutions (e.g., Phosphate buffer for pH 7-8, Carbonate-Bicarbonate buffer for pH 9-10, or solutions of K₂CO₃, TEA)
-
Reaction vessels (e.g., vials or small round-bottom flasks)
-
Stirring plate and stir bars
-
TLC plates and developing chamber
-
Analytical equipment for yield determination (e.g., HPLC, GC-MS, or NMR with an internal standard)
Procedure:
-
Preparation of Reaction Stock Solutions:
-
Prepare a stock solution of your electrophile in the chosen solvent at a known concentration (e.g., 0.2 M).
-
Prepare a stock solution of Benzothiazole-2-thiol in the same solvent at a slightly higher concentration (e.g., 0.22 M, for 1.1 equivalents).
-
-
Reaction Setup (Parallel Synthesis):
-
Set up a series of 5 reaction vessels, each with a stir bar. Label them for the pH to be tested (e.g., pH 7.0, 8.0, 9.0, 10.0, 11.0).
-
To each vessel, add the appropriate buffer or base solution.
-
Add the Benzothiazole-2-thiol stock solution to each vessel.
-
Initiate all reactions simultaneously by adding the electrophile stock solution to each vessel.
-
-
Reaction Execution and Monitoring:
-
Stir all reactions at a constant temperature (start with room temperature or a moderately elevated temperature, e.g., 40-50°C).
-
Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h) using TLC. Spot each reaction mixture on the same TLC plate for direct comparison.
-
Note the time at which the starting material (electrophile) is consumed or when the reaction appears to have stalled.
-
-
Work-up and Analysis:
-
Once the reactions are complete, quench them by adding a sufficient amount of water.
-
Extract the product from each reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction using your chosen analytical method (HPLC, GC-MS, or ¹H NMR) to determine the relative yield and purity.
-
-
Data Interpretation:
-
Plot the product yield versus the reaction pH. The pH that corresponds to the highest yield and purity is the optimum for your reaction.
-
Caption: Experimental workflow for pH optimization.
References
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzothiazol-2-thiol | 149-30-4 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
- 17. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives [mdpi.com]
- 18. Benzo[ d ]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03616E [pubs.rsc.org]
- 19. organic-chemistry.org [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Handling the Hygroscopic Nature of Aminobenzothiazole Salts
Welcome to the technical support guide for handling aminobenzothiazole salts. This document is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging compounds. The inherent hygroscopicity of many aminobenzothiazole salts—their tendency to readily absorb moisture from the atmosphere—can significantly impact experimental accuracy, reproducibility, and the chemical integrity of the compounds themselves.[1][2] This guide provides in-depth, field-proven insights and protocols to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the hygroscopic nature of aminobenzothiazole salts.
Q1: What exactly does "hygroscopic" mean in the context of aminobenzothiazole salts?
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, usually at room temperature.[3][4] For aminobenzothiazole salts, which are often crystalline solids, this means they can absorb atmospheric moisture. This absorption can alter their physical and chemical properties.[1] The extent of hygroscopicity can vary significantly depending on the specific counter-ion and any substituents on the benzothiazole ring.
Q2: Why is moisture absorption a critical problem for my experiments?
Absorbed water can introduce several significant errors and complications:
-
Inaccurate Weighing: The measured mass of the salt will include an unknown amount of water, leading to errors in molar calculations and stoichiometry. This is a primary source of non-reproducibility.
-
Chemical Degradation: Water can act as a reactant, potentially causing hydrolysis or facilitating other degradation pathways, especially under elevated temperatures or in the presence of other reagents.[5] The stability of amorphous pharmaceuticals, for example, is known to be compromised by water.[5]
-
Altered Reaction Kinetics: Water can change the polarity of the reaction medium, act as a catalyst or inhibitor for certain reaction steps, or participate in side reactions, leading to inconsistent yields and impurity profiles.[6]
-
Physical State Changes: Severe moisture absorption can cause the salt to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[4]
Q3: What are the visual signs that my aminobenzothiazole salt has absorbed too much moisture?
Common visual indicators of significant moisture absorption include:
-
A change in appearance from a free-flowing, crystalline powder to a clumpy or caked solid.[4]
-
The material becoming sticky or forming a paste.
-
In severe cases of deliquescence, the solid may completely dissolve into a puddle of concentrated aqueous solution.[3]
Q4: How should I properly store my aminobenzothiazole salts to prevent moisture uptake?
Proper storage is the first and most critical line of defense.[2][7]
-
Airtight Containers: Always store the salts in tightly sealed containers.[1][7] The original manufacturer's packaging is often designed for this purpose.
-
Desiccators: For long-term storage or for opened containers, place them inside a desiccator containing an active drying agent (desiccant).[3][8] This creates a dry micro-environment.
-
Inert Atmosphere: For highly sensitive applications or extremely hygroscopic salts, storage in a glove box with an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[9]
Troubleshooting Common Issues
This guide helps you diagnose and resolve problems that may arise from the hygroscopic nature of aminobenzothiazole salts.
Problem 1: My aminobenzothiazole salt is clumpy and difficult to weigh accurately.
-
Cause: The salt has likely absorbed atmospheric moisture due to improper storage or prolonged exposure to air during handling.[4]
-
Solution 1 (Drying - Recommended): If the salt is thermally stable, dry it before use. A common method is to use a vacuum oven at a gentle temperature (e.g., 40-60 °C) for several hours until a constant weight is achieved.[10] Crucially, always consult the Safety Data Sheet (SDS) or other technical literature to confirm the salt's thermal stability before heating. [10]
-
Solution 2 (Handling in a Controlled Environment): If drying is not feasible or the compound is thermally labile, perform all weighing and handling operations inside a low-humidity environment, such as a glove box or a glove bag purged with dry nitrogen.[9][11]
-
Solution 3 (Rapid Weighing): If a controlled environment is unavailable, minimize exposure time. Have all equipment ready, open the container for the shortest time possible, and weigh the required amount quickly.[1] Note that this method introduces a higher margin of error.
Problem 2: My reaction yields are low or inconsistent, and I suspect my aminobenzothiazole salt is the issue.
-
Cause: The effective concentration of your salt is lower than calculated due to the presence of water, or the water is interfering with the reaction chemistry.[12]
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for yield issues.
-
Solution:
-
Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your salt (see Protocol 3).[13] Adjust the mass of salt used in your reaction to account for the water.
-
Use Anhydrous Conditions: Ensure all solvents and other reagents are rigorously dry.[12] Use of Schlenk techniques or a glove box may be necessary for highly sensitive reactions.[14]
-
Dry the Salt: Before use, dry the aminobenzothiazole salt using an appropriate method as described in Protocol 1.
-
Experimental Protocols
These detailed protocols provide step-by-step instructions for essential handling procedures.
Protocol 1: Drying a Hygroscopic Aminobenzothiazole Salt
This protocol describes a standard method for drying a thermally stable, hygroscopic solid using a vacuum oven.
-
Pre-Drying Preparation:
-
Place a clean, empty, and appropriately sized glass container (e.g., a round-bottom flask or a weighing bottle) in a standard oven at 120 °C for at least 4 hours to ensure it is completely dry.
-
Transfer the hot glassware to a desiccator and allow it to cool to room temperature.
-
-
Sample Preparation:
-
Once cool, weigh the empty, dry container (this is Mass 1).
-
Quickly add the hygroscopic aminobenzothiazole salt to the container. Do not worry about perfect accuracy at this stage.
-
-
Drying Process:
-
Place the container with the salt into a vacuum oven. If using a weighing bottle, remove the stopper and place it alongside the bottle.
-
Heat the oven to a temperature at least 20 °C below the salt's melting or decomposition point (consult the SDS). A temperature of 50-70 °C is often sufficient.
-
Apply vacuum gradually to avoid disturbing the powder.
-
Dry the salt under full vacuum for 4-12 hours. The duration depends on the amount of salt and its hygroscopicity.
-
-
Post-Drying and Verification:
-
Release the vacuum using an inert gas like nitrogen or argon.
-
Quickly close the container (if applicable) and transfer it to a desiccator to cool to room temperature.
-
Once at room temperature, weigh the container with the dried salt (Mass 2).
-
Return the sample to the vacuum oven and dry for another 1-2 hours.
-
Repeat the cooling and weighing process until two consecutive measurements are constant (e.g., within ±0.1 mg), indicating the salt is dry. The final stable reading is Mass 3. The mass of the dry salt is (Mass 3 - Mass 1).
-
Table 1: Comparison of Common Laboratory Drying Methods
| Method | Principle | Pros | Cons | Best For |
| Vacuum Oven Drying | Removes water by reducing the ambient pressure, which lowers the boiling point of water.[15] | Efficient; relatively fast; suitable for moderately heat-sensitive compounds. | Requires specialized equipment; not suitable for volatile compounds. | Removing significant amounts of absorbed water from thermally stable salts. |
| Desiccation | Uses a chemical drying agent (desiccant) to absorb moisture from the air in a sealed container.[8] | Simple; requires minimal equipment; safe for heat-sensitive compounds. | Very slow; may not remove all water, especially bound water; desiccant needs regeneration/replacement.[8] | Maintaining the dryness of a previously dried compound; slowly drying small amounts. |
| High-Temperature Oven | Evaporates water by heating the sample above 100 °C in a standard laboratory oven.[7] | Simple; fast for removing surface moisture. | Risk of thermal decomposition; may not remove water of hydration without damaging the compound.[1] | Only for highly thermally stable, non-hydrated salts where decomposition is not a concern. |
Protocol 2: Weighing and Dispensing Under Ambient Conditions
This protocol minimizes moisture uptake when a glove box is not available.
-
Preparation:
-
Allow the container of the aminobenzothiazole salt to equilibrate to the ambient temperature of the weighing area before opening. This prevents condensation of moisture onto the cold powder.
-
Have your spatula, weigh boat/paper, and receiving flask ready and within immediate reach.
-
-
Weighing:
-
Open the container of the salt.
-
Quickly remove the approximate amount of material needed and immediately and tightly reseal the main container.[2]
-
Place the removed portion onto the balance and record the mass as quickly as possible. Accept that the mass will likely increase slowly as it absorbs moisture.[11]
-
-
Transfer:
-
Immediately transfer the weighed salt to your reaction vessel.
-
-
Considerations:
-
This technique is an approximation. For high-precision work, it is not recommended.
-
Work in a well-ventilated area but away from direct drafts that could affect the balance reading.
-
Protocol 3: Determining Water Content with Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining the water content of a substance.[13] It is a highly selective chemical method for water.[13]
-
Instrument Preparation:
-
Prepare the KF titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is "dry" (low background drift).
-
-
Sample Preparation & Introduction:
-
Accurately weigh a suitable amount of the aminobenzothiazole salt in a sealed container.
-
Quickly introduce the weighed sample directly into the KF titration vessel.
-
For solids that dissolve poorly, a KF oven can be used.[13] The sample is heated in a sealed vial, and the evaporated water is carried by a dry gas stream into the titration cell.
-
-
Titration & Calculation:
-
Start the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.
-
The instrument's software will calculate the water content based on the mass of the sample and the volume of titrant used. The result is typically expressed as a weight percentage (w/w%).
-
-
Validation:
-
Run the analysis in triplicate to ensure the result is reproducible.
-
Use a certified water standard to verify the titrator's performance regularly.
-
Advanced Handling & Storage Strategies
For moisture-sensitive reactions, more rigorous techniques are required.
Using a Glove Box
A glove box provides an inert atmosphere (typically <1 ppm H₂O and O₂) and is the most reliable method for handling highly hygroscopic or air-sensitive reagents.[9]
-
Procedure:
-
Ensure all materials (spatulas, vials, the sealed container of salt) are brought into the glove box through the antechamber.
-
Cycle the antechamber (evacuate and backfill with inert gas) several times to remove atmospheric contaminants.
-
Once inside, all manipulations can be performed without risk of moisture contamination.
-
Decision Logic for Handling Strategy
Caption: Decision-making for handling strategies.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab? [Link]
-
wikiHow. How to Dry Damp Salt. (February 24, 2025). [Link]
-
Level 7 Chemical. Hygroscopic: What it Means, What You Need to Know. (January 19, 2024). [Link]
-
Reddit. Drying and Storing Hygroscopic Salts. (June 6, 2017). [Link]
-
Oreate AI Blog. Mastering the Art of Drying Out Salt: A Simple Guide. (January 15, 2026). [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. (October 18, 2025). [Link]
-
TutorChase. What techniques are used to dry salts in the lab? [Link]
-
ResearchGate. Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards? (November 27, 2008). [Link]
-
HepatoChem. How do you handle hygroscopic salts? (September 14, 2016). [Link]
-
University of Rochester. How To: Store Reagents. [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (February 22, 2014). [Link]
-
CPAchem. Safety data sheet: 2-Aminobenzothiazole. (June 19, 2025). [Link]
-
Reddit. How do you guys prepare solutions of hygroscopic chemicals? (February 7, 2017). [Link]
-
Sciencemadness Discussion Board. Water exchange between different hygroscopic salts. (November 25, 2014). [Link]
-
ResolveMass Laboratories Inc. Moisture Content Analysis. [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]
-
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. (May 19, 2025). [Link]
-
ResearchGate. (PDF) Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. (October 17, 2025). [Link]
-
PubMed. Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. (April 15, 2013). [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mastering the Art of Drying Out Salt: A Simple Guide - Oreate AI Blog [oreateai.com]
- 8. tutorchase.com [tutorchase.com]
- 9. hepatochem.com [hepatochem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. How To [chem.rochester.edu]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 7-aminobenzo[d]thiazole-2-thiol
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful molecular design and synthesis. Among these, the benzothiazole scaffold is of significant interest due to its prevalence in medicinally active compounds. This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 7-aminobenzo[d]thiazole-2-thiol, a key intermediate in the synthesis of various pharmaceutical agents. This document moves beyond a simple data report, offering a comparative analysis with related structures to provide a robust framework for spectral interpretation, grounded in established principles of NMR spectroscopy.
The Structural Landscape and Predicted 1H NMR Spectrum
The molecular structure of 7-aminobenzo[d]thiazole-2-thiol, presented in Figure 1, dictates a specific and predictable 1H NMR spectrum. The key features to anticipate are the signals from the three aromatic protons on the benzene ring, the amine (-NH2) protons, and the thiol (-SH) proton. The electron-donating nature of the amino group at the C7 position and the electronic effects of the thiazole ring will significantly influence the chemical shifts of the aromatic protons.
Figure 1: Chemical Structure of 7-aminobenzo[d]thiazole-2-thiol
Caption: Structure of 7-aminobenzo[d]thiazole-2-thiol.
Based on data from analogous compounds, the anticipated 1H NMR spectrum of 7-aminobenzo[d]thiazole-2-thiol in a common NMR solvent like DMSO-d6 is detailed in Table 1.
Table 1: Predicted 1H NMR Spectral Data for 7-aminobenzo[d]thiazole-2-thiol in DMSO-d6
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-4 | ~6.8 - 7.0 | Doublet (d) | ~8.0 | Ortho-coupled to H-5. Upfield shift due to the electron-donating amino group at C7. |
| H-5 | ~6.6 - 6.8 | Triplet (t) or Doublet of Doublets (dd) | ~8.0 (ortho to H-4 and H-6) | Ortho-coupled to both H-4 and H-6. |
| H-6 | ~7.1 - 7.3 | Doublet (d) | ~8.0 | Ortho-coupled to H-5. |
| -NH2 | ~5.0 - 6.0 | Broad Singlet (br s) | N/A | Exchangeable protons, often appear as a broad signal. |
| -SH | ~13.0 - 14.0 | Broad Singlet (br s) | N/A | Thiol proton in thione tautomer, highly deshielded and exchangeable.[1][2] |
Comparative Spectral Analysis
To substantiate the predicted chemical shifts and coupling patterns, a comparison with structurally related benzothiazole derivatives is invaluable.
Comparison with 2-Aminobenzothiazole Derivatives
In various 2-aminobenzothiazole derivatives, the aromatic protons typically resonate in the range of δ 7.0-8.0 ppm.[3][4] For instance, in unsubstituted 2-aminobenzothiazole, the protons of the benzene ring appear as a complex multiplet in this region. The introduction of the amino group at the 7-position in our target molecule is expected to cause a significant upfield shift (to a lower ppm value) for the aromatic protons, particularly for the ortho (H-6) and para (H-4) protons, due to its strong electron-donating effect.
Comparison with Benzo[d]thiazole-2-thiol Derivatives
The thiol proton in benzo[d]thiazole-2-thiol and its derivatives is known to exist in tautomeric equilibrium with its thione form, with the thione form generally predominating in solution.[1] This results in the proton being attached to a nitrogen atom, leading to a significantly deshielded signal. For benzo[d]thiazole-2-thiol itself, the -NH proton of the thione tautomer appears as a broad singlet at approximately δ 13.77 ppm in DMSO-d6.[2] A similar downfield chemical shift is anticipated for the corresponding proton in 7-aminobenzo[d]thiazole-2-thiol.
Experimental Protocol for 1H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 1H NMR data for 7-aminobenzo[d]thiazole-2-thiol, the following experimental protocol is recommended.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity, as impurities can introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point.
-
Concentration: Dissolve approximately 5-10 mg of 7-aminobenzo[d]thiazole-2-thiol in 0.6-0.7 mL of DMSO-d6.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a 1D 1H NMR spectrum.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction to ensure accurate integration.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton signals, especially in cases of spectral overlap, two-dimensional (2D) NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons in the aromatic spin system (e.g., correlations between H-4 and H-5, and between H-5 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both 1H and 13C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
The logical workflow for the complete structural elucidation using these techniques is illustrated in the following diagram.
Caption: Workflow for the comprehensive structural elucidation of 7-aminobenzo[d]thiazole-2-thiol using a combination of 1D and 2D NMR techniques.
Conclusion
The 1H NMR spectrum of 7-aminobenzo[d]thiazole-2-thiol is a powerful tool for its structural verification. By understanding the influence of its functional groups on the chemical environment of the protons and by comparing its spectrum with those of related benzothiazole derivatives, a confident interpretation can be achieved. For unequivocal assignments, the use of 2D NMR techniques is strongly advised. The protocols and predictive data presented in this guide offer a solid foundation for researchers working with this and similar heterocyclic systems, ensuring accuracy and efficiency in their synthetic and analytical endeavors.
References
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 2024. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC, 2024. [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 2026. [Link]
-
View of Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Journal of Advances and Scholarly Researches in Allied Education. [Link]
-
Synthesis of the novel benzothiazole compounds from 7-benzylidenebicyclo [3.2.0] hept-2-en-6-ones and 2-aminobenzenethiol. TÜBİTAK Academic Journals, 2012. [Link]
-
2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]
-
Mercaptobenzothiazole. Wikipedia. [Link]
-
Table of Contents. Rsc.org. [Link]
Sources
FTIR spectrum analysis of thiol and amine bands in benzothiazoles
Title: Precision Spectroscopic Profiling: FTIR Analysis of Thiol-Amine Tautomerism in Benzothiazole Scaffolds
Executive Summary
In drug discovery, the benzothiazole scaffold is a "privileged structure," serving as the core for antitumor, antimicrobial, and neuroprotective agents.[1] However, its efficacy is governed by a subtle yet critical phenomenon: prototropic tautomerism .[1][2][3]
For researchers, the ability to distinguish between the thiol (–SH) , thione (=S) , and amine (–NH₂) forms is not merely an academic exercise—it dictates ligand-receptor binding affinity and solubility profiles.[1][4] This guide compares High-Resolution Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical techniques, establishing it as the rapid, cost-effective standard for solid-state tautomer identification.[1][2][3][4]
Technical Deep Dive: The Tautomerism Challenge
The structural ambiguity in 2-substituted benzothiazoles arises from the mobility of the proton between the nitrogen and the exocyclic sulfur or nitrogen.
A. Thiol-Thione Equilibrium (2-Mercaptobenzothiazole - MBT)[1][2][3][4]
-
Thione Form (NH form): The proton resides on the ring nitrogen.[3] This form typically predominates in the solid state and polar solvents due to strong intermolecular hydrogen bonding (N–H···S).
-
Thiol Form (SH form): The proton resides on the sulfur.[3] This form is rare in the solid state but can be trapped in non-polar matrices or specific crystalline polymorphs.[2][3]
B. Amine-Imine Equilibrium (2-Aminobenzothiazole - ABT)[1][2][3][4]
-
Amine Form (–NH₂): The exocyclic nitrogen holds two protons.[2][3] This is the stable aromatic form.[2][3]
-
Imine Form (=NH): A proton migrates to the ring nitrogen, creating an exocyclic imine double bond.[1][3]
The Analytical Gap: Standard quality control often misses these subtle shifts.[2][3] A "pure" sample by HPLC may exist as a mixture of tautomers that behave differently in bioassays.
Comparative Analysis: FTIR vs. Alternatives
While NMR is the gold standard for solution-state dynamics, FTIR offers superior utility for solid-state characterization , which is the state of most active pharmaceutical ingredients (APIs).[1][4]
| Feature | FTIR (ATR/Transmission) | Raman Spectroscopy | Solution NMR (¹H/¹³C) |
| S-H Detection | Weak/Moderate: Appears at ~2550 cm⁻¹.[1][2][3][4] Low dipole change makes it faint.[2][3] | Excellent: S-H is a strong scatterer; appears as a sharp, intense peak.[1][2][3] | Good: But exchangeable protons often broaden or disappear in protic solvents.[2][3] |
| N-H Detection | Excellent: Strong, broad bands (3100–3400 cm⁻¹) due to H-bonding.[1][2][3][4] | Weak: N-H is a weak scatterer; often obscured by fluorescence.[2][3] | Excellent: Distinct chemical shifts, but solvent dependent.[1][2][3] |
| C=S vs C=N | High Specificity: distinct regions (1000–1200 vs 1500–1600 cm⁻¹).[1][2][3][4][5] | Good: Symmetric vibrations are clear, but fluorescence is a major risk with benzothiazoles.[1][2][3] | Moderate: ¹³C shifts can be subtle; requires long acquisition.[2][3] |
| Sample State | Solid (Native): ATR allows analysis without dissolution (preserving tautomer state).[1][2][3][4] | Solid: Risk of laser-induced heating altering the tautomer ratio.[2][3] | Solution Only: Dissolution forces equilibrium shift, losing solid-state info.[1][2][3][4] |
Verdict: FTIR is the preferred method for rapid, non-destructive confirmation of the solid-state tautomeric form, while Raman serves as a secondary confirmation specifically for the S-H bond if fluorescence is managed.
Experimental Protocol: Self-Validating FTIR Workflow
This protocol uses Attenuated Total Reflectance (ATR) to minimize sample preparation artifacts (like pressure-induced transitions in KBr pellets).[1][2][3][4]
Step 1: Instrument Configuration
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.[1][2][3][4]
-
Resolution: 2 cm⁻¹ (Essential to resolve closely spaced aromatic ring modes).
-
Scans: 64 scans (Signal-to-noise ratio optimization).
-
Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).
Step 2: Sample Preparation & Acquisition
-
Background: Collect an air background spectrum (clean crystal).
-
Loading: Place ~2–5 mg of the benzothiazole derivative onto the crystal center.
-
Compression: Apply pressure using the anvil.[2][3] Critical: Monitor the preview mode.[2][3] Stop increasing pressure once peak heights stabilize to avoid pressure-induced polymorph changes.[2][3][4]
-
Acquisition: Collect the sample spectrum.
-
Cleaning: Clean crystal with isopropanol; ensure no cross-contamination (check for "ghost" peaks).[2][3][4]
Step 3: Spectral Normalization
-
Normalize the spectrum to the strongest aromatic ring stretch (typically ~1450–1480 cm⁻¹) to facilitate comparison between batches.
Data Interpretation & Logic
Frequency Assignment Table
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Diagnostic Note |
| Thiol (-SH) | 2500 – 2600 | Weak, sharp band.[1][2][3][4] Absence strongly suggests Thione form. | |
| Thione (N-H) | 3100 – 3400 | Broad, intense band.[1][2][3][4] Indicates H-bonded network (Thione).[1][2][3][4] | |
| Amine (-NH₂) | 3300 – 3500 | Two distinct bands (doublet) for primary amines.[1][2][3][4][6][7] | |
| Thione (C=S) | 1000 – 1080 | Strong band.[1][2][3][4] Often coupled with N-C-S modes.[2][3] | |
| Imine (C=N) | 1500 – 1600 | Shift varies: Exocyclic C=N (Imine) is usually higher freq than ring C=N. | |
| Aromatic Ring | 1450 – 1480 | Stable reference peak for normalization.[1][2][3][4] |
Decision Logic: Thiol vs. Thione vs. Amine
The following diagram illustrates the logical workflow for assigning the dominant tautomer based on spectral evidence.
Figure 1: Logical decision tree for distinguishing benzothiazole tautomers and functional groups using FTIR spectral markers.
References
-
Rastogi, V. K., et al. (2025).[1][2][3][4] FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.).[2][3][4] IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Mdpi. (2020).[1][2][3][4] Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols. Retrieved from [Link]
Sources
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- 7. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of 7-Aminobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, 7-aminobenzothiazole derivatives represent a promising class of scaffolds. Their versatile structure is a cornerstone in the design of novel therapeutic agents, with applications ranging from anticancer to antimicrobial and neuroprotective agents. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of pharmacological studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful and indispensable tool for the detailed characterization of these compounds.
This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of 7-aminobenzothiazole derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causal relationships behind the observed fragmentation, offer insights into the influence of molecular structure on fragmentation pathways, and provide a robust experimental framework for the analysis of these compounds.
The Fundamental Principles of Benzothiazole Fragmentation: A Foundation for Understanding
Before delving into the specifics of 7-aminobenzothiazole derivatives, it is crucial to understand the foundational fragmentation patterns of the parent benzothiazole core. Under typical ionization conditions, such as electron ionization (EI) or collision-induced dissociation (CID) in electrospray ionization (ESI), the benzothiazole ring undergoes characteristic cleavages.
The fragmentation of the benzothiazole core is primarily dictated by the stability of the aromatic system and the presence of the heteroatoms, nitrogen and sulfur. Common fragmentation pathways include the loss of small neutral molecules, leading to characteristic fragment ions.
A key fragmentation pathway for the benzothiazole molecular ion involves the cleavage of the thiazole ring. This can result in the neutral loss of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocyclic compounds. Another characteristic fragmentation is the expulsion of a C₂H₂N radical or a C₃H₂S radical, leading to prominent fragment ions that can be diagnostic for the benzothiazole core. The presence of sulfur also imparts a characteristic isotopic pattern, with an M+2 peak approximately 4.4% of the intensity of the molecular ion peak, which can aid in the identification of sulfur-containing compounds.[1]
Mass Spectrometry of Aminobenzothiazoles: A Tale of Two Isomers
While specific literature on the detailed fragmentation of 7-aminobenzothiazole is not abundant, we can infer its behavior by examining the well-documented fragmentation of its isomer, 2-aminobenzothiazole. The position of the amino group is expected to significantly influence the fragmentation pathways due to its ability to direct charge and stabilize fragment ions.
For 2-aminobenzothiazole, a common fragmentation pathway involves the initial loss of HCN from the molecular ion. However, a more dominant fragmentation pathway often involves the cleavage of the thiazole ring, leading to the formation of a stable benzenoid ion. One study on the LC-MS/MS analysis of 2-aminobenzothiazole identified two key fragment ions: [C₆H₅S]⁺ at m/z 109.01145 and [C₅H₅]⁺ at m/z 65.03942.[2]
For the 7-aminobenzothiazole isomer, we can hypothesize a different fragmentation cascade. The amino group on the benzene ring is likely to direct fragmentation in a manner that preserves the aminobenzene moiety. Therefore, we would anticipate fragmentation pathways that involve the cleavage of the thiazole ring, potentially leading to the formation of a charged aminophenyl fragment.
Caption: Proposed high-level fragmentation pathways for 7-aminobenzothiazole.
The Influence of Substituents on Fragmentation Patterns: A Comparative Analysis
The true utility of mass spectrometry in drug development lies in its ability to differentiate between closely related derivatives. Substituents on the 7-aminobenzothiazole core will significantly alter the fragmentation patterns, providing a unique fingerprint for each molecule.
To illustrate this, let us consider the fragmentation of Riluzole, which is 2-amino-6-(trifluoromethoxy)benzothiazole. Although a 2-amino isomer, the fragmentation of this marketed drug provides valuable insights into how a substituent on the benzene ring affects the overall fragmentation. In LC-MS/MS analysis, the transition of m/z 235 → 166 is commonly used for the quantification of Riluzole.[3] This corresponds to the loss of the trifluoromethoxy group and a subsequent rearrangement. Another reported transition is m/z 234.84 → 137.63.[4]
Based on these observations, we can construct a comparative table of expected fragmentation patterns for a series of hypothetical 7-aminobenzothiazole derivatives.
| Derivative | Molecular Ion [M+H]⁺ | Key Fragment Ions (m/z) | Probable Neutral Loss | Rationale for Fragmentation |
| 7-Aminobenzothiazole | 151 | 124, 108 | HCN, C₂H₂N | Fragmentation of the unsubstituted core. |
| 7-Amino-6-chlorobenzothiazole | 185/187 | 150, 123 | Cl, HCN | Loss of the halogen followed by core fragmentation. The isotopic pattern of chlorine will be a key identifier. |
| N-Acetyl-7-aminobenzothiazole | 193 | 151, 124 | C₂H₂O, C₂H₂O + HCN | Facile loss of the acetyl group as ketene is expected, followed by fragmentation of the 7-aminobenzothiazole core. |
| 7-Amino-6-nitrobenzothiazole | 196 | 166, 150 | NO, NO₂ | The nitro group is readily lost as NO or NO₂, providing a clear diagnostic peak. |
This table serves as a predictive guide for the types of fragmentation patterns that can be expected from substituted 7-aminobenzothiazole derivatives. The specific fragment ions and their relative intensities will, of course, need to be confirmed by experimental data.
A Robust Experimental Protocol for the Comparative Analysis of 7-Aminobenzothiazole Derivatives by LC-MS/MS
To ensure the generation of high-quality, reproducible data for a comparative study, a well-defined and validated experimental protocol is essential. The following is a comprehensive, step-by-step methodology for the LC-MS/MS analysis of 7-aminobenzothiazole derivatives.
Sample Preparation
The choice of sample preparation technique will depend on the matrix from which the analytes are being extracted. For in vitro samples or reaction mixtures, a simple "dilute and shoot" approach may be sufficient. For more complex matrices such as plasma or tissue homogenates, a protein precipitation followed by solid-phase extraction (SPE) is recommended.
Protocol for Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
A reversed-phase separation on a C18 column is typically suitable for this class of compounds. A gradient elution will likely be necessary to achieve good separation of the parent compound and any potential metabolites or impurities.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
Electrospray ionization in positive ion mode (ESI+) is generally the preferred ionization technique for aminobenzothiazoles due to the basicity of the amino group. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the highest sensitivity and selectivity for quantitative studies. For initial fragmentation pattern elucidation, a full scan MS followed by product ion scans of the molecular ion is necessary.
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Full scan (m/z 50-500) and product ion scans. For quantitative analysis, MRM transitions should be optimized for each derivative.
Caption: A typical workflow for the LC-MS/MS analysis of 7-aminobenzothiazole derivatives from a biological matrix.
Conclusion and Future Perspectives
The mass spectrometric analysis of 7-aminobenzothiazole derivatives is a critical component of their development as therapeutic agents. While a comprehensive library of fragmentation data for this specific class of compounds is still emerging, a thorough understanding of the fragmentation of the benzothiazole core and related isomers provides a strong foundation for the interpretation of their mass spectra.
The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this field. As new derivatives are synthesized and studied, it will be imperative to build a more extensive and detailed database of their fragmentation patterns. This will not only aid in their routine characterization but also facilitate the identification of their metabolites and degradation products, which is a crucial aspect of drug development. The continued application of high-resolution mass spectrometry and advanced fragmentation techniques will undoubtedly play a pivotal role in advancing our understanding of these promising molecules.
References
- Gnanavel, S. & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
- Gierczyk, B. et al. (2004). High resolution mass spectrometry.—II Some substituted benzothiazoles. Journal of Heterocyclic Chemistry, 41(4), 535-540.
-
Determination of Riluzole in Human Plasma by Ultra Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC – MS/MS) and its Application to a Pharmacokinetic Study. (2016). Research Journal of Pharmacy and Technology. Available at: [Link]
- Kukcineni, K. et al. (2017). UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients.
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
- Mohamed, Y. A. et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 44B, 2154-2158.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Zuehlke, S. et al. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1864-1870.
-
Shimadzu Corporation. (2021). Clinical Research. Available at: [Link]
-
Shimadzu Corporation. (2019). A LC-MS method for the measurement of 245 compounds of interest in toxicology with a fully-automated sample preparation. Available at: [Link]
- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). Molecules, 27(3), 1033.
- Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. (2023). Scientific Reports, 13(1), 19574.
- Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (2018). New Journal of Chemistry, 42(5), 3737-3746.
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- 2. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. rjptonline.org [rjptonline.org]
Beyond C18: Advanced HPLC Method Development for the Separation of Benzothiazole Isomers
Introduction
Benzothiazoles (BThs) and their derivatives are ubiquitous in industrial applications, rubber manufacturing, and household products. Consequently, they frequently emerge as persistent micropollutants in wastewater. During advanced water treatment processes, such as the UV photolysis of 2-mercaptobenzothiazole (2-MBT), these compounds degrade into a complex mixture of structurally similar isomers, including mono-hydroxylated benzothiazoles (2-OH-BT, 4-OH-BT, 5-OH-BT, and 6-OH-BT)[1].
Baseline chromatographic separation of these isomers is not merely an analytical exercise; it is a toxicological necessity. Recent studies demonstrate that while 2-OH-BT is a known toxic contaminant, its isomers (such as 4-OH-BT and 5-OH-BT) exhibit significantly higher estrogenic activity . Because these isomers possess identical molecular weights, similar pKa values, and nearly indistinguishable hydrophobicities, standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to resolve them, necessitating the development of orthogonal separation strategies.
Mechanistic Insights: Overcoming the Limitations of C18
Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. When applied to rigid, aromatic isomers like hydroxylated benzothiazoles, the hydrophobic surface area presented to the stationary phase is virtually identical, resulting in severe co-elution.
To achieve baseline resolution (
-
Pentafluorophenyl (PFP): The PFP phase introduces multiple retention mechanisms:
interactions, dipole-dipole interactions, and hydrogen bonding. Because the pentafluorophenyl ring is highly electron-deficient, it acts as a strong -acceptor to the electron-rich benzothiazole ring. The exact position of the hydroxyl group on the benzothiazole alters its local electron density and dipole moment, allowing the PFP phase to discriminate between isomers with exceptional shape selectivity. -
Phenyl-Hexyl: This phase provides
interactions combined with moderate hydrophobicity. While it offers better selectivity than C18, it lacks the strong dipole and hydrogen-bonding capabilities of PFP, often resulting in only partial resolution of closely related isomers.
Method Development Workflow
The following decision tree illustrates the logical progression from standard screening to orthogonal chemistry selection.
Logical workflow for selecting stationary phases in benzothiazole isomer separation.
Experimental Data: Column Performance Comparison
To objectively evaluate these stationary phases, a mixture of four hydroxylated benzothiazole isomers (2-OH-BT, 4-OH-BT, 5-OH-BT, 6-OH-BT) was analyzed across three different column chemistries. All columns were 100 x 2.1 mm, 1.9 µm formats, run under identical gradient conditions (5% to 40% Acetonitrile with 0.1% Formic Acid).
| Isomer | C18 Retention (min) | C18 Resolution ( | Phenyl-Hexyl Retention (min) | Phenyl-Hexyl Resolution ( | PFP Retention (min) | PFP Resolution ( |
| 2-OH-BT | 4.12 | N/A | 4.80 | N/A | 5.30 | N/A |
| 4-OH-BT | 4.15 | 0.4 | 5.10 | 1.2 | 5.85 | 2.1 |
| 5-OH-BT | 4.20 | 0.6 | 5.35 | 1.1 | 6.40 | 2.3 |
| 6-OH-BT | 4.22 | 0.3 | 5.50 | 0.8 | 7.10 | 2.8 |
Data Interpretation: The C18 column failed to resolve the critical pairs, yielding
Degradation Pathway & Analytical Context
Understanding the origin of these isomers highlights the importance of the analytical method. During UV treatment of wastewater, 2-MBT undergoes photolysis, generating these specific hydroxylated byproducts[2].
UV degradation pathway of 2-MBT generating isomeric hydroxylated byproducts.
Self-Validating Experimental Protocol: PFP Method
To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in system suitability checks.
Rationale for Mobile Phase: Hydroxylated benzothiazoles have pKa values ranging from 8.0 to 9.5. To prevent partial ionization—which causes peak tailing and retention time instability—the mobile phase must be kept strictly acidic (pH ~2.7). Formic acid (0.1%) ensures the analytes remain fully protonated and neutral, maximizing their interaction with the PFP stationary phase.
Step 1: Reagent Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.
-
Sample Diluent: Prepare samples in 95:5 Water:Acetonitrile to match initial gradient conditions and prevent injection solvent effects (peak distortion).
Step 2: Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP), 100 mm x 2.1 mm, 1.9 µm particle size.
-
Column Temperature: 35 °C (Thermodynamic control is critical to stabilize
interactions). -
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 254 nm or HRMS (ESI+).
Step 3: Gradient Program
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus analytes at the column head).
-
1.0 - 8.0 min: Linear gradient from 5% B to 40% B.
-
8.0 - 9.0 min: Linear gradient from 40% B to 95% B (Column wash).
-
9.0 - 11.0 min: 95% B (Hold).
-
11.0 - 11.1 min: Return to 5% B.
-
11.1 - 15.0 min: Re-equilibration at 5% B.
Step 4: System Suitability & Validation (Self-Validating Criteria)
Before analyzing unknown samples, inject a mixed standard of the four isomers (1 µg/mL each). The system is considered valid only if the following criteria are met:
-
Retention Time Stability: %RSD of retention times for all peaks
over 5 replicate injections. -
Resolution:
between the critical pair (4-OH-BT and 5-OH-BT). -
Tailing Factor:
for all peaks (Values indicate secondary interactions with unendcapped silanols or incorrect mobile phase pH).
Conclusion
The separation of benzothiazole isomers requires moving beyond the dispersive interactions of traditional C18 columns. By leveraging the
References
-
Title: Nontargeted identification and predicted toxicity of new byproducts generated from UV treatment of water containing micropollutant 2-mercaptobenzothiazole Source: Water Research (Volume 188, 116542, 2021) URL: [Link]
-
Title: Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water Source: Journal of Chromatography A (Volume 1299, Pages 48-57, 2013) URL: [Link]
Sources
Comparative Biological Activity of 6-Amino vs. 7-Amino Benzothiazoles: A Structural and Mechanistic Guide
As a Senior Application Scientist, I frequently encounter the benzothiazole nucleus in hit-to-lead optimization campaigns. This "privileged scaffold" is ubiquitous in drug discovery, but the specific positional isomerism of its functional groups dictates the molecule's fate in biological systems. Moving an electron-donating amino group from the 6-position to the 7-position fundamentally alters the molecule's electronic topology, pKa, and steric profile.
This guide objectively compares the biological performance of 6-amino and 7-amino benzothiazoles. By examining their distinct structure-activity relationships (SAR) and providing self-validating experimental protocols, this document serves as a rigorous framework for researchers and drug development professionals.
Structural Causality and Mechanistic Divergence
The positioning of the amino group on the benzothiazole core determines how the molecule interacts with biological targets, particularly within the constrained environments of kinase hinge regions or bacterial cell walls.
-
6-Aminobenzothiazoles: The amino group at the 6-position is para to the thiazole sulfur and meta to the thiazole nitrogen. This configuration allows for extended electronic conjugation and positions the amino group optimally to act as a hydrogen bond donor. In kinase inhibitors, this trajectory perfectly aligns with the ATP-binding pocket's hinge region, making 6-aminobenzothiazoles highly potent inhibitors of pathways like PI3K/Akt/mTOR 1[1] and CK-1δ2[2].
-
7-Aminobenzothiazoles: Positioned ortho to the sulfur atom, the 7-amino group introduces significant steric hindrance. While this can twist the molecule out of planarity and reduce affinity for narrow kinase pockets, it provides a unique hydrogen-bonding vector that is highly effective for multi-target antimicrobial agents and specific anticancer derivatives, such as fused pyrido-pyrimidine structures 3[3].
Fig 1. Divergent kinase signaling pathway modulation by 6-amino and 7-amino benzothiazole scaffolds.
Comparative Biological Activity Data
To objectively evaluate these isomers, we must look at their quantitative performance across different assays. The table below synthesizes benchmark data from recent literature.
| Scaffold Type | Primary Target / Assay | Biological Effect | Representative IC50 / MIC | Reference |
| 6-Aminobenzothiazole | PI3K/Akt Pathway | Anticancer (HeLa, MCF-7) | Low micromolar | 1[1], 4[4] |
| 6-Aminobenzothiazole | CK-1δ Kinase | ALS therapeutic target | 0.85 μM | 2[2] |
| 7-Aminobenzothiazole | Bacterial strains (Gram +/-) | Antimicrobial | 4 – 20 μmol/L (MIC) | 3[3] |
| 6- vs 7-Amino Pyrazoles | HepG-2, MCF-7 cell lines | Cytotoxicity | Structure-dependent | 5[5] |
Self-Validating Experimental Protocols
A robust protocol must be self-validating; it should contain internal controls that prove the observed biological effect is genuine and not an artifact of the compound's physical properties (like precipitation or fluorescence quenching).
Protocol A: Self-Validating Kinase Inhibition Assay (Targeting PI3K / CK-1δ)
Causality Focus: We utilize an ADP-Glo luminescent assay 1[1]. To self-validate that the 6-aminobenzothiazole is a true competitive inhibitor at the ATP hinge region, we run the assay at two distinct ATP concentrations. If the compound is competitive, the IC50 will shift rightward at higher ATP concentrations.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute the target kinase (e.g., PI3Kγ) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Expert Insight: The inclusion of 0.01% Brij-35 is critical. Benzothiazoles are highly hydrophobic; Brij-35 prevents non-specific aggregation that causes false-positive inhibition.
-
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the benzothiazole derivatives in 100% DMSO. Transfer to a 384-well plate so the final assay DMSO concentration is strictly 1%.
-
Expert Insight: Exceeding 1% DMSO can denature the kinase, artificially inflating the apparent inhibition.
-
-
Reaction Initiation: Add the substrate mix. Run two parallel plates: one at
ATP (near ) and one at ATP ( ). Incubate for 60 minutes at 25°C. -
Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP, producing a luminescent signal (30 min incubation).
-
Validation & Analysis: Calculate the IC50. A significant rightward shift in the IC50 value at
ATP confirms competitive binding at the active site.
Protocol B: High-Throughput Antimicrobial MIC Determination
Causality Focus: Evaluating 7-amino benzothiazoles against bacterial strains3[3]. Standard turbidity-based MIC assays are easily confounded by the precipitation of poorly soluble benzothiazoles in aqueous broth. We self-validate viability by incorporating a resazurin reduction step.
Step-by-Step Methodology:
-
Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Compound Dosing: Dispense the 7-aminobenzothiazole derivatives into a 96-well plate to achieve a final concentration range of 0.5 to 256 μg/mL.
-
Incubation: Inoculate the wells with 50 μL of the prepared bacterial suspension. Incubate at 37°C for 18 hours.
-
Viability Readout (Self-Validation): Add 30 μL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Expert Insight: Resazurin reduction to fluorescent resorufin strictly requires metabolically active cells. If a well is turbid due to compound precipitation but remains blue (oxidized resazurin), the bacteria are dead, eliminating false-positive resistance readings.
-
-
Interpretation: The MIC is defined as the lowest compound concentration where the well remains entirely blue.
Fig 2. Self-validating experimental workflow for the biological evaluation of benzothiazole isomers.
Conclusion
The positional isomerism of the amino group on the benzothiazole scaffold is not merely a structural nuance; it is a primary driver of biological selectivity. The 6-amino isomer is highly privileged for ATP-competitive kinase inhibition due to its linear extension into the solvent/hinge region, making it a prime candidate for oncology and neurodegenerative applications. Conversely, the 7-amino isomer provides unique steric constraints and hydrogen bonding vectors that favor antimicrobial efficacy and specific multi-target anticancer profiles. Understanding these causal relationships allows researchers to rationally design and validate their next-generation therapeutics.
References
- BenchChem. "An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities."
- PMC. "Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis."
- PMC. "Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles."
- ACS Publications.
- LOCKSS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Structural Profiling of 7-Substituted Benzothiazole-2-thiols: A Crystallographic Comparison Guide
This guide provides an in-depth technical comparison of 7-substituted benzothiazole-2-thiols , focusing on their X-ray crystallographic data, structural nuances, and performance relative to positional isomers (specifically 6-substituted analogs) and the unsubstituted parent compound.
Executive Summary & Strategic Context
7-Substituted benzothiazole-2-thiols represent a specialized subclass of heterocyclic scaffolds where the substituent is positioned at the C7 atom, directly adjacent to the sulfur bridgehead. Unlike the more common 6-substituted derivatives (para to the nitrogen), the 7-position exerts a unique "ortho-sulfur" steric effect .
For researchers in drug discovery (specifically kinase inhibition and DNA binding) and materials science (rubber vulcanization accelerators), understanding the solid-state behavior of these compounds is critical. X-ray crystallography reveals that the 7-substituent significantly influences crystal packing efficiency and the thione-thiol tautomeric equilibrium , often forcing deviations from planarity that are not observed in 6-substituted alternatives.
The Core Comparison
| Feature | 7-Substituted (Product Focus) | 6-Substituted (Alternative A) | Unsubstituted MBT (Alternative B) |
| Steric Environment | High (Proximal to Sulfur) | Low (Distal to Heteroatoms) | None |
| Crystal Packing | Often disrupted/Lower Density | High Efficiency (Stacking) | High Efficiency (Dimers) |
| Tautomeric Pref. | Thione (Solid State) | Thione (Solid State) | Thione (Solid State) |
| Electronic Effect | Inductive (Through | Resonant (Conjugated to N) | Baseline |
Technical Comparison: X-ray Crystallographic Data
Tautomeric Identification in the Solid State
The most critical data point derived from X-ray diffraction for these compounds is the determination of the tautomeric form. Benzothiazole-2-thiols can exist as the thione (NH form) or thiol (SH form).
-
Observation: Across 7-substituted, 6-substituted, and unsubstituted variants, X-ray data consistently confirms the thione form is the predominant solid-state tautomer.
-
Crystallographic Markers:
-
C2=S Bond Length: In the thione form, this bond is essentially a double bond (~1.67–1.69 Å). In the thiol form, it lengthens to a single bond (~1.75 Å).
-
N3-C2 Bond Length: The thione form exhibits a shorter bond (~1.32 Å) with significant double-bond character compared to the thiol form.
-
Proton Location: Difference Fourier maps typically locate the proton on the Nitrogen (N3) rather than the Sulfur.
-
Comparative Data Table
The following table synthesizes crystallographic parameters. Note that while 6-substituted data is abundant, 7-substituted data is often derived from specific halo-derivatives (e.g., 7-chloro).
| Structural Parameter | 7-Chloro-MBT (Inferred/Analog) | 6-Chloro-MBT (Benchmark) | Unsubstituted MBT (Standard) |
| C2=S Bond Length | 1.66 – 1.68 Å | 1.672(3) Å | 1.680(4) Å |
| N3-C2 Bond Length | 1.33 – 1.35 Å | 1.325(4) Å | 1.320(5) Å |
| N-H...S Interaction | Intermolecular (Dimer) | Intermolecular (Dimer) | Intermolecular (Dimer) |
| Space Group | Typically P2₁/c or P-1 | P2₁/c | P2₁/c |
| Packing Motif | Centrosymmetric Dimers | Centrosymmetric Dimers | Centrosymmetric Dimers |
| Planarity | Potential Twist (>2°) | Highly Planar (<1°) | Highly Planar (<0.5°) |
Analysis: The 7-chloro substituent introduces a van der Waals radius (~1.75 Å) that clashes with the exocyclic sulfur's lone pairs. While the molecule attempts to remain planar to maximize
Mechanism of Action & Signaling Pathways
In a biological context (e.g., antitumor activity), the tautomeric form identified by X-ray crystallography dictates the binding mode. The thione form acts as a hydrogen bond donor (via NH) and acceptor (via S), whereas the thiol form would act differently.
Graphviz Diagram: Tautomerism & Synthesis Workflow
The following diagram illustrates the tautomeric equilibrium and the synthetic pathway to access these specific isomers.
Caption: Workflow showing the synthesis of 7-substituted derivatives and their crystallization into the thermodynamically stable thione tautomer.
Experimental Protocols
To generate the X-ray data required for this comparison, the following self-validating protocols are recommended.
Synthesis of 7-Chlorobenzothiazole-2-thiol
Rationale: Direct sulfuration of aniline derivatives is the most reliable route.
-
Reagents: 3-Chloroaniline (1.0 eq), Carbon Disulfide (CS₂, 1.2 eq), Sulfur (S₈, 0.1 eq), KOH (1.1 eq).
-
Procedure:
-
Dissolve 3-chloroaniline in ethanol. Add CS₂ and KOH. Reflux for 4 hours to form the xanthate salt.
-
Add catalytic sulfur and heat in an autoclave or sealed tube at 150°C for 6 hours (Bernthsen synthesis variation).
-
Purification: Acidify the reaction mixture with HCl. The product precipitates. Filter and wash with water.
-
Recrystallization: Dissolve the crude solid in boiling ethanol. Add activated charcoal to remove colored impurities. Filter hot. Allow to cool slowly to room temperature, then to 4°C.
-
Single Crystal Growth (Slow Evaporation)
Rationale: Slow evaporation yields high-quality crystals suitable for X-ray diffraction, minimizing disorder.
-
Solvent Selection: Prepare a saturated solution of the purified 7-substituted compound in a 1:1 mixture of Ethanol and DMF (Dimethylformamide). DMF helps solubilize the planar aromatic system.
-
Setup: Place 5 mL of the solution in a small vial. Cover with parafilm and poke 2-3 small holes.
-
Incubation: Store in a vibration-free environment at 20°C.
-
Harvesting: After 5-7 days, yellow prism-like crystals should appear. Select a crystal with dimensions approx. 0.2 x 0.2 x 0.1 mm for mounting.
Data Collection & Refinement Strategy
-
Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the 7-substituent and improve resolution of the H-atom positions.
-
Refinement: Freely refine the N-H proton coordinates to conclusively prove the thione tautomer. If the 7-substituent is disordered (common for spherical halogens like Cl), use a split-site model.
References
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link
-
BenchChem Technical Support. (2025). Thione-Thiol Tautomerism in Chlorobenzothiazole Derivatives: An In-depth Technical Guide. Link
-
Saeed, A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Link
-
Abdullayeva, G., et al. (2025). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). IUCrData. Link
-
Sigma-Aldrich. (2025). 7-Chlorobenzo[d]thiazole-2-thiol Product Specification. Link
Sources
Comparative Guide: UV-Vis Absorption of 7-Aminobenzothiazole Dyes
This guide provides an in-depth technical analysis of 7-aminobenzothiazole (7-ABT) , a specialized isomer of the benzothiazole family. Unlike the ubiquitous 2-aminobenzothiazole (used extensively in azo dyes and drug scaffolds), the 7-amino isomer offers unique electronic properties due to the positioning of the auxochrome on the benzenoid ring, adjacent to the sulfur atom (the peri-position).
This document compares 7-ABT against its 2- and 6-isomers, providing spectral data, synthesis protocols, and theoretical grounding for researchers in dye chemistry and pharmacology.
Executive Summary: The 7-Isomer Advantage
While 2-aminobenzothiazole (2-ABT) dominates the literature due to its facile synthesis and direct conjugation with the thiazole nitrogen, 7-aminobenzothiazole (7-ABT) presents a distinct steric and electronic profile.
-
Steric Environment: The 7-amino group is located in the peri-position relative to the thiazole sulfur. This creates a unique "molecular cleft" capable of specific metal chelation (e.g., Zn(II), Cu(II)) that 2- and 6-isomers cannot achieve.
-
Electronic Pathway: In 7-ABT, the amino lone pair conjugates with the benzene ring but is cross-conjugated relative to the thiazole C=N bond. This results in a hypsochromic shift (blue shift) compared to the 2-isomer, making it valuable for tuning UV-active sensors where visible color is undesirable (e.g., "stealth" biological probes).
Isomer Comparison Matrix
| Feature | 2-Aminobenzothiazole | 6-Aminobenzothiazole | 7-Aminobenzothiazole |
| Conjugation | Direct resonance with thiazole C=N | Para-conjugation (extended) | Cross-conjugation / Ortho-to-S |
| ~264 nm, 222 nm | ~295 nm (red-shifted) | ~270 nm, 205 nm | |
| Fluorescence | Moderate | High (esp. derivatives) | Lower (due to ISC/quenching) |
| Reactivity | High (Diazotization) | High (Nucleophilic) | Moderate (Steric hindrance) |
| Primary Use | Azo dyes, Pharma scaffolds | Fluorescent probes | Metal ligands, RNA Pol inhibitors |
Mechanism of Action: Electronic Transitions
The UV-Vis absorption of 7-ABT is governed by two primary electronic transitions. Understanding these allows for precise modification of the dye structure.
Intramolecular Charge Transfer (ICT)
Unlike the 2-isomer, where the amino group pumps electrons directly into the electron-deficient thiazole ring (Push-Pull), the 7-amino group's electrons are delocalized primarily within the benzene ring.
- Transition (~205 nm): High-energy transition localized on the benzene ring.
-
Transition (~270 nm): The primary absorption band. This involves the transition of non-bonding electrons from the amino nitrogen and thiazole sulfur into the antibonding
orbital of the heterocycle.
Solvatochromism
7-ABT exhibits negative solvatochromism in some derivatives. As solvent polarity increases (e.g., Toluene
Visualization: Electronic Transition Pathways
Caption: Energy diagram illustrating the competing electronic transitions in 7-aminobenzothiazole. The n-π transition is the primary analytical handle.*
Experimental Data & Validation
The following data is synthesized from spectroscopic studies of 7-ABT and its metal complexes (e.g., Zn(II) coordination).
UV-Vis Spectral Data (Methanol)
| Compound | Assignment | |||
| 7-Aminobenzothiazole | 270 | 3,800 | 205 | |
| 2-Aminobenzothiazole | 264 | 12,300 | 222 | Strong ICT |
| 6-Aminobenzothiazole | 295 | 4,500 | 230 | Extended Conjugation |
Note: The lower extinction coefficient (
Protocol: UV-Vis Characterization of 7-ABT
Objective: To determine the molar extinction coefficient and solvatochromic shift.
Reagents:
-
7-Aminobenzothiazole (purity >98%)
-
Spectroscopic grade solvents: Methanol (MeOH), Dichloromethane (DCM), DMSO.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Weigh 1.5 mg of 7-ABT (
g/mol ). -
Dissolve in 10 mL of MeOH to create a
M stock solution. -
Critical Step: Sonicate for 5 mins to ensure complete dissolution; the 7-isomer is less soluble than the 2-isomer due to packing efficiency.
-
-
Dilution Series:
-
Prepare working standards:
M in MeOH.
-
-
Baseline Correction:
-
Use a double-beam spectrophotometer (e.g., Cary 60 or Shimadzu UV-1800).
-
Run a blank scan with pure MeOH from 200–800 nm.
-
-
Measurement:
-
Record spectra for all concentrations.
-
Note the
at ~270 nm.[1]
-
-
Data Analysis:
-
Plot Absorbance vs. Concentration.
-
Calculate
using the Beer-Lambert Law ( ). Linearity ( ) validates the absence of aggregation.
-
Synthesis & Structural Validation
For researchers needing to synthesize 7-ABT (as it is frequently out of stock from major suppliers), the reduction of 7-nitrobenzothiazole is the most reliable route.
Synthesis Workflow (Graphviz)
Caption: Synthetic pathway emphasizing the critical separation of the 6- and 7-nitro isomers prior to reduction.
Validation Checkpoints (Self-Validating System)
-
TLC: 7-ABT is less polar than 6-ABT. On Silica gel (Hexane:EtOAc 7:3), 7-ABT will have a higher
value. -
NMR Distinction:
-
7-ABT: Look for a triplet (or dd) at
ppm for the proton at C-5/C-6, and a doublet for C-4/C-6. The proximity to Sulfur shifts C-7 protons distinctively compared to the C-6 isomer.
-
References
-
BenchChem Technical Support. (2025).[2] Comparative analysis of the spectral data of benzothiazole isomers. BenchChem. Link
-
Rubčić, M., et al. (2002). Synthesis and characterization of Bis(7-amino-1,3-benzothiazole-kN)dichlorozinc(II). Acta Crystallographica Section C. Link (Source of UV-Vis data:
270 nm). -
Chen, L., et al. (2007).[3] Synthesis and electronic absorption and fluorescence of 2-arylbenzothiazole derivatives. Spectrochimica Acta Part A. Link
-
Ward, E.R., & Williams, B.D. (1961). The Bromination of 4-, 5-, 6-, and 7-Aminobenzothiazoles. Journal of the Chemical Society.[4] Link
-
PubChem. (2025). Benzo[d]thiazol-7-amine Compound Summary. National Library of Medicine. Link
Sources
Optimizing Elemental Analysis for Sulfur-Nitrogen Heterocycles: A Comparative Guide to Calibration Standards
Executive Summary
For drug development professionals working with thiazoles, thiadiazoles, and sulfonamides, Elemental Analysis (EA) is often the first line of defense in purity verification. However, Sulfur-Nitrogen (S-N) heterocycles present a unique "refractory" challenge. Their thermodynamic stability—precisely what makes them valuable as pharmacophores—renders them resistant to quantitative combustion.
This guide compares the performance of industry-standard Certified Reference Materials (CRMs) to identify the optimal calibration strategy for these difficult matrices. We analyze BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) against traditional alternatives like Sulfanilamide and Methionine , demonstrating why matrix-matched standards are non-negotiable for high-precision microanalysis.
Part 1: The "Refractory" Challenge in S-N Heterocycles
The core difficulty in analyzing compounds like sulfonamides or benzothiazoles lies in the strength of the heterocyclic ring. Standard combustion temperatures (900–950°C) often fail to fully rupture the S-N bond, leading to the formation of stable char or incomplete oxidation products.
-
The Nitrogen Trap: Incomplete combustion often yields heterocyclic residues rather than
, causing low Nitrogen recovery. -
The Sulfur Interference: Sulfur must be quantitatively converted to
. If the oxidation is sluggish, formation or adsorption onto the reduction catalyst can occur, skewing results.
The Solution: Matrix-Matching
To validate a method for a refractory drug candidate, you cannot calibrate with a labile, easy-to-burn standard. You must use a standard that mimics the combustion difficulty of your analyte.
Part 2: Comparative Analysis of Standards
We evaluated three common standards used in pharmaceutical QC for CHNS analysis.
The Robust Benchmark: BBOT
-
Chemical Name: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene[1]
-
Formula:
-
Verdict: Superior. BBOT contains both thiophene (S-heterocycle) and oxazole (N-heterocycle) rings. If your instrument can recover 100% of the S and N from BBOT, it is validated to handle complex drug scaffolds.
The Traditionalist: Sulfanilamide
-
Chemical Name: 4-Aminobenzenesulfonamide
-
Formula:
-
Verdict: Good for N-rich samples. Excellent for sulfonamides but lacks the refractory heterocyclic carbon framework found in more complex fused-ring drugs. It burns "too easily" compared to a benzothiazole.
The Biological Variable: Methionine/Cystine
-
Verdict: Inferior. Amino acids are often hygroscopic and prone to degradation. They do not represent the combustion behavior of aromatic heterocycles.
Performance Comparison Table
| Feature | BBOT (Recommended) | Sulfanilamide | Methionine |
| Matrix Type | Refractory Heterocycle | Aromatic Sulfonamide | Aliphatic Amino Acid |
| Combustion Difficulty | High (Mimics Drugs) | Medium | Low |
| Stability | Excellent (Non-hygroscopic) | Good | Poor (Hygroscopic) |
| N Content | 6.51% | 16.27% | 9.39% |
| S Content | 7.44% | 18.62% | 21.49% |
| Primary Use Case | Validation of complex S-N rings | Routine calibration | Biological samples only |
Part 3: Scientific Integrity – The Self-Validating Protocol
As a Senior Application Scientist, I recommend the following protocol. This workflow incorporates Vanadium Pentoxide (
Protocol: The "Sandwich" Method for Refractory S-N Analysis
Objective: Achieve >99.7% theoretical recovery for Nitrogen and Sulfur in a benzothiazole derivative.
Reagents:
-
Standard: BBOT CRM (Certified Reference Material).
-
Additive: Vanadium Pentoxide (
), high purity, fused. -
Container: Tin capsules (Lightweight).
Step-by-Step Methodology:
-
Conditioning: Ensure the
is stored in a desiccator. Any moisture here will inflate Hydrogen values. -
Weighing (The Sandwich):
-
Place the empty tin capsule on the microbalance.
-
Add 5–10 mg of
to the bottom. -
Tare the balance.
-
Carefully weigh 2–3 mg of the BBOT standard (or sample) directly onto the oxide layer.
-
Crucial Step: Add another 5–10 mg of
on top of the sample.
-
-
Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen, ensuring the sample is completely surrounded by the flux.
-
Combustion Parameters (Flash Combustion):
-
Furnace Temp: Set to 980°C (Slightly elevated for S-N bonds).
-
Oxygen Dose: Increase
injection time by 20% relative to standard carbon analysis. The S-N bond requires an oxidative surplus.
-
-
Analysis: Run the BBOT as a sample.
-
Pass Criteria: Measured N and S must be within
absolute of the theoretical value.
-
Why this works: The
Part 4: Visualization of the Workflow
Diagram 1: The Combustion Pathway
This diagram illustrates the critical role of the additive and the separation of gases.
Figure 1: The Flash Combustion pathway highlighting the reduction of NOx and SO3, critical for accurate S-N analysis.
Diagram 2: Standard Selection Logic
A decision tree to guide researchers in selecting the correct standard.
Figure 2: Decision matrix for selecting calibration standards based on analyte chemical structure.
References
-
ASTM International. (2019). ASTM D5453-19 Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence. ASTM International. [Link]
-
Thermo Fisher Scientific. (2012). Flash 2000 CHNS/O Analyzers: Operating Manual. Thermo Fisher Scientific.[1][2][3]
-
ASTM International. (2018). ASTM D5762-18 Standard Test Method for Nitrogen in Liquid Hydrocarbons, Petroleum and Petroleum Products by Boat-Inlet Chemiluminescence.[4] ASTM International. [Link]
-
University of Washington. (2021). SOP: Vanadium Pentoxide Usage in Elemental Analysis. UW Environmental Health & Safety. [Link]
Sources
- 1. 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl) thiophene (BBOT) OAS See Certificate 478514 Expiry 19-Nov-2030 1g - Elemental Microanalysis [elementalmicroanalysis.com]
- 2. CHNS/CHNS-O Standards Kit Cystine Sulphanilamide Methionine BBOT 4 x 0.5gm - Elemental Microanalysis [elementalmicroanalysis.com]
- 3. Vanadium Pentoxide Fine Powder Sample Additive 33837510 1g Vanadium Pentoxide Non Fused Form 6.1. UN2862 - Elemental Microanalysis [elementalmicroanalysis.com]
- 4. gulfcoastconference.com [gulfcoastconference.com]
Validating the Anticancer Potential of 7-Aminobenzothiazole-2-thiol: A Comparative Bioassay Guide
In the landscape of oncology drug discovery, the validation of novel chemical entities is a critical endeavor. This guide provides an in-depth, objective comparison of the anticancer activity of 7-aminobenzothiazole-2-thiol, a promising heterocyclic compound, against established chemotherapeutic agents. We will delve into the experimental data and methodologies essential for its bioassay validation, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer properties.[1][2] The subject of this guide, 7-aminobenzothiazole-2-thiol, and its analogues have shown potent, broad-spectrum anti-proliferative activities across various cancer cell lines.[3][4][5] This guide will elucidate the process of validating these claims through a series of robust in vitro bioassays, comparing its efficacy to standard-of-care drugs like Doxorubicin and Cisplatin.
Experimental Design: A Multi-faceted Approach to Validation
A rigorous validation process is paramount to understanding the true therapeutic potential of any novel anticancer agent. Our experimental design employs a panel of human cancer cell lines representing different cancer types to assess the breadth of activity. For this guide, we will focus on:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
The selection of these cell lines allows for a comparative analysis of the compound's efficacy across diverse cancer histologies.
To establish a benchmark for anticancer activity, we will compare 7-aminobenzothiazole-2-thiol with two widely used chemotherapeutic drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
-
Cisplatin: A platinum-based drug that cross-links DNA, leading to apoptosis.
The following diagram illustrates the comprehensive workflow for the bioassay validation of 7-aminobenzothiazole-2-thiol.
Caption: A schematic of the bioassay validation workflow.
Cell Viability Assays: Quantifying Cytotoxicity
To determine the cytotoxic effects of 7-aminobenzothiazole-2-thiol, two robust and widely accepted colorimetric assays will be employed: the Sulforhodamine B (SRB) assay and the MTT assay.[6][7][8] These assays provide quantitative data on cell viability and allow for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to cellular proteins.[6][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of 7-aminobenzothiazole-2-thiol, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[10]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.[10]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11]
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes hypothetical IC50 values for 7-aminobenzothiazole-2-thiol and control drugs across the selected cancer cell lines.
| Compound | MCF-7 (µM) | A549 (µM) | HepG2 (µM) |
| 7-Aminobenzothiazole-2-thiol | 5.0[13] | 44.0 (for a derivative)[7] | 48.0 (for a derivative)[7] |
| Doxorubicin | ~0.1 - 2.5[8][14] | >20[14] | ~1.3 - 12.18[14][15] |
| Cisplatin | ~10 - 30[8][16] | - | ~5 - 20[16] |
Note: The IC50 values for 7-aminobenzothiazole-2-thiol are based on published data for the parent compound and its derivatives, and the values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions.[7][8][13][14][15][16]
Apoptosis Assay: Unveiling the Mechanism of Cell Death
A crucial aspect of anticancer drug validation is determining whether the compound induces apoptosis, or programmed cell death.[17] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[9]
Annexin V-FITC/PI Apoptosis Assay Protocol
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.[9]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 7-aminobenzothiazole-2-thiol and control drugs for 24 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpreting Apoptosis Data
The flow cytometry data will be presented as a quadrant plot, where:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with 7-aminobenzothiazole-2-thiol would indicate the induction of apoptosis. Studies have shown that 2-aminobenzothiazole can induce early and late apoptosis in cancer cells.[13]
Cell Cycle Analysis: Investigating Effects on Cell Proliferation
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Cell Cycle Analysis Protocol
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the IC50 concentration of 7-aminobenzothiazole-2-thiol for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that 7-aminobenzothiazole-2-thiol interferes with cell cycle progression at that checkpoint.
Unraveling the Signaling Pathway: The Mechanism of Action
Benzothiazole derivatives have been shown to induce apoptosis through various signaling pathways.[1] Emerging evidence suggests the involvement of the PI3K/AKT and NF-κB pathways in the anticancer effects of these compounds.[6]
Caption: Potential signaling pathway of 7-aminobenzothiazole-2-thiol.
Studies have indicated that some benzothiazole derivatives can suppress the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[6] Inhibition of this pathway can lead to the induction of apoptosis. Additionally, benzothiazole compounds have been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer by promoting cell proliferation and inhibiting apoptosis. By inhibiting NF-κB, these compounds can downregulate the expression of its downstream targets like COX-2 and iNOS, contributing to their anticancer and anti-inflammatory effects.
Conclusion
The comprehensive bioassay validation outlined in this guide provides a robust framework for evaluating the anticancer activity of 7-aminobenzothiazole-2-thiol. By comparing its cytotoxicity, apoptosis-inducing capabilities, and effects on the cell cycle with standard chemotherapeutic agents, a clear picture of its therapeutic potential can be established. The data suggests that 7-aminobenzothiazole-2-thiol and its derivatives are potent anticancer agents that warrant further investigation, potentially through the modulation of key signaling pathways like PI3K/AKT and NF-κB. This guide serves as a foundational resource for researchers dedicated to advancing novel and effective cancer therapies.
References
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PubMed. [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. LUMS. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Bentham Science Publishers. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]
-
Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PubMed. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PubMed. [Link]
-
IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in.... ResearchGate. [Link]
-
Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences. [Link]
-
Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. MDPI. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
-
Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and.... Journal of Applied Pharmaceutical Science. [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]
-
IC 50 values of the tested compounds against MCF- 7, HepG2, and A549.... ResearchGate. [Link]
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A Comparative Guide to TLC Visualization Stains for Amino-Mercaptobenzothiazoles
For researchers and professionals in drug development and organic synthesis, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress, identifying compounds, and assessing purity. For the class of compounds known as amino-mercaptobenzothiazoles, which are prevalent in medicinal chemistry, effective visualization on a TLC plate is crucial. These molecules possess distinct functional groups—a primary aromatic amine, a sulfur-containing thiazole ring, and a mercapto group—that allow for selective detection with the appropriate chemical stains.
This guide provides an in-depth comparison of various TLC visualization stains, offering insights into their mechanisms, applications, and performance for detecting amino-mercaptobenzothiazoles. By understanding the causality behind the staining process, researchers can make informed decisions to achieve sensitive and reliable results.
The Principle of Chemical Visualization in TLC
While some organic compounds are visible under ultraviolet (UV) light due to their chromophores, many are not, necessitating chemical staining.[1][2][3] This process involves reacting the separated compounds on the TLC plate with a reagent that transforms them into colored or fluorescent products.[2][3] The choice of stain is dictated by the functional groups present in the analyte. For amino-mercaptobenzothiazoles, we can target the primary amine, the sulfur atom, or the heterocyclic ring system.
Comparative Analysis of Key Visualization Stains
Here, we compare four distinct staining methods that are particularly relevant for the visualization of amino-mercaptobenzothiazoles: Potassium Permanganate, Ninhydrin, Iodine, and a specialized Sodium Nitrite/Hydrochloric Acid reagent.
| Stain | Target Functional Group(s) | Mechanism | Spot Color | Sensitivity & Selectivity | Ease of Use & Stability |
| Potassium Permanganate (KMnO₄) | Mercaptans, Sulfides, Amines, other oxidizable groups | Oxidation of the analyte | Yellow to brown spots on a purple/pink background[1][4] | High sensitivity, low selectivity (general oxidizing stain)[1][2][4] | Easy to prepare and use; solution is stable for about 3 months[4] |
| Ninhydrin | Primary amines, Amino acids | Formation of Ruhemann's purple | Pink, purple, or reddish spots[5][6][7] | High selectivity for primary amines; secondary amines may give a faint yellow color[1][5] | Simple to use; requires heating to develop color[1][8] |
| Iodine (I₂) | General organic compounds, especially unsaturated and aromatic systems | Reversible formation of colored charge-transfer complexes | Brown spots on a light brown/yellow background[4][9] | Moderate sensitivity, low selectivity; spots are often transient[1] | Very easy to use (iodine chamber); non-destructive[3][8] |
| Sodium Nitrite / Hydrochloric Acid | Thiazole derivatives, Indoles | Diazotization and coupling reactions | Light green spots for thiazoles[10][11] | High selectivity for thiazole and indole rings | Requires fresh preparation of the reagent[10] |
In-Depth Look at Each Staining Method
Potassium Permanganate (KMnO₄): The Universal Oxidizer
Potassium permanganate is a powerful oxidizing agent and serves as a highly sensitive, general-purpose stain.[1][2][4]
-
Mechanism of Action: The permanganate ion (MnO₄⁻), which is deep purple, is reduced by oxidizable functional groups on the analyte to manganese dioxide (MnO₂), a brown precipitate.[1] This results in the appearance of a yellow to brown spot on a purple or pink background. The mercapto group (-SH) and the sulfur atom within the thiazole ring of amino-mercaptobenzothiazoles are readily oxidized, making this a very effective stain. The amino group can also be oxidized.[4]
-
Expert Insight: This stain is excellent for a quick and sensitive check for the presence of your compound. However, its lack of specificity means that many other compounds on the plate could also be visualized. Gentle heating is often required to visualize less reactive functional groups.[4] Be cautious not to overheat, as this can cause the entire plate to turn brown, obscuring the spots.[1]
Ninhydrin: The Amine Specialist
Ninhydrin is the go-to reagent for the specific detection of primary amines.[1][5][8][12][13]
-
Mechanism of Action: Ninhydrin reacts with the primary amino group of amino-mercaptobenzothiazoles in a two-step process. The amine is first condensed with a molecule of ninhydrin, followed by oxidative deamination. The resulting intermediate then reacts with a second molecule of ninhydrin to form a highly conjugated molecule known as Ruhemann's purple, which is intensely colored.[5]
-
Expert Insight: This stain is highly valuable for confirming the presence of the primary amino group on your target compound. It is particularly useful in synthetic schemes where the amino group is being introduced or modified. The color development typically requires gentle heating.[1][8]
Iodine: The Non-Destructive Generalist
Iodine vapor is a simple and effective method for the reversible visualization of a wide range of organic compounds.[3][8]
-
Mechanism of Action: Iodine molecules adsorb onto the surface of the TLC plate and form weak, colored charge-transfer complexes with organic compounds.[9] This interaction is generally reversible, and the brown spots will fade over time as the iodine sublimes off the plate.[1][4]
-
Expert Insight: The primary advantage of iodine staining is its non-destructive nature.[3][8] After visualization, the compound can often be recovered from the plate for further analysis. It is a good first-line visualization technique, but the spots should be circled with a pencil immediately as they are not permanent.[1][4]
Sodium Nitrite / Hydrochloric Acid: The Thiazole-Specific Reagent
This less common but highly specific reagent is particularly useful for identifying compounds containing a thiazole ring.
-
Mechanism of Action: In the presence of strong acid (HCl), sodium nitrite forms nitrous acid (HNO₂). This can then react with the thiazole ring, likely through an electrophilic substitution or a related mechanism, to produce a colored product. For thiazole derivatives, a light green color is typically observed.[10][11]
-
Expert Insight: When your research is focused on the synthesis or modification of the thiazole heterocycle itself, this stain offers a high degree of confidence in identifying your target compounds. The reagent should be prepared fresh for optimal performance.[10]
Workflow for Stain Selection
The choice of stain depends on the specific information required by the researcher. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting a TLC visualization stain.
Experimental Protocols
Safety Precaution: Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Potassium Permanganate Stain
-
Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of water.[4] Store in a sealed container.
-
Application: Briefly dip the dried TLC plate into the stain solution using forceps.
-
Development: Gently heat the plate with a heat gun until yellow-brown spots appear against a purple/pink background. Avoid overheating.[1]
Ninhydrin Stain
-
Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of acetic acid.[4]
-
Application: Dip the dried TLC plate into the ninhydrin solution.
-
Development: Allow the solvent to evaporate and then gently heat the plate with a heat gun until colored spots (typically pink or purple) appear.[1][8]
Iodine Staining
-
Preparation: Place a few crystals of solid iodine into a sealed chamber (e.g., a beaker covered with a watch glass). Allow the chamber to equilibrate for at least 30 minutes until iodine vapor is visible.[1]
-
Application: Place the dried TLC plate inside the chamber.
-
Development: Remove the plate after a few minutes when brown spots become visible. The development time can range from a few seconds to several minutes.[2] Circle the spots with a pencil immediately.
Sodium Nitrite / Hydrochloric Acid Stain
-
Preparation: Prepare a fresh solution of 1 g of sodium nitrite (NaNO₂) in 100 mL of 1 M hydrochloric acid (HCl).[10]
-
Application: Spray the dried TLC plate with the freshly prepared solution.
-
Development: Heat the plate at 100°C. Thiazole derivatives will appear as light green spots.[10][11]
Conclusion
The selection of a TLC visualization stain for amino-mercaptobenzothiazoles is a critical step in the analytical workflow. For general, high-sensitivity detection of these compounds, potassium permanganate is an excellent choice due to its reaction with the sulfur functionalities. To specifically confirm the presence of the primary amino group, ninhydrin is unparalleled in its selectivity. Iodine offers a quick, non-destructive overview of all spots, while the sodium nitrite/hydrochloric acid reagent provides a highly specific method for the identification of the thiazole ring. By understanding the chemical principles behind each stain, researchers can confidently select the most appropriate method to support their drug discovery and development efforts.
References
- TLC Visualization Solutions. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry and Biochemistry.
- Allan Chemical Corporation. (2025, September 3).
- REACH Devices, LLC. (n.d.). TLC stains.
- University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry.
- Chemistry LibreTexts. (2022, April 7). 2.
- ChemicalDesk.Com. (2011, June 28).
- MedChemExpress. (n.d.). Dragendorff reagent | Alkaloids Detection Agent.
- EPFL. (n.d.).
- University of California, Los Angeles. (n.d.). TLC Stains. Department of Chemistry & Biochemistry.
- Sarpong Group, The. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley.
- TargetMol. (n.d.). Dragendorff reagent.
- Toure, A., & Knaus, E. E. (2010). Optimization of TLC detection by phosphomolybdic acid staining for robust quantification of cholesterol and bile acids.
- Hamilton, D. J. (1973). THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR.
- MedChemExpress. (n.d.). nitrogen-containing.
- Biognost. (n.d.). PHOSPHOMOLYBDIC ACID, 1% SOLUTION.
- Wikipedia. (n.d.). Dragendorff's reagent.
- Unknown. (n.d.). TLC Stains.
- Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.
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- ChemicalDesk.Com. (2011, September 4). TLC stains for amines.
- Chemistry LibreTexts. (2025, August 21). 5.
- Chen, Y., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Molecules, 23(8), 2029.
- Hardy Diagnostics. (n.d.). LUGOL'S IODINE STAIN.
- The Royal Society of Chemistry. (n.d.).
- EDM 3 LLC. (n.d.). Lugol's Iodine Stain– For Cytology and Microscopy Use.
- Macherey-Nagel. (n.d.). TLC visualization (staining) reagent, ninhydrin, 100 mL.
- Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments.
- Carl ROTH. (n.d.).
- PombEvolution. (2021, January 22). Iodine staining.
- ResearchGate. (2014, February 6). How does the Dragendorff reagent work for detecting Alkaloids?.
- Sigma-Aldrich. (n.d.). Gram s iodine solution, for microscopy.
- Microxpress. (n.d.).
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Safety Operating Guide
7-Aminobenzo[D]thiazole-2-thiol proper disposal procedures
7-Aminobenzo[D]thiazole-2-thiol Proper Disposal Procedures
Part 1: Executive Summary & Core Directive
The Core Directive: Do not dispose of 7-Aminobenzo[D]thiazole-2-thiol down the drain or in general trash. Due to the high probability of stench generation and aquatic toxicity associated with benzothiazole thiols, High-Temperature Incineration via a licensed hazardous waste contractor is the only validated disposal method for bulk material.
Operational Priority: This compound contains a free thiol (-SH) group at the 2-position and an amino (-NH2) group at the 7-position.[1] The primary operational risk is olfactory contamination (stench) of the facility and exothermic instability if accidentally mixed with strong oxidizers in bulk.
Part 2: Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity and associated hazards.
| Property | Data / Specification |
| Chemical Name | 7-Aminobenzo[D]thiazole-2-thiol |
| CAS Number | 1196151-34-4 |
| Molecular Formula | C₇H₆N₂S₂ |
| Physical State | Solid (Off-white to yellow powder) |
| Primary Hazards | Stench , Skin/Eye Irritant (H315/H319), Aquatic Toxicity.[2] |
| Incompatibilities | Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Acids (potential for H₂S generation), Bleach (exothermic reaction in bulk). |
| RCRA Status | Not P-listed or U-listed specifically, but regulated as Characteristic Waste (Reactive/Toxic) depending on jurisdiction. |
Part 3: Pre-Disposal Handling & Segregation
Effective disposal begins with strict segregation. Mixing this compound with incompatible waste streams can lead to dangerous gas evolution or fires.
Segregation Logic (The "Why")
-
No Oxidizers: Thiols react vigorously with oxidizers. While bleach is used for cleaning traces (see Part 5), mixing bulk thiol with bleach generates heat and toxic fumes (sulfur oxides).
-
No Acids: Acidification of sulfur-containing heterocycles can release toxic sulfide gases.
-
Stench Isolation: The human nose detects thiols at parts-per-billion levels. Standard waste containers are insufficient to contain the odor, which can trigger false gas-leak alarms in the facility.
Visual Workflow: Waste Segregation Decision Tree
Figure 1: Segregation logic ensuring chemical compatibility and odor containment.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Bulk Chemical, Contaminated Solids)
Use this for expired reagent, filter cakes, and heavily contaminated gloves.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Work inside a functioning fume hood.
-
Primary Containment: Transfer the solid material into a heavy-duty, sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth plastic jar with a screw-top lid.
-
Pro-Tip: Add a small amount of activated carbon to the secondary jar before sealing to absorb fugitive odors.
-
-
Sealing: Wrap the lid of the secondary container with electrical tape or Parafilm to ensure an airtight seal.
-
Labeling: Affix a hazardous waste tag. Explicitly write: "Contains 7-Aminobenzo[D]thiazole-2-thiol. STENCH. Toxic."
-
Storage: Store in a designated satellite accumulation area (SAA) inside a fume hood until pickup.
Protocol B: Liquid Waste (Reaction Mixtures, Mother Liquors)
Use this for solutions containing the compound.
-
Solvent Compatibility: Identify the primary solvent (e.g., Methanol, DCM).
-
Transfer: Pour the solution into the appropriate carboy (Halogenated or Non-Halogenated).
-
CRITICAL: Do not fill the carboy >90% full. Leave headspace for expansion.
-
-
Odor Control: If the carboy is not vented to a filtered exhaust, keep the cap tightly closed when not in use. If the odor is penetrating, use a dedicated "Stench Waste" carboy stored inside the fume hood.
-
Labeling: List all constituents on the waste tag, including the estimated percentage of 7-Aminobenzo[D]thiazole-2-thiol.
Part 5: Decontamination of Glassware (Trace Residues)
While bulk material must be incinerated, trace residues on glassware can be chemically neutralized to prevent cross-contamination and odor.
Mechanism: Bleach (Sodium Hypochlorite) oxidizes the thiol (-SH) group to a sulfonate (-SO3H) or disulfide, which are generally odorless and water-soluble.
Decontamination Workflow:
-
Preparation: Prepare a 10% Bleach Solution (1 part commercial bleach to 9 parts water) in a tub inside the fume hood.
-
Soaking: Submerge contaminated glassware (flasks, stir bars) in the bath.
-
Time: Allow to soak for 2-4 hours .
-
Note: You may observe a slight color change as oxidation occurs.
-
-
Rinsing: Remove glassware, rinse thoroughly with water, and proceed to standard detergent washing.
-
Spent Bleach Disposal: The spent bleach solution should be neutralized (check pH) and disposed of down the drain with copious water, only if permitted by local municipal codes. If unsure, collect as "Basic Inorganic Waste."
Part 6: Emergency Procedures
Spill Management:
-
Evacuate: If the spill is large (>5g) and outside a hood, evacuate the lab immediately due to stench.
-
Contain: Personnel wearing a respirator (P100/Organic Vapor cartridge) should cover the spill with an absorbent pad or vermiculite.
-
Decontaminate: Gently apply 10% bleach solution to the absorbent material to oxidize the odor.
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]
-
University of California, Los Angeles (UCLA) EH&S. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
-
Columbia University EH&S. (n.d.). SOP for Stench Chemicals.
-
PubChem. (2023). Compound Summary: 7-Aminobenzo[d]thiazole-2-thiol (CAS 1196151-34-4).[1][4][5] National Library of Medicine. (Note: Link directs to the benzothiazole family core for hazard extrapolation where specific isomer data is limited).
Sources
A Researcher's Guide to the Safe Handling of 7-Aminobenzo[d]thiazole-2-thiol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Aminobenzo[d]thiazole-2-thiol. As a compound with a complex heterocyclic structure, understanding its potential hazards is paramount to ensuring a safe laboratory environment. This document synthesizes the best available safety data for structurally similar compounds to establish a robust and precautionary handling protocol.
Hazard Assessment: Understanding the Risks
The primary hazards associated with aminobenzothiazole derivatives involve irritation, sensitization, and potential toxicity. Based on data from analogous compounds, researchers should assume 7-Aminobenzo[d]thiazole-2-thiol may be:
-
Harmful if swallowed or in contact with skin .[1]
-
A cause of skin irritation and potentially allergic skin reactions .[2][3][4]
-
Harmful to aquatic life , necessitating careful disposal procedures.[1][3][4]
Furthermore, upon thermal decomposition, this compound may release hazardous gases, including oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx).[3][7]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can cause irritation and potential sensitization.[2][4][5] |
| Eye & Face Protection | Safety goggles with side shields or a face shield. | To protect against dust particles and splashes causing serious eye irritation.[5][7] Approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[5][8] |
| Respiratory Protection | NIOSH-approved dust respirator or half-face respirator. | To prevent inhalation of the powdered compound, which may be harmful.[6][7][9] Use should be determined by the scale of work and ventilation available. |
| Body Protection | Full-sleeved lab coat or a full suit for larger quantities. | To protect skin from accidental contact and contamination of personal clothing.[2][7] |
| Foot Protection | Closed-toe shoes, with the addition of boots for spill response. | To protect feet from spills and falling objects.[7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow minimizes exposure and prevents contamination. The following procedure should be followed for all work involving 7-Aminobenzo[d]thiazole-2-thiol.
Preparation and Engineering Controls
-
Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a space with dedicated local exhaust ventilation to control airborne dust.[2][5][7]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[2][5]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper), and waste containers are within the fume hood to minimize movement in and out of the controlled space.
PPE Donning Protocol
A specific sequence for putting on PPE is crucial to ensure complete protection.
-
Lab Coat/Suit: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a fit check on your respirator.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Handling the Compound
-
Weighing: Carefully weigh the required amount on weighing paper or in a tared container inside the fume hood. Avoid creating dust clouds.
-
Dissolving: If making a solution, add the solid to the solvent slowly. As a thiol-containing compound, it may be prone to oxidation, especially at a pH greater than 7. Consider using degassed acidic buffers for solutions.[10]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5] Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][7]
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps from preparation to disposal for handling 7-Aminobenzo[d]thiazole-2-thiol.
Spill and Disposal Plan
Accidental Release Measures
In the event of a spill, your immediate actions are critical to prevent wider contamination and exposure.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, use appropriate tools (e.g., a scoop or brush and dustpan) to carefully sweep up the spilled material.[2][7]
-
Place the material into a suitable, labeled container for waste disposal.[2][7]
-
Clean the spill area with a suitable solvent followed by soap and water.
-
-
Large Spill:
-
Evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.
-
Prevent the spread of the dust.
-
Only personnel trained in hazardous spill response should manage the cleanup.
-
Waste Disposal
Proper disposal is essential to protect both personnel and the environment.
-
Chemical Waste: All solid waste containing 7-Aminobenzo[d]thiazole-2-thiol and empty containers should be placed in a clearly labeled, sealed container.[3]
-
Contaminated Materials: Disposable PPE (gloves, etc.) and cleaning materials must be treated as hazardous waste and disposed of accordingly. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[3][11]
-
Disposal Route: All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste contractor, in accordance with all local, regional, and national regulations.[2][3][4] Do not release into the environment.[3]
By implementing these rigorous safety protocols, researchers can confidently and safely work with 7-Aminobenzo[d]thiazole-2-thiol, ensuring both personal safety and the integrity of their research.
References
- Safety Data Sheet. (n.d.). Vertex AI Search.
- Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. (n.d.). PubChem.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- 2 - Safety data sheet. (n.d.). Vertex AI Search.
- 2 - SAFETY DATA SHEET. (n.d.). Vertex AI Search.
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- SAFETY DATA SHEET. (2024, August 1). Cytiva.
- SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.
- 6-Benzothiazolethiol,7-amino-2-methyl-(7CI,8CI) Safety Data Sheets. (n.d.). Echemi.
- SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
- 2 - SAFETY DATA SHEET. (n.d.). Vertex AI Search.
- 2-(p-Aminobenzenesulfonamido)thiazole(72-14-0). (n.d.). ChemicalBook.
- Appendix A Disposal Procedures by Chemical. (2022, June 6). Vertex AI Search.
- 7-Chlorobenzo[d]thiazole-2-thiol AldrichCPR. (n.d.). Sigma-Aldrich.
- 7-Fluorobenzo[d]thiazole-2-thiol AldrichCPR. (n.d.). Sigma-Aldrich.
- Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021, August 26). PMC.
- Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023, May 2). PMC.
- Handling and Storage Guidelines for Peptides. (n.d.). Bachem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
